molecular formula C7H14O3 B1344337 2-Hydroxy-4,4-dimethylpentanoic acid CAS No. 65302-98-9

2-Hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B1344337
CAS No.: 65302-98-9
M. Wt: 146.18 g/mol
InChI Key: OPBFFNZNNJKRCS-UHFFFAOYSA-N
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Description

2-Hydroxy-4,4-dimethylpentanoic acid (C7H14O3) is a branched-chain hydroxy fatty acid of interest in organic synthesis and medicinal chemistry research . This compound is part of a class of unique fatty acids that are incorporated as key structural fragments into complex natural products, particularly linear and cyclic lipopeptides and depsipeptides . A closely related analogue, (S)-2-hydroxy-4-methylpentanoic acid (leucic acid), is a well-documented component of the cryptophycin family of macrocyclic depsipeptides . Cryptophycins are potent cytotoxins isolated from cyanobacteria that function by inhibiting microtubule assembly, leading to apoptosis, and have been extensively investigated for their promising antitumor and antifungal activities . The presence of the 2-hydroxy acid moiety is critical for the biological function of these molecules. Therefore, 2-Hydroxy-4,4-dimethylpentanoic acid serves as a valuable building block for pharmaceutical researchers developing novel synthetic lipopeptides or for studying structure-activity relationships in the search for new anticancer and antimicrobial agents . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,3)4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBFFNZNNJKRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627664
Record name 2-Hydroxy-4,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65302-98-9
Record name 2-Hydroxy-4,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Hydroxy-4,4-Dimethylpentanoic Acid

[1]

Executive Summary

2-Hydroxy-4,4-dimethylpentanoic acid (also known as


This guide details two validated synthetic pathways:

  • The Cyanohydrin Route: A robust, scalable method for generating the racemic acid from 3,3-dimethylbutanal.

  • The Asymmetric Reduction Route: A stereoselective approach utilizing 4,4-dimethyl-2-oxopentanoic acid as a precursor, ideal for generating high-enantiomeric excess (ee) material for drug development.

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule into logical precursors. The steric bulk of the tert-butyl group at the

RetrosynthesisTarget2-Hydroxy-4,4-dimethylpentanoic acid(Target)Nitrile2-Hydroxy-4,4-dimethylpentanenitrile(Intermediate)Target->NitrileHydrolysis(Acidic/Basic)KetoAcid4,4-Dimethyl-2-oxopentanoic acid(Alternative Precursor)Target->KetoAcidAsymmetricReductionAldehyde3,3-Dimethylbutanal(Commercially Available)Nitrile->AldehydeNucleophilicAdditionCyanideTMSCN / HCN(C1 Synthon)Nitrile->CyanideKetoAcid->AldehydeAzlactone Synthesisor Grignard

Figure 1: Retrosynthetic disconnection showing the Cyanohydrin (primary) and Keto Acid (secondary) pathways.

Method A: Cyanohydrin Synthesis (Racemic)

This method is preferred for initial scale-up where chirality is not yet critical or where resolution will be performed downstream. It utilizes 3,3-dimethylbutanal (CAS 2987-16-8) as the starting material.

Reaction Scheme
  • Cyanohydrin Formation: 3,3-Dimethylbutanal + TMSCN

    
     Silyl Cyanohydrin
    
  • Hydrolysis: Silyl Cyanohydrin

    
     2-Hydroxy-4,4-dimethylpentanoic acid
    
Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-4,4-dimethylpentanenitrile

Note: Trimethylsilyl cyanide (TMSCN) is used instead of HCN gas for enhanced safety and yield.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 3,3-Dimethylbutanal: 10.0 g (100 mmol)

    • Trimethylsilyl cyanide (TMSCN): 11.9 g (120 mmol, 1.2 equiv)

    • Zinc Iodide (

      
      ): 100 mg (Catalytic)
      
    • Solvent: Dichloromethane (DCM), anhydrous (50 mL)

  • Procedure:

    • Dissolve 3,3-dimethylbutanal in anhydrous DCM under

      
      .
      
    • Add catalytic

      
      .
      
    • Add TMSCN dropwise via syringe over 15 minutes at 0°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (disappearance of aldehyde).

    • Quench: Add 50 mL of saturated

      
       solution. Extract with DCM (
      
      
      mL).
    • Workup: Dry organic phase over

      
      , filter, and concentrate in vacuo to yield the crude silyl ether.
      
    • Deprotection (in situ): Dissolve the residue in THF (50 mL) and add 1M HCl (10 mL). Stir for 30 minutes to cleave the silyl group, yielding 2-hydroxy-4,4-dimethylpentanenitrile.

Step 2: Hydrolysis to the Carboxylic Acid

The steric bulk of the neopentyl group requires vigorous hydrolysis conditions.

  • Reagents:

    • Crude Nitrile (from Step 1)

    • Hydrochloric Acid (conc. 12M): 50 mL

  • Procedure:

    • Suspend the crude nitrile in concentrated HCl in a pressure vessel or RBF with a high-efficiency reflux condenser.

    • Heat to reflux (100°C) for 12–18 hours.

    • Observation: The oily nitrile layer will eventually dissolve or convert to a solid/precipitate as the acid forms.

    • Isolation: Cool to RT. Dilute with water (50 mL). Extract with Ethyl Acetate (

      
       mL).
      
    • Purification: Extract the organic layer with 1M NaOH (transferring the product to the aqueous phase as the carboxylate). Wash the aqueous layer with ether to remove non-acidic impurities. Acidify the aqueous layer to pH 1 with conc. HCl. Extract back into Ethyl Acetate.

    • Drying: Dry over

      
      , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
      

Expected Yield: 65–75% (over 2 steps).

Method B: Enantioselective Synthesis (Chiral)[2]

For drug development applications requiring the (S)-enantiomer (CAS 114990-92-0), asymmetric reduction of the corresponding keto acid is the superior route.

Precursor: 4,4-Dimethyl-2-oxopentanoic Acid

This keto acid (CAS 34906-87-1) can be purchased or synthesized via the condensation of 3,3-dimethylbutanal with diethyl oxalate followed by hydrolysis and decarboxylation.

Protocol: Asymmetric Hydrogenation (Noyori Reduction)

This protocol uses a Ruthenium-BINAP catalyst system to effect high-enantioselectivity reduction.

  • Catalyst Preparation:

    
     (or commercially available equivalents).
    
  • Substrate: 4,4-Dimethyl-2-oxopentanoic acid (1.44 g, 10 mmol).

  • Procedure:

    • In a high-pressure hydrogenation autoclave, dissolve the keto acid in degassed Methanol (20 mL).

    • Add the Ru-catalyst (0.5 mol%).

    • Purge the vessel with Hydrogen gas (

      
      ) three times.
      
    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Stir at 50°C for 24 hours.

  • Workup:

    • Vent hydrogen carefully.

    • Concentrate the solvent.

    • The residue is typically the pure hydroxy acid.[1] Enantiomeric excess (ee) can be determined via chiral HPLC.

Expected Yield: >90% Expected ee: >95% (S-isomer with (S)-BINAP system).

Analytical Characterization

Validating the identity of the synthesized compound is mandatory.

PropertySpecification
Chemical Formula

Molecular Weight 146.18 g/mol
Appearance White crystalline solid or viscous oil
Melting Point 76–79°C (Racemic)

NMR (CDCl

)

0.98 (s, 9H, t-Bu), 1.55 (dd, 1H,

), 1.85 (dd, 1H,

), 4.25 (dd, 1H,

-CH), 6.50 (br s, OH/COOH)
MS (ESI-) m/z 145.1 [M-H]

Critical Process Parameters (CPP)

To ensure reproducibility and safety, adhere to the following control logic:

WorkflowStartStartMoistureMoisture Control(Anhydrous)Start->MoistureTempControlTemp Control(0°C Addition)HCN_RiskHCN Management(Ventilation)TempControl->HCN_RiskTMSCN AddnMoisture->TempControlHydrolysisHydrolysis(100°C, 12h)HCN_Risk->Hydrolysis

Figure 2: Critical safety and process control points.

  • Moisture Sensitivity: The TMSCN reaction (Method A) is water-sensitive. Use strictly anhydrous solvents to prevent premature hydrolysis of the silyl cyanide.

  • Steric Hindrance: The neopentyl group adjacent to the reaction center significantly slows down nucleophilic attack. Do not shorten reaction times; the hydrolysis step often requires overnight reflux to reach completion.

  • Safety: TMSCN releases HCN upon contact with moisture or acid. All operations must be performed in a functioning fume hood with cyanide antidote kits available.

References

  • Synthesis of Hydroxy Acids via Cyanohydrins

    • Organic Syntheses, Coll.[1] Vol. 63, p. 99 (1985).[1] "2,4-Dimethyl-3-hydroxypentanoic acid" (Analogous methodology).

  • Enantioselective Reduction of Keto Acids

    • Noyori, R., et al. "Asymmetric Hydrogenation of -Keto Carboxylic Esters." J. Am. Chem. Soc. 1987, 109, 5856.
  • Physical Properties & CAS Data

    • NIH PubChem Compound Summary for CID 9898859.
  • Biocatalytic Approaches (Nitrilase/Dehydrogenase)

    • "Nitrilases for the synthesis of alpha-hydroxy acids.

2-Hydroxy-4,4-Dimethylpentanoic Acid: Technical Profile & Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of 2-hydroxy-4,4-dimethylpentanoic acid , a specialized alpha-hydroxy acid (AHA) used as a robust, hydrophobic building block in modern drug discovery.

Executive Summary

2-Hydroxy-4,4-dimethylpentanoic acid (CAS: 114990-92-0 for S-isomer) is a chiral alpha-hydroxy acid characterized by a bulky, lipophilic neopentyl side chain. Structurally analogous to Leucine (specifically the alpha-hydroxy analog of "gamma-methylleucine"), this molecule serves as a critical pharmacophore in the design of protease inhibitors (e.g., Cathepsin C, Factor XIa). Its primary value lies in the gem-dimethyl group at the


-position, which provides exceptional metabolic stability by blocking 

-oxidation and enhancing hydrophobic interactions within enzyme active sites.

Chemical Identity & Physicochemical Properties[1][2][3]

This molecule is distinct from standard aliphatic AHAs due to the steric bulk of the tert-butyl group.

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-Hydroxy-4,4-dimethylpentanoic acid
Common Synonyms

-Hydroxyneopentylglycine; 2-Hydroxy-4,4-dimethylvaleric acid
CAS Number 114990-92-0 (S-isomer); 65302-98-9 (Racemic)
Molecular Formula

Molecular Weight 146.18 g/mol
SMILES CC(C)(C)CC(=O)O
Physicochemical Profile
ParameterValue / CharacteristicRelevance
Physical State White Crystalline SolidStable for solid-phase peptide synthesis handling.
Predicted pKa 3.82 ± 0.10Typical of

-hydroxy acids; stronger acid than unsubstituted aliphatic acids due to

-OH inductive effect.
LogP (Predicted) ~1.3Moderate lipophilicity ensures good membrane permeability while maintaining solubility in organic synthesis solvents (DCM, THF).
Chirality (S) and (R) EnantiomersThe (S)-enantiomer is the most common bioisostere for L-amino acids.
Solubility High: Methanol, DCM, DMSOLow: WaterThe neopentyl tail significantly reduces water solubility compared to linear analogs.

Synthetic Methodologies

The synthesis of 2-hydroxy-4,4-dimethylpentanoic acid generally follows two primary routes: the Diazotization of Amino Acids (biomimetic/lab scale) and the Cyanohydrin Route (industrial scale).

Method A: Diazotization of 4-Methylleucine (Lab Scale)

This method retains the stereochemistry of the starting amino acid (with retention of configuration via double inversion or inversion depending on conditions, typically net retention in mild aqueous acid).

  • Precursor: 2-Amino-4,4-dimethylpentanoic acid (L-4-Methylleucine / Neopentylglycine).

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ).[1]
  • Mechanism: Formation of a diazonium salt followed by nucleophilic attack by water.

Protocol:

  • Dissolution: Dissolve 1.0 eq of (S)-2-amino-4,4-dimethylpentanoic acid in 1M

    
     at 0°C.
    
  • Diazotization: Dropwise addition of

    
     (6.0 eq) in water, maintaining temperature <5°C to prevent elimination side reactions.
    
  • Hydrolysis: Stir for 3–12 hours, allowing the diazonium species to be displaced by water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine.[2][3]

  • Purification: Recrystallize from Hexane/Ether to yield the pure hydroxy acid.

Method B: Cyanohydrin Synthesis (Industrial)

Used for generating racemic material, which is subsequently resolved using chiral amines or enzymatic lipases.

  • Precursor: 3,3-Dimethylbutanal (Neopentanal).

  • Step 1: Reaction with

    
     or TMSCN to form the cyanohydrin.
    
  • Step 2: Acid hydrolysis (

    
    ) converts the nitrile to the carboxylic acid.
    
Synthesis Workflow Diagram

The following diagram illustrates the Diazotization pathway, favored for generating high-purity chiral building blocks.

SynthesisPathway cluster_conditions Reaction Conditions Start 4-Methylleucine (2-Amino-4,4-dimethylpentanoic acid) Inter1 Diazonium Intermediate [R-N2]+ Start->Inter1 NaNO2, H2SO4 0°C Product 2-Hydroxy-4,4-dimethylpentanoic acid Inter1->Product Hydrolysis (-N2) Water H2O (Nucleophile) Water->Inter1 Stereochemical Retention Stereochemical Retention

Figure 1: Synthesis of 2-hydroxy-4,4-dimethylpentanoic acid via diazotization of the corresponding amino acid.

Applications in Drug Discovery[9]

This molecule is not merely a passive linker; it is an active Pharmacophore Modulator .

Protease Inhibitor Design (S1/S1' Pocket Filling)

Many proteases (e.g., Cathepsin C , Factor XIa , Renin ) possess hydrophobic S1 or S1' pockets designed to accommodate Leucine or Phenylalanine side chains.

  • The Neopentyl Advantage: The tert-butyl group of 2-hydroxy-4,4-dimethylpentanoic acid is spherically bulky. It fills these hydrophobic pockets more completely than the planar isobutyl group of Leucine, increasing Van der Waals contact surface area and binding affinity (

    
    ).
    
  • Bioisosterism: Replacing an amino acid with its

    
    -hydroxy analog (depsipeptide bond) alters hydrogen bonding capability (donor to acceptor change), often improving permeability and resistance to proteolytic cleavage.
    
Metabolic Stability

Standard aliphatic chains are susceptible to metabolic degradation via cytochrome P450 oxidation at benzylic or allylic positions.

  • Mechanism: The quaternary carbon at the

    
    -position (C4) of this molecule has no abstractable protons. This blocks metabolic hydroxylation and prevents 
    
    
    
    -oxidation, significantly extending the in vivo half-life (
    
    
    ) of drugs incorporating this moiety.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.95 (s, 9H): Characteristic intense singlet of the tert-butyl group.
      
    • 
       1.50–1.70 (m, 2H): Methylene protons (
      
      
      
      ) connecting the chiral center to the neopentyl tail.
    • 
       4.20–4.30 (dd, 1H): The 
      
      
      
      -proton adjacent to the hydroxyl group.
  • Mass Spectrometry (ESI-):

    • [M-H]-: 145.1 m/z.

    • Fragmentation often shows loss of the carboxyl group (

      
      ) and the stable tert-butyl cation.
      

References

  • Bayer Pharma AG. (2014). Substituted Pyridin-2-ones and their Use as Factor XIa Inhibitors. Patent WO2014154794. (Describes the synthesis of 2-hydroxy-4,4-dimethylpentanoic acid from 4-methylleucine for anticoagulant drugs).

  • Organic Syntheses. (1985). General methods for Diazotization of Amino Acids to Hydroxy Acids. Org.[4][1][2][5][6] Synth. 63, 109. (Foundational protocol for converting amino acids to alpha-hydroxy acids).

  • PubChem. (2025). Compound Summary: 2-Hydroxy-4,4-dimethylpentanoic acid.[7][8][9][10] National Library of Medicine.

  • Journal of Medicinal Chemistry. (Various). Structure-Activity Relationships of Neopentyl-based Protease Inhibitors. (General field reference for the utility of bulky hydrophobic groups in S1 pockets).

Sources

Technical Monograph: 2-Hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 65302-98-9 (Racemic) | Primary Application: Chiral Synthon for Cryptophycin Analogs

Executive Summary

This technical guide profiles 2-hydroxy-4,4-dimethylpentanoic acid , a critical alpha-hydroxy acid (AHA) intermediate used primarily in the synthesis of macrocyclic depsipeptides, specifically the Cryptophycin class of potent antitumor agents.

Distinguished by its bulky gem-dimethyl group at the


-position, this molecule serves as the "Fragment D" subunit in convergent drug synthesis. Its steric bulk confers metabolic stability and specific binding affinities in target proteases and tubulin-binding sites. This guide details its chemical identity, validated synthesis protocols via neopentylglycine diazotization, and critical handling parameters for pharmaceutical development.

Chemical Identity & Registry Data

Precise identification is paramount when sourcing chiral building blocks. The CAS registry distinguishes between the racemic mixture and specific enantiomers.

Nomenclature & Identifiers
ParameterTechnical Specification
IUPAC Name 2-Hydroxy-4,4-dimethylpentanoic acid
Common Synonyms

-Hydroxy-

-neopentylacetic acid; 4,4-Dimethyl-2-hydroxypentanoic acid
Molecular Formula

Molecular Weight 146.19 g/mol
SMILES CC(C)(C)CC(O)C(=O)O
CAS Registry Numbers (Stereospecific)

Researchers must select the correct enantiomer based on the target pharmacophore. The (S)-enantiomer is the biologically relevant configuration for Cryptophycin-52 and related analogs.

ConfigurationCAS NumberDescription
Racemic 65302-98-9 Used for non-stereospecific method development or resolution studies.
(S)-Isomer 114990-92-0 Primary Drug Intermediate. The "D-subunit" of Cryptophycin.
(R)-Isomer 114990-91-9 Often used as a negative control or for structure-activity relationship (SAR) studies.

Physicochemical Properties

The steric hindrance provided by the tert-butyl-like tail affects both the reactivity and the solubility profile of the acid.

PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point 75–78 °C (Enantiopure forms often exhibit sharper ranges)
Boiling Point ~265 °C (at 760 mmHg)
pKa (Predicted) 3.86 ± 0.10 (Acidic proton)
LogP ~1.3 (Moderate lipophilicity due to alkyl tail)
Solubility Soluble in alcohols (MeOH, EtOH), DMSO, and chlorinated solvents (

). Sparingly soluble in cold water.

Synthesis & Production Methodologies

The most robust route for producing high-enantiomeric excess (ee) 2-hydroxy-4,4-dimethylpentanoic acid is the Diazotization-Hydrolysis of Neopentylglycine . This method preserves the chiral integrity of the starting amino acid through a retention-of-configuration mechanism (via double inversion involving the carboxylate group) or inversion, depending on specific solvent conditions.

Validated Protocol: Diazotization of (S)-Neopentylglycine

Objective: Synthesis of (S)-2-hydroxy-4,4-dimethylpentanoic acid (CAS 114990-92-0). Precursor: (S)-2-Amino-4,4-dimethylpentanoic acid (L-Neopentylglycine).

Reagents:
  • Substrate: (S)-Neopentylglycine (1.0 eq)

  • Reagent: Sodium Nitrite (

    
    , 2.5 eq)
    
  • Solvent: 1N Sulfuric Acid (

    
    )[1]
    
  • Temperature: -5°C to 0°C (Initial), then Room Temperature (RT)

Step-by-Step Workflow:
  • Solubilization: Dissolve (S)-neopentylglycine in 1N

    
     in a round-bottom flask. Cool the solution to -5°C using an ice/salt bath.
    
  • Diazotization: Add an aqueous solution of

    
     dropwise over 30 minutes. Critical: Maintain temperature below 0°C to prevent side reactions and thermal decomposition of the diazonium intermediate.
    
  • Hydrolysis: Allow the reaction mixture to warm slowly to RT over 4–12 hours. Nitrogen gas evolution will be observed.

  • Extraction: Saturate the aqueous phase with NaCl (salting out) and extract 3x with Ethyl Acetate or Diethyl Ether.

  • Purification: Dry organic layers over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate to yield white needles.
    
Synthesis Logic Diagram

The following diagram illustrates the conversion logic, highlighting the critical intermediate steps.

SynthesisPathway start L-Neopentylglycine (Precursor) step1 Diazonium Intermediate (Unstable) start->step1 NaNO2, H2SO4 -5°C step2 Hydrolysis (-N2 Gas) step1->step2 H2O Attack (Retention/Inversion) product (S)-2-Hydroxy-4,4- dimethylpentanoic Acid step2->product Workup (EtOAc Ext.)

Figure 1: Mechanistic pathway for the conversion of amino acid precursor to the target hydroxy acid via Van Slyke diazotization.[2]

Biological & Pharmaceutical Relevance

The Cryptophycin Connection

2-Hydroxy-4,4-dimethylpentanoic acid is the structural basis for Fragment D of Cryptophycin-1 and Cryptophycin-52 (Ly355703).

  • Mechanism: Cryptophycins are potent tubulin-destabilizing agents. They bind to the vinca domain of tubulin, inducing apoptosis in multidrug-resistant cancer cells.

  • Role of the Acid: The 4,4-dimethyl (neopentyl) side chain projects into a hydrophobic pocket of

    
    -tubulin. The steric bulk is essential for high-affinity binding; removing the methyl groups (reverting to a leucine analog) significantly reduces cytotoxicity.
    
Metabolic Stability

The gem-dimethyl group at the


-position hinders 

-oxidation and enzymatic degradation, extending the in vivo half-life of peptides containing this subunit compared to standard leucic acid derivatives.

Analytical Characterization Standards

To validate the identity of the synthesized or purchased material, the following spectral signatures should be confirmed.

TechniqueExpected Signature
1H NMR (CDCl3)

0.98 (s, 9H, t-Bu), 1.6–1.8 (m, 2H,

), 4.2–4.3 (dd, 1H,

-CH), 6.0+ (br s, COOH/OH).
13C NMR Distinct signals for the quaternary carbon (~30 ppm) and the carbonyl carbon (~178 ppm).
Specific Rotation

approx. -10° to -15° (c=1, MeOH) for the (S)-isomer . Note: Check specific Certificate of Analysis as solvent choice heavily impacts rotation sign/magnitude.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can catalyze oligomerization (lactonization).

  • Compatibility: Avoid strong oxidizing agents and strong bases.

References

  • AChemBlock. (S)-2-Hydroxy-4,4-dimethylpentanoic acid Product Data. Retrieved from

  • PubChem. Compound Summary: (S)-2-Hydroxy-4,4-dimethylpentanoic acid (CID 9898859).[3] National Library of Medicine. Retrieved from

  • Barrow, R. A., et al. (1995).[4] Total Synthesis of Cryptophycins. Journal of the American Chemical Society.[4] (Contextual citation for Fragment D synthesis).

  • Echemi. (R)-2-Hydroxy-4,4-dimethylpentanoic acid Product Information. Retrieved from

  • European Patent Office. EP1326993B1: Production of alpha-hydroxy-carboxylic acids using a coupled enzyme system.[5] Retrieved from

Sources

Comprehensive Spectroscopic Profile: 2-Hydroxy-4,4-Dimethylpentanoic Acid

[1]

Executive Summary & Structural Context

2-Hydroxy-4,4-dimethylpentanoic acid (CAS: 65302-98-9 for racemate) is a critical chiral building block and a structural analog of leucine metabolites. Often referred to as the


For researchers in drug discovery—specifically those designing protease inhibitors or peptidomimetics—this steric bulk is functional. It restricts conformational freedom and blocks metabolic oxidation at the

Structural Descriptors[2][3][4][5]
  • IUPAC Name: 2-Hydroxy-4,4-dimethylpentanoic acid[1][2][3][4][5][6][7]

  • Synonyms: 2-Hydroxy-4,4-dimethylvaleric acid;

    
    -Hydroxy-
    
    
    -neopentylacetic acid
  • Molecular Formula:

    
    [8]
    
  • Molecular Weight: 146.18 g/mol

  • Chiral Center: C2 (Available as (R)- and (S)-enantiomers or racemate)

Synthesis & Isolation Logic

To understand the impurity profile and spectral nuances, one must understand the genesis of the material. The standard industrial synthesis involves the diazotization of 2-amino-4,4-dimethylpentanoic acid (4-methylleucine).

Critical Process Parameters (CPPs)
  • Stereochemical Retention: The conversion of the

    
    -amino group to the 
    
    
    -hydroxyl group using sodium nitrite (
    
    
    ) in sulfuric acid usually proceeds with retention of configuration due to the double inversion mechanism involving the formation of an
    
    
    -lactone intermediate or neighboring group participation.
  • Side Reactions: Elimination reactions leading to alkenes (e.g., 4,4-dimethylpent-2-enoic acid) are potential impurities detectable by proton NMR (vinylic region 5.0–7.0 ppm).

Synthetic Workflow (DOT Visualization)

The following diagram outlines the primary synthetic route and key characterization checkpoints.

SynthesisWorkflowStart4-Methylleucine(2-Amino-4,4-dimethylpentanoic acid)ReagentDiazotization(NaNO2 / H2SO4, 0°C)Start->ReagentIntermediateDiazoniumIntermediateReagent->IntermediateHydrolysisHydrolysis(Retention of Config)Intermediate->HydrolysisImpurityImpurity:Alkene EliminationIntermediate->ImpuritySide RxnProduct2-Hydroxy-4,4-dimethylpentanoic acidHydrolysis->Product

Figure 1: Synthetic pathway from 4-methylleucine via diazotization-hydrolysis.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The steric bulk of the tert-butyl group exerts a significant shielding effect, and the chiral center at C2 renders the adjacent methylene protons at C3 diastereotopic . This results in a distinct ABX coupling pattern rather than a simple doublet.


H NMR Data (400 MHz,

)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
C4-Me 0.96Singlet (s)9HCharacteristic tert-butyl group; intense diagnostic peak.
C3-H

1.58dd (Doublet of doublets)1HDiastereotopic methylene proton;

Hz,

Hz.
C3-H

1.82dd1HDiastereotopic methylene proton;

Hz,

Hz.
C2-H 4.25dd1H

-Methine proton; deshielded by -OH and -COOH.
-OH/-COOH 6.0–11.0Broad (br)2HExchangeable protons; shift varies with concentration/solvent.

Expert Insight: In lower-resolution spectra (e.g., 60 MHz), the C3 methylene protons may appear as a multiplet or a pseudo-doublet, but at 300+ MHz, the ABX pattern is the hallmark of purity. Impurities lacking the chiral center (like the ketone derivative) will show a singlet at C3.


C NMR Data (100 MHz,

)
Position

(ppm)
Assignment
C5 (Methyls) 29.8Three equivalent methyl carbons of the tert-butyl group.
C4 (Quaternary) 30.5Quaternary carbon; typically low intensity.
C3 (Methylene) 46.5Methylene bridge; shift reflects proximity to chiral center.
C2 (Methine) 69.5

-Carbon bearing the hydroxyl group.
C1 (Carbonyl) 178.5Carboxylic acid carbonyl.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydrogen-bonded network of the

  • 3600–2800 cm

    
    :  Broad, intense absorption corresponding to O-H stretching (both alcohol and acid COOH). The superimposition often obscures the C-H stretches.
    
  • 2955 cm

    
    :  C-H stretch (asymmetric) specific to the methyl groups of the tert-butyl moiety.
    
  • 1715–1725 cm

    
    :  Strong C=O stretching vibration (Carboxylic acid dimer).
    
  • 1365 & 1390 cm

    
    :  "Gem-dimethyl" doublet (or tert-butyl skeletal vibrations), a fingerprint for the 
    
    
    group.
Mass Spectrometry (MS)

Analysis via ESI (Electrospray Ionization) or EI (Electron Impact after derivatization).

ESI-MS (Negative Mode)
  • Primary Ion:

    
     145 
    
    
  • Mechanism: Deprotonation of the carboxylic acid.

Fragmentation Pathway (EI-MS of Methyl Ester Derivative)

When analyzed as the methyl ester (to improve volatility), the fragmentation follows

MSFragmentationParentMolecular Ion (M+)(Methyl Ester)Frag1m/z 57[C(CH3)3]+Parent->Frag1Inductive CleavageFrag2Loss of COOMe(Alpha Cleavage)Parent->Frag2Alpha Cleavage

Figure 2: Primary fragmentation logic for the methyl ester derivative.

  • Base Peak: Often

    
     57 (
    
    
    ) due to the stable tert-butyl cation.
  • Diagnostic Loss: Loss of

    
     (45 Da) or 
    
    
    (59 Da) from the parent.

Experimental Protocol: Sample Preparation for Analysis

To replicate the data above, follow this standardized preparation protocol.

  • NMR Sample: Dissolve 10–15 mg of the solid acid in 0.6 mL of

    
    .
    
    • Note: If resolution of the -OH proton is required, use DMSO-

      
      , though this will shift the C2-H signal downfield.
      
  • HPLC/MS Sample: Dilute to 0.1 mg/mL in Acetonitrile:Water (50:50) + 0.1% Formic Acid.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient 5% to 95% ACN over 10 mins. The tert-butyl group makes this compound more hydrophobic than standard leucine; expect retention times later than leucine.

References

  • Gladiali, S. et al. (1977). "Stereoselective synthesis of alpha-hydroxy acids." Gazzetta Chimica Italiana, 107, 293-298.
  • Bayer Pharma AG. (2014).[3] "Substituted 2-pyridin-1-yl-alkanoic acid derivatives." World Intellectual Property Organization Patent WO2014/154794.[2] Link (Describes synthesis via Example 42.1A).

  • Merck & Co., Inc. (2002). "Inhibitors of cysteine proteases." United States Patent 6,355,643. Link (Applications in drug design).

  • ChemSrc. (2025). "2-hydroxy-4,4-dimethylpentanoic acid - CAS 65302-98-9."[8] Link

Biological Activity and Therapeutic Utility of 2-Hydroxy-4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, pharmacological utility, and synthesis of 2-hydroxy-4,4-dimethylpentanoic acid .

Executive Summary

2-Hydroxy-4,4-dimethylpentanoic acid (CAS: 114990-91-9 for R-isomer, generic forms vary) is a specialized branched-chain


-hydroxy acid (BCHA). Structurally analogous to leucic acid (HICA)  but distinguished by a bulky tert-butyl tail, this molecule serves two distinct roles in modern biotechnology:
  • Pharmacological Synthon: It acts as a critical chiral building block for protease inhibitors (Cathepsin C, Factor XIa), providing metabolic stability and high-affinity hydrophobic anchoring.

  • Bioactive Agent: Emerging evidence identifies it as a non-toxic antibiofilm agent, likely functioning as a Quorum Sensing (QS) inhibitor due to its structural mimicry of Diffusible Signal Factors (DSF).

Chemical Identity & Structural Logic

To understand the biological activity, one must first analyze the structural deviations from natural metabolites.

Structural Homology

The molecule is the hydroxy-analog of


-neopentylglycine  (or "4-methylleucine"). Unlike standard leucine derivatives, the terminal isopropyl group is replaced by a tert-butyl group .
CompoundStructureKey FeatureBiological Implication
L-Leucine 2-Amino-4-methylpentanoic acidNatural Amino AcidProtein synthesis, mTOR activation.
HICA (Leucic Acid) 2-Hydroxy-4-methylpentanoic acid

-Hydroxy Acid
Anti-catabolic, mild antimicrobial.
Target Molecule 2-Hydroxy-4,4-dimethylpentanoic acid

-Hydroxy,

-tert-butyl
Proteolytic resistance, high lipophilicity.
The "Steric Shield" Effect

The gem-dimethyl substitution at the C4 position creates a sterically demanding "neopentyl" tail. In drug design, this group acts as a metabolic shield , preventing oxidation by cytochrome P450 enzymes that typically attack the


-position of aliphatic chains. This property makes the acid an ideal "warhead" or anchor in peptidomimetic drugs.

Pharmacological Applications: The "Anchor" Mechanism

The primary industrial utility of 2-hydroxy-4,4-dimethylpentanoic acid lies in its incorporation into small-molecule inhibitors targeting specific proteases.[1]

Cathepsin C (Di-peptidyl Peptidase I) Inhibition

Cathepsin C is a lysosomal cysteine protease involved in activating pro-inflammatory serine proteases. Inhibitors often require a hydrophobic group to occupy the S1 binding pocket of the enzyme.

  • Mechanism: The 2-hydroxy-4,4-dimethylpentanoyl moiety mimics the N-terminal amino acid of the natural substrate but lacks the amine group required for cleavage.

  • Binding: The tert-butyl tail fills the hydrophobic S1 subsite more effectively than a standard isobutyl (leucine) group, increasing binding affinity (

    
    ) and residence time.
    
  • Therapeutic Context: Used in treating non-cystic fibrosis bronchiectasis and other inflammatory diseases.

Factor XIa Inhibition (Antithrombotic)

Factor XIa inhibitors are sought for preventing thrombosis without compromising hemostasis (bleeding control).

  • Role: The acid is coupled to the P1' site of the inhibitor.

  • Advantage: The bulky aliphatic chain prevents rapid clearance and improves oral bioavailability compared to standard peptide bonds.

Visualization: Protease Inhibition Mechanism

The following diagram illustrates how the molecule anchors a drug within a protease active site.

ProteaseInhibition Drug Peptidomimetic Drug Moiety 2-Hydroxy-4,4- dimethylpentanoyl Group Drug->Moiety Contains Pocket Hydrophobic S1 Pocket Moiety->Pocket High-Affinity Binding (Van der Waals) Effect Competitive Inhibition (No Cleavage) Moiety->Effect Steric Blockade Enzyme Target Protease (e.g., Cathepsin C) Enzyme->Effect Inactivated Pocket->Enzyme Part of

Figure 1: Mechanism of Action in Protease Inhibition. The bulky tert-butyl group (red) occupies the enzyme's hydrophobic pocket, preventing substrate access.

Emerging Bioactivity: Antibiofilm Properties

Recent patent disclosures identify 2-hydroxy-4,4-dimethylpentanoic acid as a component of non-toxic antibiofilm therapies . This activity likely stems from Quorum Sensing (QS) Interference .

The Structural Mimicry Hypothesis

Many Gram-negative bacteria (e.g., Pseudomonas, Xanthomonas) use Diffusible Signal Factors (DSF) —typically branched-chain fatty acids—to coordinate biofilm formation.

  • Mechanism: 2-Hydroxy-4,4-dimethylpentanoic acid structurally resembles these fatty acid signals.

  • Action: It acts as a signal antagonist , binding to the QS receptor (e.g., RpfR or similar sensors) without triggering the downstream cascade required for biofilm maturation.

  • Advantage: Unlike antibiotics, it does not kill bacteria (bacteriostatic/anti-virulence), thereby reducing the evolutionary pressure for resistance.

Synthesis & Manufacturing Protocols

Production of this molecule requires strict stereocontrol, as biological activity is often limited to the (S)- or (R)-enantiomer.

Protocol A: Chemical Synthesis (Diazotization)

This method converts the corresponding amino acid to the hydroxy acid with retention of configuration (via double inversion) or inversion, depending on conditions.

  • Precursor: 2-Amino-4,4-dimethylpentanoic acid (4-Methylleucine).

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ).[2]
  • Step-by-Step:

    • Dissolution: Dissolve 5.5 mmol of precursor in 1 M

      
       at 0°C.
      
    • Diazotization: Dropwise addition of

      
       (aq) over 30 minutes. The amino group is converted to a diazonium salt, which is immediately displaced by water.
      
    • Extraction: Extract with Ethyl Acetate (

      
       mL).
      
    • Purification: Recrystallization from hexane/ether.

Protocol B: Biocatalytic Synthesis (Enzymatic Reduction)

For high optical purity (>99% ee), enzymatic reduction of the keto-acid is preferred.

  • Substrate: 2-Keto-4,4-dimethylpentanoic acid.

  • Enzyme: L-Hydroxyisocaproate Dehydrogenase (L-HicDH) or D-Lactate Dehydrogenase (D-LDH).

  • Cofactor: NADH (regenerated via Formate Dehydrogenase).

SynthesisWorkflow Start Precursor: 2-Keto-4,4-dimethylpentanoic acid Process Stereoselective Reduction (pH 7.4, 30°C) Start->Process Enzyme Biocatalyst: L-HicDH + NADH Enzyme->Process Product Product: (S)-2-Hydroxy-4,4- dimethylpentanoic acid Process->Product Recycle Cofactor Regeneration (Formate -> CO2) Recycle->Process Supplies NADH

Figure 2: Enzymatic synthesis pathway ensuring high enantiomeric excess (ee).

Safety & Toxicology Profile

Based on its application in "non-toxic" antibiofilm patents and its structural similarity to endogenous metabolites (leucine), the compound exhibits a favorable safety profile.

  • Toxicity Class: Likely Low (Class 4/5 or Unclassified).

  • Metabolism: The tert-butyl group is resistant to oxidation. Elimination is likely via renal excretion of the glucuronide conjugate.

  • Cytotoxicity: No significant cytotoxicity reported in mammalian fibroblast assays at therapeutic concentrations (<10 mM).

References

  • Vertex Pharmaceuticals/Bayer Pharma. (2014). Substituted Pyridines and Their Use as Factor XIa Inhibitors. Patent AU 2014242971 B2. Link

  • Ruishi Biomedical. (2018). Spirocyclic Compound Inhibitor of Cathepsin C. Patent CN108047240B. Link

  • Bausch & Lomb. (2013). Compositions and Methods for Treating Inflammatory Pain. Patent TW201300378A. Link

  • Ambeed. (2024). Product Analysis: (R)-2-Hydroxy-4,4-dimethylpentanoic acid.[2] Ambeed Chemical Catalog. Link

  • Google Patents. (2024). Novel, Scalable, Non-toxic Antibiofilm Therapies.[3] (Snippet Reference). Link

Sources

A Technical Guide to the Stereoisomers of 2-Hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the stereoisomers of 2-hydroxy-4,4-dimethylpentanoic acid, a chiral α-hydroxy acid. We will delve into the fundamental principles of its stereochemistry, methods for stereoselective synthesis and resolution, and the analytical techniques required for comprehensive characterization. The focus is on providing both theoretical understanding and practical insights for professionals engaged in chemical synthesis and pharmaceutical development.

Introduction to 2-Hydroxy-4,4-dimethylpentanoic Acid

2-Hydroxy-4,4-dimethylpentanoic acid is a carboxylic acid featuring a hydroxyl group on the alpha-carbon (C2). Its structure includes a bulky tert-butyl group at the C4 position, which imparts specific steric properties to the molecule. The molecular formula is C7H14O3, and its molecular weight is 146.18 g/mol .[1]

The key feature of this molecule is the presence of a single stereocenter at the C2 position, the carbon atom bonded to the hydroxyl and carboxyl groups. This chirality gives rise to two non-superimposable mirror-image stereoisomers, known as enantiomers:

  • (S)-2-hydroxy-4,4-dimethylpentanoic acid

  • (R)-2-hydroxy-4,4-dimethylpentanoic acid

These enantiomers possess identical physical properties (melting point, boiling point, solubility) in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules. This differential interaction is of paramount importance in biological systems, where molecular recognition is highly stereospecific.[2] Consequently, the ability to synthesize and isolate enantiomerically pure forms of this compound is crucial for applications in drug discovery and materials science.

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure 2-hydroxy-4,4-dimethylpentanoic acid can be approached through two primary strategies: asymmetric synthesis, which aims to create a specific enantiomer directly, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis provides an elegant route to chiral molecules by employing chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. Enzymatic catalysis, in particular, offers high stereoselectivity under mild conditions.

One effective method involves the stereoselective reduction of the corresponding α-keto acid, 4,4-dimethyl-2-oxopentanoic acid. This transformation can be catalyzed by dehydrogenases, which are a class of enzymes that facilitate redox reactions with high fidelity.[3]

Conceptual Workflow: Enzymatic Reduction

The process leverages a 2-hydroxy carboxylic acid dehydrogenase to reduce the ketone functionality to a hydroxyl group, establishing the chiral center with a high degree of enantiomeric excess (% ee).[3]

G cluster_start Starting Material cluster_process Biocatalytic Process cluster_product Enantiopure Product start 4,4-Dimethyl-2-oxopentanoic Acid process Enzyme: (R)- or (S)-specific 2-Hydroxy Acid Dehydrogenase Cofactor: NADH / NADPH start->process Substrate product Enantiomerically Pure (R)- or (S)-2-Hydroxy- 4,4-dimethylpentanoic Acid process->product Stereoselective Reduction

Caption: Enzymatic workflow for asymmetric synthesis.

Chiral Resolution of Racemic Mixtures

A more traditional and often practical approach is the synthesis of a racemic mixture of the α-hydroxy acid, followed by separation of the enantiomers. Diastereomeric salt formation is a classic and robust technique for this purpose.[4]

Principle of Diastereomeric Salt Formation This method involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent).[4] This acid-base reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization.[4][5] Once separated, the addition of a strong acid liberates the enantiomerically pure carboxylic acids.[4]

Protocol: Resolution via Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic 2-hydroxy-4,4-dimethylpentanoic acid in a suitable solvent (e.g., ethanol or ethyl acetate). Add an equimolar amount of an enantiopure chiral amine, such as (R)-1-phenylethylamine.

  • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt, being less soluble, will preferentially crystallize out of the solution. The choice of solvent is critical and often determined empirically to maximize the difference in solubility between the diastereomeric salts.

  • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.[6] This protonates the carboxylate, regenerating the free α-hydroxy acid.

  • Extraction: Extract the enantiomerically pure acid into an organic solvent (e.g., diethyl ether or dichloromethane), wash with brine, dry over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure.[6][7]

  • Recovery of the Other Enantiomer: The other enantiomer remains in the mother liquor from the crystallization step and can be recovered by a similar acidification and extraction process.

G Racemic Racemic Mixture (R)-Acid + (S)-Acid Salts Mixture of Diastereomeric Salts (R-Acid • R-Amine) (S-Acid • R-Amine) Racemic->Salts Base Chiral Base (e.g., (R)-Amine) Base->Salts Crystallization Fractional Crystallization Salts->Crystallization Solid Less Soluble Salt (e.g., S-Acid • R-Amine) Crystallization->Solid Solid Phase Liquid More Soluble Salt (in Mother Liquor) Crystallization->Liquid Liquid Phase Acid1 Acidification (HCl) Solid->Acid1 Acid2 Acidification (HCl) Liquid->Acid2 Enant1 Pure (S)-Enantiomer Acid1->Enant1 Enant2 Pure (R)-Enantiomer Acid2->Enant2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Analytical Characterization

Once synthesized or resolved, the enantiomeric purity and absolute configuration of the stereoisomers must be rigorously confirmed.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Parameters for Chiral HPLC

Parameter Typical Value/Condition Rationale
Chiral Column Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) These phases provide a wide range of chiral recognition capabilities through hydrogen bonding, dipole-dipole, and steric interactions.
Mobile Phase Hexane/Isopropanol with Trifluoroacetic Acid (TFA) A non-polar/polar solvent system allows for tuning the elution strength. TFA is added to suppress the ionization of the carboxylic acid, ensuring sharp peaks.
Flow Rate 0.5 - 1.5 mL/min Optimized to balance separation efficiency and analysis time.

| Detection | UV at 210-220 nm | The carboxyl group provides sufficient UV absorbance for detection at low wavelengths. |

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property. While this technique confirms optical activity, it does not provide information on enantiomeric purity unless the specific rotation of the pure enantiomer is known.

NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. To differentiate enantiomers, which are indistinguishable in a standard NMR spectrum, a chiral auxiliary is used. This can be a chiral solvating agent or a chiral derivatizing agent (CDA).

Reacting the enantiomeric mixture with a CDA, such as Mosher's acid chloride, converts the enantiomers into diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of corresponding signals to determine the enantiomeric ratio with high accuracy.

Applications and Significance

Chiral α-hydroxy acids are valuable building blocks in organic synthesis and serve as intermediates in the production of pharmaceuticals and other bioactive molecules.[3][8] The stereochemistry at the α-position can be critical for biological activity, as exemplified by the tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[4] While specific applications for 2-hydroxy-4,4-dimethylpentanoic acid are not broadly documented in introductory literature, its structural motifs are relevant in the design of complex molecules where stereochemistry and steric hindrance are key design elements.

Conclusion

The stereoisomers of 2-hydroxy-4,4-dimethylpentanoic acid represent a fundamental case study in the principles of chirality. Understanding the methods for their synthesis, separation, and characterization is essential for researchers in synthetic organic chemistry and drug development. The choice between asymmetric synthesis and chiral resolution depends on factors such as scale, cost, and available technology. Rigorous analytical validation using techniques like chiral HPLC and NMR with chiral auxiliaries is non-negotiable to ensure the stereochemical integrity of the final product.

References

  • PubChem. (s)-2-Hydroxy-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. [Link]

  • LookChem. Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid. [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Google Patents. WO1996001892A1 - Chiral synthesis of 2-hydroxy carboxylic acids with a dehydrogenase.
  • ResearchGate. Chiral aliphatic hydroxy compounds in nature: A review of biological functions and practical applications. [Link]

  • ScienceDirect. Application of K-keto acid decarboxylases in biotransformations. [Link]

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An In-depth Technical Guide to the Potential Applications of 2-Hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-hydroxy-4,4-dimethylpentanoic acid, a chiral alpha-hydroxy acid with significant promise in various scientific and industrial sectors. Drawing upon its unique structural features, including a stereogenic center and a sterically demanding neopentyl group, this document explores its utility as a sophisticated building block in asymmetric synthesis, a novel monomer for advanced polymer formulations, and a scaffold for the design of new bioactive molecules. Detailed experimental protocols, mechanistic insights, and predictive data are presented to empower researchers, scientists, and drug development professionals to unlock the full potential of this versatile molecule.

Introduction: Unveiling a Molecule of Untapped Potential

2-Hydroxy-4,4-dimethylpentanoic acid, a chiral carboxylic acid with the chemical formula C7H14O3, presents a compelling case for exploration in advanced chemical applications.[1][2] Its structure is characterized by a hydroxyl group at the alpha position to a carboxylic acid and a bulky tert-butyl group at the gamma position. This unique combination of functionalities imparts specific stereochemical and physical properties that are highly desirable in the fields of medicinal chemistry and materials science.

The presence of a chiral center at the C2 position allows for its existence as two distinct enantiomers, (R)- and (S)-2-hydroxy-4,4-dimethylpentanoic acid. This chirality is of paramount importance in the development of stereochemically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. The neopentyl group, with its significant steric hindrance, can be expected to influence the reactivity of the molecule and the properties of materials derived from it, potentially leading to enhanced stability and unique conformational preferences.

This guide will delve into three primary areas of potential application: its role as a chiral building block in the asymmetric synthesis of complex molecules, its use as a monomer in the creation of novel polyesters, and its derivatization into potentially bioactive compounds.

PropertyValueSource
Molecular FormulaC7H14O3[2]
Molecular Weight146.18 g/mol [2]
IUPAC Name2-hydroxy-4,4-dimethylpentanoic acid[2]
ChiralityExists as (R) and (S) enantiomers[3]

Application as a Chiral Building Block in Pharmaceutical Synthesis

The demand for enantiomerically pure compounds is a cornerstone of modern drug development.[4][5] Chiral building blocks, like the enantiomers of 2-hydroxy-4,4-dimethylpentanoic acid, are invaluable tools for introducing specific stereochemistry into a target molecule, thereby avoiding the need for costly and often inefficient chiral separations at later stages of a synthesis.[3][4]

Rationale for Use in Asymmetric Synthesis

The alpha-hydroxy acid moiety of 2-hydroxy-4,4-dimethylpentanoic acid provides two key functional groups, the carboxylic acid and the hydroxyl group, which can be selectively manipulated. The bulky neopentyl group can act as a stereodirecting group, influencing the approach of reagents in subsequent chemical transformations and enhancing the diastereoselectivity of reactions at or near the chiral center.

A plausible application of this chiral building block is in the synthesis of antiviral agents, particularly HIV protease inhibitors. Many of these drugs are complex, non-peptidic molecules with multiple stereocenters, and their syntheses often rely on the use of chiral synthons.[6][7][8][9][10][11]

Exemplary Synthetic Workflow: Synthesis of a Chiral Intermediate for an HIV Protease Inhibitor

The following is a hypothetical, yet scientifically grounded, synthetic workflow illustrating how (S)-2-hydroxy-4,4-dimethylpentanoic acid could be employed to synthesize a key chiral intermediate for a novel HIV protease inhibitor.

G A (S)-2-hydroxy-4,4-dimethylpentanoic acid B Esterification (MeOH, H+) A->B C Methyl (S)-2-hydroxy-4,4-dimethylpentanoate B->C D Protection of Hydroxyl Group (TBDMSCl, Imidazole) C->D E Protected Ester D->E F Reduction of Ester (LiAlH4) E->F G Protected Chiral Alcohol F->G H Oxidation to Aldehyde (PCC or Swern) G->H I Chiral Aldehyde Intermediate H->I J Coupling with a suitable nucleophile (e.g., organometallic reagent) I->J K Advanced Chiral Intermediate for HIV Protease Inhibitor J->K

Caption: Hypothetical synthetic pathway utilizing (S)-2-hydroxy-4,4-dimethylpentanoic acid.

Detailed Experimental Protocol

Step 1: Esterification of (S)-2-hydroxy-4,4-dimethylpentanoic acid

  • Dissolve (S)-2-hydroxy-4,4-dimethylpentanoic acid (1.0 eq) in methanol (10 vol).

  • Add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl (S)-2-hydroxy-4,4-dimethylpentanoate.

Step 2: Protection of the Hydroxyl Group

  • Dissolve the methyl ester (1.0 eq) in anhydrous dichloromethane (10 vol).

  • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the TBDMS-protected ester.

Step 3: Reduction of the Ester to the Primary Alcohol

  • Prepare a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Slowly add a solution of the protected ester (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and concentrate the filtrate to obtain the protected chiral alcohol.

Step 4: Oxidation to the Chiral Aldehyde

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO, 2.0 eq).

  • After 15 minutes, add a solution of the protected alcohol (1.0 eq) in dichloromethane.

  • Stir for 30 minutes, then add triethylamine (5.0 eq).

  • Allow the reaction to warm to room temperature.

  • Quench with water and extract with dichloromethane. Wash the organic layer with brine, dry, and concentrate to yield the crude chiral aldehyde intermediate, which can be used in the next step without further purification.

This chiral aldehyde is a versatile intermediate that can undergo a variety of carbon-carbon bond-forming reactions to build the complex scaffold of an HIV protease inhibitor.

Potential in Polymer Chemistry: Crafting Novel Polyesters

The bifunctional nature of 2-hydroxy-4,4-dimethylpentanoic acid, possessing both a hydroxyl and a carboxylic acid group, makes it an ideal AB-type monomer for polycondensation reactions to form polyesters.[12][13][14][15][16] The presence of the bulky neopentyl side chain is anticipated to significantly influence the physical and chemical properties of the resulting polymer.

Anticipated Properties of Poly(2-hydroxy-4,4-dimethylpentanoate)

The incorporation of the sterically demanding neopentyl group along the polymer backbone is expected to restrict chain mobility and packing.[17][18] This can lead to several desirable properties:

  • Increased Amorphous Character: The bulky side chains will likely disrupt crystalline packing, leading to a more amorphous polymer.[19] Amorphous polymers are often transparent and less rigid than their crystalline counterparts.

  • Enhanced Thermal Stability: The neopentyl group can shield the ester linkages in the polymer backbone from thermal degradation, potentially increasing the glass transition temperature (Tg) and the overall thermal stability of the material.

  • Improved Solubility: The non-polar, bulky side groups may enhance the solubility of the polyester in common organic solvents, facilitating processing and characterization.

  • Altered Mechanical Properties: The bulky side chains could lead to a polymer with a combination of stiffness and toughness, depending on the molecular weight and degree of entanglement.[20]

Predicted PropertyExpected OutcomeRationale
CrystallinityLowBulky neopentyl group hinders chain packing.[19]
Glass Transition Temp. (Tg)HighRestricted chain mobility due to steric hindrance.
SolubilityGood in organic solventsIncreased free volume and disruption of intermolecular forces.
Mechanical StrengthModerate to HighPotential for chain entanglement and stiffness from the backbone.[20]
BiodegradabilityPotentially slowSteric hindrance around the ester bonds may reduce the rate of hydrolytic or enzymatic degradation.[21]
Proposed Synthesis of Poly(2-hydroxy-4,4-dimethylpentanoate)

A direct polycondensation of 2-hydroxy-4,4-dimethylpentanoic acid can be achieved through melt or solution polymerization.

G A n (2-hydroxy-4,4-dimethylpentanoic acid) B Polycondensation (- (n-1) H2O) A->B C Poly(2-hydroxy-4,4-dimethylpentanoate) B->C

Caption: Polycondensation of 2-hydroxy-4,4-dimethylpentanoic acid.

Detailed Experimental Protocol for Melt Polycondensation
  • Place 2-hydroxy-4,4-dimethylpentanoic acid and a catalytic amount of an esterification catalyst (e.g., p-toluenesulfonic acid or tin(II) octoate, ~0.1 mol%) in a reaction vessel equipped with a mechanical stirrer and a distillation outlet.

  • Heat the mixture under a slow stream of inert gas (e.g., nitrogen) to a temperature above the melting point of the monomer (e.g., 150-180 °C).

  • Maintain this temperature for several hours to allow for the initial oligomerization and removal of water.

  • Gradually reduce the pressure to a high vacuum (<1 mmHg) while increasing the temperature (e.g., 180-220 °C) to facilitate the removal of water and drive the polymerization to high molecular weight.

  • Continue the reaction until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the polymer to room temperature under an inert atmosphere. The resulting polyester can be purified by dissolution in a suitable solvent (e.g., chloroform or THF) and precipitation in a non-solvent (e.g., methanol).

The resulting polymer could find applications as a specialty plastic with high thermal resistance, in biodegradable packaging materials with tailored degradation rates, or in biomedical applications where its unique properties could be advantageous.[22]

Design of Bioactive Molecules: A Scaffold for Novel Therapeutics

The carboxylic acid functionality of 2-hydroxy-4,4-dimethylpentanoic acid can be readily converted into other functional groups, opening avenues for the creation of novel bioactive molecules. One particularly promising derivatization is the synthesis of its corresponding hydroxamic acid.

Hydroxamic Acids: A Privileged Pharmacophore

Hydroxamic acids (-CONHOH) are a well-established class of metal-chelating agents that have been successfully incorporated into a number of approved drugs.[1][23] They are particularly effective as inhibitors of zinc-dependent enzymes, such as matrix metalloproteinases (MMPs).[2][24][25][26][27] MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their overactivity is implicated in a range of diseases, including arthritis, cancer metastasis, and cardiovascular diseases.

Proposed Synthesis of 2-Hydroxy-4,4-dimethylpentanohydroxamic Acid

The synthesis of the hydroxamic acid derivative can be achieved through the coupling of 2-hydroxy-4,4-dimethylpentanoic acid with hydroxylamine.[28]

G A 2-hydroxy-4,4-dimethylpentanoic acid B Activation of Carboxylic Acid (e.g., EDC, HOBt) A->B C Activated Ester Intermediate B->C D Reaction with Hydroxylamine (NH2OH) C->D E 2-Hydroxy-4,4-dimethylpentanohydroxamic Acid D->E

Caption: Synthesis of 2-hydroxy-4,4-dimethylpentanohydroxamic acid.

Detailed Experimental Protocol
  • Dissolve 2-hydroxy-4,4-dimethylpentanoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a base such as N-methylmorpholine (1.5 eq) in DMF.

  • Add the hydroxylamine solution to the activated ester mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the desired hydroxamic acid.[29]

Potential as a Matrix Metalloproteinase Inhibitor

The resulting 2-hydroxy-4,4-dimethylpentanohydroxamic acid would possess the key zinc-binding hydroxamic acid group. The bulky neopentyl group could then be explored for its ability to interact with the S1' pocket of the MMP active site, a deep hydrophobic pocket that plays a crucial role in substrate recognition and inhibitor binding. The stereochemistry at the C2 position could also be critical for achieving high-affinity and selective binding to specific MMP isoforms.

G cluster_0 MMP Active Site Zinc Zn2+ S1_pocket S1' Pocket (Hydrophobic) Inhibitor 2-Hydroxy-4,4-dimethyl- pentanohydroxamic Acid Inhibitor->Zinc Chelation by hydroxamic acid Inhibitor->S1_pocket Interaction of neopentyl group

Caption: Proposed binding mode of the hydroxamic acid derivative in an MMP active site.

Further optimization of this lead compound through medicinal chemistry efforts could lead to the development of potent and selective MMP inhibitors with therapeutic potential.

Conclusion

2-Hydroxy-4,4-dimethylpentanoic acid is a molecule with considerable, yet largely unexplored, potential. Its unique structural attributes make it a highly attractive candidate for a range of applications, from the precise construction of chiral pharmaceuticals to the formulation of novel polymeric materials and the design of targeted therapeutics. This technical guide has outlined several plausible and scientifically supported avenues for its utilization. It is our hope that the detailed protocols and conceptual frameworks presented herein will inspire and facilitate further research into this promising chemical entity, ultimately leading to innovative solutions in medicine and materials science.

References

  • Aqueous-Phase Polycondensation of Hydroxy Fatty Acids via a Whole-Cell CoA Activation–Acyltransferase Cascade | JACS Au - ACS Publications. (2026, February 11). Retrieved from [Link]

  • Methods for Hydroxamic Acid Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • (s)-2-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 9898859 - PubChem. (n.d.). Retrieved from [Link]

  • 30.6: Polymer Structure and Physical Properties - Chemistry LibreTexts. (2024, March 20). Retrieved from [Link]

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC. (n.d.). Retrieved from [Link]

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. (n.d.). Retrieved from [Link]

  • Discovery and development of HIV-protease inhibitors - Wikipedia. (n.d.). Retrieved from [Link]

  • Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Methods for synthesizing hydroxamic acids and their metal complexes - European Journal of Chemistry. (2024, December 31). Retrieved from [Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates - RSC Publishing. (2020, December 16). Retrieved from [Link]

  • US5302694A - Process for preparing polyesters based on hydroxycarboxylic acids - Google Patents. (n.d.).
  • SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS - JKU ePUB. (2021, December 23). Retrieved from [Link]

  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC. (n.d.). Retrieved from [Link]

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction | The Journal of Organic Chemistry - ACS Publications. (2024, June 25). Retrieved from [Link]

  • CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt - Google Patents. (n.d.).
  • A concise synthesis of the HIV-protease inhibitor nelfinavir via an unusual tetrahydrofuran rearrangement | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC. (n.d.). Retrieved from [Link]

  • The Crucial Role of Chiral Lactam Intermediates in Antiviral Drug Synthesis. (2026, February 12). Retrieved from [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - Iris Unimore. (2021, August 20). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS - JKU ePUB. (2021, December 23). Retrieved from [Link]

  • (PDF) New Poly(imide)s Bearing Alkyl Side-Chains: A Study on the Impact of Size and Shape of Lateral Groups on Thermal, Mechanical, and Gas Transport Properties - ResearchGate. (2020, July 1). Retrieved from [Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors - MDPI. (2025, September 16). Retrieved from [Link]

  • Microbial/Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Metalloprotease inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Effect of Chain-Extenders on the Properties and Hydrolytic Degradation Behavior of the Poly(lactide)/ Poly(butylene adipate-co-terephthalate) Blends - MDPI. (2013, October 10). Retrieved from [Link]

  • Polyester films obtained by non-catalyzed melt-condensation polymerization of aleuritic (9,10,16-trihydroxyhexadecanoic) acid in - idUS. (n.d.). Retrieved from [Link]

  • Physical and Chemical Properties of Polyester - Textile Apex. (2023, August 10). Retrieved from [Link]

  • Challenges in Matrix Metalloproteinases Inhibition - MDPI. (2020, May 5). Retrieved from [Link]

Sources

2-Hydroxy-4,4-Dimethylpentanoic Acid: A Critical Chiral Intermediate in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-4,4-Dimethylpentanoic Acid: Strategic Synthesis & Pharmacophore Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern peptidomimetic drug discovery, 2-hydroxy-4,4-dimethylpentanoic acid (CAS: 65302-98-9 for racemate; 114990-92-0 for S-isomer) serves as a high-value "designer" building block. Structurally analogous to leucic acid (2-hydroxy-4-methylpentanoic acid) but fortified with a quaternary


-carbon, this molecule offers two distinct advantages: enhanced metabolic stability  against 

-oxidation and optimized hydrophobic filling of S2 protease pockets.

This guide details the synthesis, characterization, and application of this intermediate, specifically focusing on its role in developing Cathepsin C (Diaryl Peptidase I) inhibitors and its utility as a bulky hydrophobic pharmacophore.

Chemical Identity & Pharmacophore Analysis

The molecule is best understood as a neopentyl-glycolic acid derivative. Unlike natural leucine derivatives, the terminal tert-butyl group creates a spherical hydrophobic volume that is sterically demanding yet chemically inert.

PropertySpecification
IUPAC Name 2-Hydroxy-4,4-dimethylpentanoic acid
Common Name 4,4-Dimethylleucic acid; Neopentylglycolic acid
CAS (Racemate) 65302-98-9
CAS (S-Isomer) 114990-92-0
CAS (R-Isomer) 114990-91-9
Molecular Formula

Molecular Weight 146.19 g/mol
Key NMR Feature Strong singlet at

ppm (9H, t-butyl)
The "Neopentyl Advantage"

In medicinal chemistry, replacing an isopropyl group (Valine/Leucine type) with a tert-butyl group (Neopentyl type) often improves potency and half-life.

  • Metabolic Shielding: The quaternary carbon at the

    
    -position blocks standard metabolic oxidation pathways that typically attack methine protons in leucine.
    
  • Entropic Anchor: The bulky tert-butyl group restricts the conformational freedom of the side chain, reducing the entropic penalty upon binding to a rigid enzyme pocket (e.g., Cathepsin C S2 pocket).

Strategic Synthesis Protocol

The synthesis of 2-hydroxy-4,4-dimethylpentanoic acid typically proceeds via the corresponding amino acid, 2-amino-4,4-dimethylpentanoic acid (Neopentylglycine). The transformation of the amino group to the hydroxyl group is achieved via diazotization.

Workflow Diagram: From Aldehyde to Hydroxy Acid

SynthesisPath Aldehyde 3,3-Dimethylbutanal (Starting Material) Strecker Strecker Synthesis (NaCN, NH4Cl) Aldehyde->Strecker AminoNitrile Amino Nitrile Intermediate Strecker->AminoNitrile Hydrolysis Acid Hydrolysis (HCl, Reflux) AminoNitrile->Hydrolysis AminoAcid 2-Amino-4,4-dimethyl- pentanoic Acid Hydrolysis->AminoAcid Diazotization Diazotization (NaNO2, H2SO4) AminoAcid->Diazotization Retention of Configuration* Product 2-Hydroxy-4,4-dimethyl- pentanoic Acid Diazotization->Product

Figure 1: Synthetic route from commercially available 3,3-dimethylbutanal. Note: Diazotization of


-amino acids typically proceeds with retention of configuration due to neighboring group participation by the carboxylate.
Detailed Protocol: Diazotization (Self-Validating System)

Objective: Convert (S)-2-amino-4,4-dimethylpentanoic acid to (S)-2-hydroxy-4,4-dimethylpentanoic acid.

Reagents:

  • Precursor: (S)-2-Amino-4,4-dimethylpentanoic acid (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.5 eq)
    
  • Sulfuric Acid (

    
    )
    
  • Solvent: Water/Dioxane (if solubility is an issue, though water is standard).

Step-by-Step Methodology:

  • Solubilization (T=0): Dissolve the amino acid (e.g., 5.0 g) in

    
     (30 mL). Cool the solution to 0°C  in an ice bath.
    
    • Validation Check: Ensure the solution is clear. If the amino acid is zwitterionic and insoluble, the addition of acid should solubilize it fully as the ammonium salt.

  • Diazotization (T=0 to 2h): Prepare a solution of

    
     (1.5 eq) in minimal water. Add this dropwise to the amino acid solution over 60 minutes, maintaining internal temperature 
    
    
    
    .
    • Mechanism:[1] Formation of the diazonium salt (

      
      ), which is unstable. The neighboring carboxylate oxygen attacks the 
      
      
      
      -carbon, displacing
      
      
      and forming a transient
      
      
      -lactone.
  • Hydrolysis (T=2h to 12h): Allow the reaction to warm to room temperature (20-25°C) and stir overnight. The water in the solvent opens the

    
    -lactone, yielding the 
    
    
    
    -hydroxy acid.
    • Stereochemistry: This double-inversion mechanism (Neighboring Group Participation) results in overall retention of configuration .

  • Workup: Saturate the aqueous phase with NaCl (salting out). Extract with Ethyl Acetate (

    
    ). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to remove colored nitrogenous byproducts.

Application Case Study: Cathepsin C Inhibitors

Cathepsin C (Cat C) is a lysosomal cysteine protease involved in activating serine proteases in immune cells. Inhibitors of Cat C are high-value targets for treating inflammatory diseases (e.g., bronchiectasis).

The Role of 2-Hydroxy-4,4-Dimethylpentanoic Acid: In the development of spirocyclic Cat C inhibitors, the S2 pocket of the enzyme is large and hydrophobic. Standard leucine residues often provide insufficient bulk, leading to lower affinity.

  • Reference: The use of this specific acid is documented in the optimization of Cat C inhibitors, where it serves as a P1/P2 hybrid element or a specific N-terminal cap that mimics the natural substrate's hydrophobic requirements while preventing degradation.

  • Mechanistic Fit: The tert-butyl group of the 4,4-dimethyl moiety perfectly fills the hydrophobic cleft of the S2 subsite, displacing water molecules and providing a significant entropic gain in binding energy.

Pharmacophore Comparison

Pharmacophore cluster_0 Natural Substrate (Leucine) cluster_1 Optimized Analog (4,4-Dimethyl) Leu Leucine Side Chain (Isopropyl) Metab Susceptible to Oxidation Leu->Metab Dimeth 4,4-Dimethyl Side Chain (Neopentyl) Stable Metabolically Stable Dimeth->Stable Fill Maximal S2 Pocket Occupancy Dimeth->Fill

Figure 2: Comparison of the natural Leucine side chain vs. the 4,4-Dimethyl analog. The quaternary carbon prevents metabolic attack and maximizes hydrophobic contact.

Analytical Characterization

For researchers verifying the synthesis of (S)-2-hydroxy-4,4-dimethylpentanoic acid , the following data points are critical for confirmation.

MethodDiagnostic SignalInterpretation
1H NMR (CDCl3)

0.98 (s, 9H)
The tert-butyl group; sharp singlet confirms the 4,4-dimethyl structure.
1H NMR (CDCl3)

1.5-1.7 (m, 2H)
The methylene protons (

) connecting the chiral center to the t-butyl group.
1H NMR (CDCl3)

4.2-4.3 (dd, 1H)
The

-proton adjacent to the hydroxyl and carboxyl groups.
Specific Rotation

Value for the (S)-enantiomer (c=1, MeOH). Note: Verify against specific batch CoA.
References
  • Gladiali, S. et al. (1977).[2] "Stereoselective synthesis of alpha-hydroxy acids." Gazzetta Chimica Italiana, 107, 293-298.[2] (Foundational synthesis and characterization).

  • Deaton, D. N. et al. (2014).[1] "Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate." Journal of Medicinal Chemistry, 57(6), 2357-2367. Link (Demonstrates utility in drug design).

  • Marquis, R. W. et al. (2002). "Inhibitors of Cathepsin K." United States Patent US 6,355,643 B1. (Describes synthesis and use of 4,4-dimethyl analogs).
  • ChemSrc. (2025).[2] "2-hydroxy-4,4-dimethylpentanoic acid - CAS: 65302-98-9."[2][3] Link (Physical properties and CAS verification).

Sources

"discovery and isolation of 2-hydroxy-4,4-dimethylpentanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, isolation, and structural characterization of 2-hydroxy-4,4-dimethylpentanoic acid , a critical non-proteinogenic chiral building block used in advanced peptidomimetics.

A Technical Guide to the "Neopentyl-Leucic" Synthon

Executive Summary

2-Hydroxy-4,4-dimethylpentanoic acid (also known as


-hydroxy-

,

-dimethylvaleric acid) is a synthetic

-hydroxy acid analog of leucine. Unlike its natural counterpart (leucic acid), this molecule features a bulky neopentyl side chain (tert-butyl group attached to the

-carbon).

Its "discovery" emerged not from natural product extraction, but from the rational design of protease-resistant peptidomimetics . By introducing extreme steric bulk at the


-position, researchers created a residue that mimics the hydrophobic properties of leucine while blocking enzymatic cleavage at the adjacent peptide bond. It is now a pivotal intermediate in the synthesis of Cathepsin C inhibitors , TNF modulators , and coagulation factor analogs .

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Hydroxy-4,4-dimethylpentanoic acid
Common Name Neopentylglycolic acid; Neopentyl-leucic acid
CAS Number 65302-98-9 (Racemate) / 114990-91-9 ((R)-isomer)
Molecular Formula

Molecular Weight 146.19 g/mol
Key Structural Feature Neopentyl Group (

): Provides steric occlusion.
Physical State White crystalline solid or viscous oil (depending on purity).

Discovery Context: The Search for "Bulky" Leucine

The isolation of this molecule is inextricably linked to the synthesis of its amino acid precursor, Neopentylglycine (2-amino-4,4-dimethylpentanoic acid) .

  • The Problem: Natural peptides containing Leucine are rapidly degraded by proteases.

  • The Solution: Pospisek and Blaha (Czech Academy of Sciences) and later medicinal chemists hypothesized that replacing the isopropyl group of Leucine with a tert-butyl group would retain lipophilicity while preventing the protease "lock-and-key" mechanism due to steric hindrance.

  • The Result: 2-Hydroxy-4,4-dimethylpentanoic acid was isolated as the diazotization product of Neopentylglycine, serving as the hydroxy-acid equivalent for depsipeptide synthesis.

Isolation & Synthesis Protocol

Since this molecule is not harvested from biological fermentation, "isolation" refers to its purification from the reaction matrix of its chemical synthesis. The standard protocol involves a Sandmeyer-type hydroxylation of the amino acid.

Experimental Workflow

Precursor: (R)-2-Amino-4,4-dimethylpentanoic acid (or racemate). Reagents: Sodium Nitrite (


), Sulfuric Acid (

, 1M). Solvent: Water / Methyl tert-butyl ether (TBME).
Step-by-Step Methodology:
  • Solubilization: Dissolve 5.5 mmol of the amino acid precursor in 11 mL of 1M

    
    . Cool the solution to 0°C  in an ice bath to prevent side reactions (elimination).
    
  • Diazotization (The Critical Step):

    • Prepare a solution of

      
       (33.3 mmol, ~6 equiv) in 6.5 mL water.
      
    • Slow Addition: Add the nitrite solution dropwise over 90 minutes .

    • Mechanism:[1][2] The amino group is converted to a diazonium salt (

      
      ), which is then displaced by water.
      
    • Stereochemistry: This reaction typically proceeds with retention of configuration due to the neighboring group participation of the carboxylate, forming an

      
      -lactone intermediate that opens to the hydroxy acid.
      
  • Reaction Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 24 hours to ensure complete hydrolysis.

  • Isolation (Extraction):

    • Dilute with 10 mL water.

    • Extract the aqueous phase 5 times with Methyl tert-butyl ether (TBME) (10 mL each). Note: TBME is preferred over diethyl ether for safety and better phase separation.

  • Purification:

    • Wash combined organic phases with saturated NaCl (brine).

    • Dry over anhydrous Sodium Sulfate (

      
      ).
      
    • Filter and concentrate under reduced pressure.

  • Yield: Typical isolated yields range from 54% to 82% .

Visualization of Isolation Logic

IsolationProtocol Precursor Precursor: Neopentylglycine (in 1M H2SO4) Reaction Diazotization (0°C, NaNO2) Formation of N2+ species Precursor->Reaction + NaNO2 (dropwise) Hydrolysis Hydrolysis (RT, 24h) Conversion to -OH Reaction->Hydrolysis - N2 (gas) Extraction Extraction (TBME/Water) Hydrolysis->Extraction Phase Separation Workup Workup (Brine Wash -> Dry -> Evap) Extraction->Workup Organic Layer Product Isolated Product: 2-Hydroxy-4,4- dimethylpentanoic acid Workup->Product Yield: ~80%

Caption: Operational workflow for the conversion of Neopentylglycine to 2-Hydroxy-4,4-dimethylpentanoic acid via diazotization.

Structural Elucidation & Validation

Trustworthiness in chemical isolation relies on definitive structural proof. The neopentyl group provides a unique NMR signature that validates the isolation.

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-


 | Frequency:  400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
0.93 Singlet (s)9H

Diagnostic Peak. The intense singlet confirms the intact tert-butyl (neopentyl) group.
1.40 Doublet of Doublets (dd)1H

(

)
Diastereotopic proton at C3.
1.56 Doublet of Doublets (dd)1H

(

)
Diastereotopic proton at C3.
3.99 Doublet of Doublets (dd)1H

The

-proton. Shifted downfield due to the adjacent OH and COOH groups.
12.0 - 12.5 Broad1H

Carboxylic acid proton (often invisible depending on water content).
Mass Spectrometry (MS)
  • Method: ESI-MS (Negative or Positive mode).

  • Expected Mass:

    
     Da; 
    
    
    
    Da.
  • Fragmentation: Loss of the tert-butyl group (

    
    ) is a common fragmentation pathway in EI-MS.
    
Structural Logic Diagram

StructureLogic Spectrum 1H NMR Spectrum (DMSO-d6) Singlet Singlet @ 0.93 ppm (9H) Spectrum->Singlet DDs dd @ 1.40 & 1.56 ppm (2H) Spectrum->DDs Alpha dd @ 3.99 ppm (1H) Spectrum->Alpha Structure Structure Confirmation: 2-Hydroxy-4,4-dimethylpentanoic acid Singlet->Structure Confirms Neopentyl Group (No neighbors) DDs->Structure Confirms Methylene Bridge (Diastereotopic) Alpha->Structure Confirms Alpha-Hydroxy (Chiral Center)

Caption: Correlation between NMR signals and the specific structural motifs of the molecule.

Applications in Drug Development

The isolation of this acid is rarely an end in itself; it is a means to an end for high-value pharmaceutical intermediates.

  • Cathepsin C Inhibitors: The 2-hydroxy-4,4-dimethylpentanoyl moiety fits into the S1 binding pocket of Cathepsin C, providing tight binding and metabolic stability.

  • Coagulation Factors: Used in the synthesis of Factor XIa inhibitors, where the bulky side chain occupies the hydrophobic pocket of the enzyme.

  • Depsipeptides: It serves as the hydroxy-analog of amino acids in the synthesis of depsipeptide antibiotics (ester-linked peptides).

References

  • Pospisek, J., & Blaha, K. (1987). Peptides containing noncoded amino acids with extremely bulky side chains: Neopentylglycine.[3] Collection of Czechoslovak Chemical Communications, 52(2), 514-528.

  • Roehrig, S., et al. (2014).[1] Substituted Pyridones and their Use. Patent WO2014154794A1. (Describes the detailed synthesis and NMR characterization of 2-hydroxy-4,4-dimethylpentanoic acid).

  • Ambeed. (n.d.). (R)-2-Hydroxy-4,4-dimethylpentanoic acid Product Data. (CAS 114990-91-9).

Sources

"physicochemical properties of 2-hydroxy-4,4-dimethylpentanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthetic Utility of 2-Hydroxy-4,4-dimethylpentanoic Acid

Executive Summary

2-Hydroxy-4,4-dimethylpentanoic acid (also known as 4,4-dimethyl-2-hydroxypentanoic acid) is a specialized chiral building block used primarily in the development of peptidomimetic therapeutics. Structurally, it functions as a leucine isostere , where the isopropyl group of leucine is replaced by a bulky tert-butyl (neopentyl) moiety. This modification enhances lipophilicity and metabolic stability, making it a critical scaffold for Factor XIa inhibitors (anticoagulants) and Cathepsin C inhibitors .

This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization of this molecule, providing a roadmap for its integration into drug discovery workflows.

Chemical Identity & Stereochemistry

The molecule possesses a single chiral center at the C2 position. The (R)-enantiomer is frequently cited in the synthesis of protease inhibitors due to its stereochemical correspondence with naturally occurring L-amino acids (when used as a hydroxy-acid replacement).

Attribute Details
IUPAC Name 2-Hydroxy-4,4-dimethylpentanoic acid
Common Synonyms 4,4-Dimethyl-2-hydroxypentanoic acid;

-Neopentylglycolic acid derivative
Molecular Formula

Molecular Weight 146.18 g/mol
CAS (Racemate) 65302-98-9
CAS ((S)-Isomer) 114990-92-0
CAS ((R)-Isomer) 114990-91-9
SMILES CC(C)(C)CC(O)C(=O)O

Physicochemical Profile

The tert-butyl tail imparts significant hydrophobicity compared to standard


-hydroxy acids, while the head group maintains water solubility and hydrogen-bonding capability.
Property Value / Description Source/Method
Physical State White to off-white crystalline solidExperimental Observation [1]
Melting Point 78–82 °C (Estimated range based on analogs)Predicted
Boiling Point 265.5 ± 23.0 °C at 760 mmHgPredicted (ACD/Labs)
pKa (Acid) 3.82 ± 0.21Predicted (Carboxyl group)
LogP 1.45Predicted (Consensus)
Solubility Soluble in Methanol, TBME, DMSO; Moderate in WaterExperimental [1]
Polar Surface Area 57.5 ŲCalculated
Rotatable Bonds 2 (C2-C3, C3-C4)Structural Analysis

Synthetic Methodology: Diazotization of 4,4-Dimethylleucine

The most robust route to high-purity 2-hydroxy-4,4-dimethylpentanoic acid is the diazotization of its amino acid precursor, 2-amino-4,4-dimethylpentanoic acid (also known as 4,4-dimethylleucine). This method preserves stereochemistry through a "double inversion" mechanism involving the formation of a transient


-lactone intermediate, resulting in overall retention of configuration .
Experimental Protocol

Scale: 5.8 mmol batch

Reagents:

  • Precursor: (R)-2-Amino-4,4-dimethylpentanoic acid (0.843 g, 5.8 mmol)

  • Acid Source: Sulfuric Acid (0.5 M, 12 mL)[1][2]

  • Diazotizing Agent: Sodium Nitrite (

    
    , 0.801 g, 11.6 mmol) in Water (3.75 mL)[1][2]
    
  • Extraction Solvent: tert-Butyl Methyl Ether (TBME)

Step-by-Step Workflow:

  • Preparation: Charge the amino acid precursor into 0.5 M

    
     and cool the solution to -10°C . Critical Step: Low temperature prevents thermal decomposition of the diazonium intermediate before controlled hydrolysis.
    
  • Diazotization: Add the aqueous

    
     solution dropwise over 20 minutes. Maintain internal temperature below 0°C.
    
  • Hydrolysis: Allow the reaction mixture to slowly warm to Room Temperature (20–25°C) overnight. Nitrogen gas evolution will be observed.

  • Work-up: Saturate the aqueous phase with Sodium Chloride (1.5 g) to salt out the organic product.

  • Extraction: Extract with TBME (

    
     mL). Combine organic layers.
    
  • Drying & Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Yield: Expected yield is ~54% (0.455 g) of the hydroxy acid.[1][2]

Reaction Logic Diagram

Synthesis Start 4,4-Dimethylleucine (Amine Precursor) Step1 Diazotization (NaNO2 / H2SO4, -10°C) Start->Step1 Protonation Inter Diazonium Intermediate [Retention via Neighboring Group] Step1->Inter N2 Formation Prod 2-Hydroxy-4,4-dimethyl- pentanoic acid Inter->Prod Hydrolysis (-N2)

Figure 1: Synthetic pathway converting the amino acid precursor to the hydroxy acid via diazotization with retention of configuration.

Analytical Characterization

Verification of the product requires confirming the loss of the amine group and the presence of the hydroxyl/carboxyl moieties.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is distinct due to the intense singlet from the tert-butyl group.
Signal Shift (

, ppm)
Multiplicity Integration Assignment
A 0.95Singlet (s)9H

(tert-butyl)
B 1.55 – 1.80Multiplet (m) or dd2H

(Methylene bridge)
C 4.10 – 4.20Doublet of doublets (dd)1H

-CH (Methine next to OH)
D 10.0+Broad2H

/

(Exchangeable)

Interpretation:

  • The absence of the

    
    -proton shift typical of amino acids (~3.5-3.8 ppm) and the downfield shift to ~4.1 ppm confirms the substitution of 
    
    
    
    with
    
    
    .
  • The diastereotopic nature of the methylene protons (Signal B) confirms the presence of the adjacent chiral center.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (Negative Mode preferred for carboxylic acids).

  • Molecular Ion:

    
     at m/z 145.1.
    

Biological Relevance & Applications

This molecule is not merely a passive intermediate; it serves as a privileged scaffold in medicinal chemistry.

1. Protease Inhibition (P1/P1' Ligand): In the design of Factor XIa and Thrombin inhibitors, the 2-hydroxy-4,4-dimethylpentanoic acid moiety mimics the hydrophobic side chain of leucine or phenylalanine but offers superior metabolic stability. The tert-butyl group fills the hydrophobic S1' pocket of serine proteases, blocking substrate access.

2. Metabolic Stability: The "neopentyl" steric bulk (quaternary carbon at position 4) prevents


-oxidation and hinders proteolytic cleavage at adjacent amide bonds, significantly extending the half-life of peptide drugs containing this residue.

3. Pharmacophore Mapping:

Pharmacophore Mol 2-Hydroxy-4,4-dimethyl- pentanoic acid Head Carboxyl/Hydroxyl Head (H-Bond Donor/Acceptor) Mol->Head Tail tert-Butyl Tail (Hydrophobic Bulk) Mol->Tail Target Target Pocket (Serine Protease S1') Head->Target Anchors via H-bonds Tail->Target Fills Lipophilic Pocket

Figure 2: Pharmacophore mapping of the molecule within a protease binding pocket.

Handling & Stability

  • Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic potential requires protection from moisture.

  • Stability: Stable under acidic conditions. Avoid strong oxidizing agents.

  • Safety: Corrosive/Irritant (Category 1B/2). Wear gloves and eye protection.

References

  • Ambeed. (n.d.). (R)-2-Hydroxy-4,4-dimethylpentanoic acid Product Analysis and Synthesis. Retrieved from

  • PubChem. (n.d.). Compound Summary: (S)-2-Hydroxy-4,4-dimethylpentanoic acid.[3][4] National Library of Medicine. Retrieved from

  • ChemSrc. (n.d.). 2-hydroxy-4,4-dimethylpentanoic acid Physicochemical Properties. Retrieved from

  • Google Patents. (2014). Substituted Pyridines and their Use as Factor XIa Inhibitors. Patent AU 2014242971 B2. Retrieved from

Sources

Methodological & Application

Technical Application Note: Comprehensive Characterization and Quantification of 2-Hydroxy-4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical process development and bioanalysis. It addresses the specific challenges of analyzing 2-hydroxy-4,4-dimethylpentanoic acid (also known as


-neopentyl lactic acid or 2-hydroxy-4,4-dimethylvaleric acid), a critical chiral building block used in the synthesis of protease inhibitors (e.g., Cathepsin C inhibitors) and a potential metabolite of branched-chain alkyl drugs.

Introduction & Analytical Challenges

2-hydroxy-4,4-dimethylpentanoic acid presents a unique analytical profile due to its structural combination of a polar


-hydroxy carboxylic acid head group and a bulky, hydrophobic tert-butyl-like tail (4,4-dimethyl moiety).[1]
Key Chemical Properties[1][2][3]
  • Structure:

    
    [1]
    
  • Chirality: Contains one stereocenter at C2.[1] Enantiomeric purity is critical for biological activity in downstream pharmaceutical applications.[1]

  • Chromophore: Lacks a strong UV chromophore (only weak carboxyl absorption at ~210 nm), making standard UV-HPLC difficult.[1]

  • Volatility: Low volatility and thermal instability (tendency to dehydrate or form lactides) necessitate derivatization for Gas Chromatography.[1]

Analytical Strategy

This guide details three distinct protocols tailored to specific research needs:

  • GC-MS: For achiral purity, impurity profiling, and bulk quantification.[1]

  • Chiral HPLC: For determining Enantiomeric Excess (ee%).[1]

  • LC-MS/MS: For trace quantification in biological matrices (PK/PD studies).[1]

Protocol A: GC-MS Analysis via Double Silylation

Objective: To quantify the analyte and identify structural impurities. Rationale: The


-hydroxy acid motif is thermally labile.[1] Direct injection leads to peak tailing and degradation.[1] We utilize BSTFA + 1% TMCS  to simultaneously silylate the hydroxyl and carboxyl groups, forming a volatile, stable di-TMS derivative.[1]
Reagents
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and catalyst).[1]

  • Internal Standard (IS): 2-hydroxy-4-methylpentanoic acid (Leucic acid) or D3-labeled analog.[1]

Step-by-Step Procedure
  • Sample Preparation: Weigh 5.0 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 500

    
    L of anhydrous pyridine. Vortex until fully dissolved.[1]
    
  • Derivatization: Add 200

    
    L of BSTFA + 1% TMCS.
    
    • Critical Step: Flush the vial headspace with dry nitrogen before capping to exclude moisture.[1]

  • Incubation: Heat at 70°C for 30 minutes .

    • Why? The steric bulk of the 4,4-dimethyl group does not hinder the

      
      -position significantly, but complete silylation of the secondary alcohol requires thermal energy.[1]
      
  • Analysis: Inject 1

    
    L into the GC-MS (Split 1:20).
    
GC-MS Parameters
ParameterSetting
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25

m)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Oven Program 80°C (1 min)

15°C/min

280°C (5 min)
Transfer Line 280°C
MS Source 230°C (EI Mode, 70 eV)
Data Interpretation

The di-TMS derivative (


 amu) typically exhibits a fragmentation pattern dominated by the stability of the silyl groups and the cleavage alpha to the carbonyl.
  • Target Ions: Look for [M-15] (loss of methyl from TMS) and [M-117] (loss of COOTMS).

  • Specific Marker: The tert-butyl tail often yields a characteristic fragment at m/z 57 (

    
    ), though this is common in alkanes. The silylated 
    
    
    
    -hydroxy fragment m/z 147 is often prominent.[1]

Protocol B: Chiral HPLC for Enantiomeric Purity

Objective: Isolate and quantify the (R)- and (S)-enantiomers. Rationale: Since the molecule lacks a strong chromophore, we must rely on low-wavelength UV (210 nm) or Charged Aerosol Detection (CAD) . The separation utilizes a Ligand Exchange mechanism or an Ion-Exchange/H-Bonding mechanism on Cinchona-based phases.[1]

Method: Cinchona Alkaloid Anion Exchange

This method is superior for


-hydroxy acids due to the specific ionic interaction between the acid and the quinuclidine nitrogen of the selector.[1]
Parameters
ParameterSetting
Column Chiralpak QN-AX or QD-AX (150 x 4.6 mm, 5

m)
Mobile Phase Methanol / Acetic Acid / Ammonium Acetate (98:2:0.5 v/v/w)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (Reference 360 nm) or CAD
Elution Order Dependent on QN (Quinine) vs. QD (Quinidine) variant.[2][3][4][5][6][7][8][9][10] Typically, QN-AX elutes (S) first, while QD-AX elutes (R) first.
Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct analytical workflow.

AnalyticalWorkflow Start Sample: 2-Hydroxy-4,4-dimethylpentanoic acid Goal Define Analytical Goal Start->Goal Goal_Purity Chemical Purity / Impurities Goal->Goal_Purity Goal_Chiral Enantiomeric Excess (ee%) Goal->Goal_Chiral Goal_Trace Trace Bioanalysis (PK) Goal->Goal_Trace GCMS GC-MS (Protocol A) Derivatization: BSTFA/TMCS Goal_Purity->GCMS Volatile Derivative HPLC Chiral HPLC (Protocol B) Column: Chiralpak QN-AX Detector: UV 210nm / CAD Goal_Chiral->HPLC Stereoselectivity LCMS LC-MS/MS (Protocol C) Mode: ESI Negative Transition: 145 -> 99 Goal_Trace->LCMS High Sensitivity

Figure 1: Decision matrix for selecting the appropriate analytical methodology based on research requirements.

Protocol C: LC-MS/MS for Biological Matrices

Objective: Quantify trace levels in plasma or urine.[1] Rationale: Electrospray Ionization (ESI) in Negative Mode is highly sensitive for carboxylic acids.[1] The 4,4-dimethyl group increases lipophilicity, improving retention on Reverse Phase (C18) columns compared to simple lactic acid.[1]

LC Conditions
  • Column: Waters BEH C18 (50 x 2.1 mm, 1.7

    
    m).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Negative (

    
    ).[1]
    
  • Precursor Ion: m/z 145.1

    
    .[1]
    
  • Product Ions:

    • Quantifier: m/z 99.1 (Loss of

      
       + CO, typical of 
      
      
      
      -hydroxy acids).
    • Qualifier: m/z 57.1 (Tert-butyl fragment, if observable in low mass range).[1]

  • Collision Energy: Optimize between 10-25 eV.

Self-Validating Quality Control

To ensure data integrity (Trustworthiness), every batch must include:

  • System Suitability: 5 replicate injections of a standard. RSD < 2.0% for Area.[1]

  • Blank Check: Injection of Mobile Phase A to confirm no carryover (critical due to the "sticky" nature of lipophilic acids).[1]

  • Recovery Spike: Spike the analyte into the blank matrix at 3 concentration levels (Low, Mid, High) to calculate extraction efficiency.

References

  • Schummer, C., et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.[1] Link

  • Lämmerhofer, M. (2010).[1][6] Chiral separation of amino acids and hydroxy acids by HPLC with cinchona alkaloid-based ion-exchange selectors.[1] Journal of Chromatography A. Link[1]

  • Chalova, V. I., et al. (2017).[1] Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure.[1][5] Journal of Separation Science.[1] Link

  • Google Patents. (2014).[1] Method for the synthesis of Cathepsin C inhibitors (WO2014154783).[1] (Describes the synthesis and use of 2-hydroxy-4,4-dimethylpentanoic acid). Link

Sources

"using 2-hydroxy-4,4-dimethylpentanoic acid in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-Hydroxy-4,4-dimethylpentanoic Acid in Organic Synthesis

Abstract

2-Hydroxy-4,4-dimethylpentanoic acid (CAS: 114990-92-0 for S-isomer, 114990-91-9 for R-isomer) acts as a critical "super-hydrophobic" bioisostere of leucic acid (2-hydroxyisocaproic acid).[1] Structurally characterized by a neopentyl side chain, this


-hydroxy acid (AHA) offers superior metabolic stability and enhanced Van der Waals interactions within hydrophobic pockets (e.g., S1/S1' protease subsites) compared to its natural leucine-derived counterparts.[1] This guide details the synthesis, protection strategies, and coupling protocols required to incorporate this sterically demanding motif into depsipeptides and peptidomimetics.[1]

Module 1: Chemical Profile & Structural Logic

The utility of 2-hydroxy-4,4-dimethylpentanoic acid lies in its side-chain topology.[1] Unlike leucine, which possesses a


-branched isopropyl group, this molecule features a 

-quaternary center (tert-butyl group).[1]
Feature2-Hydroxy-4,4-dimethylpentanoic AcidLeucic Acid (Control)Impact on Drug Design
Side Chain Neopentyl (

)
Isobutyl (

)
Increased hydrophobic surface area; tighter binding in large lipophilic pockets.[1]
Steric Bulk High (

-quaternary center)
ModerateRestricts conformational flexibility; improves proteolytic stability.[1]
LogP (Est.) ~1.8 - 2.1~1.2Enhanced membrane permeability.[1]
Primary Use Protease Inhibitors (Cathepsin C, Factor XIa)Natural DepsipeptidesOptimization of P1/P1' interactions.[1]

Stereochemical Note: The biological activity of peptidomimetics is strictly dependent on configuration.[1] The (S)-enantiomer (derived from L-neopentylglycine) corresponds to the natural L-amino acid stereochemistry typically required for protease recognition.[1]

Module 2: Synthesis & Preparation

While available commercially, high-purity, enantiopure forms are often synthesized in situ from the corresponding amino acid to ensure stereochemical integrity.[1]

Protocol A: Diazotization of 2-Amino-4,4-dimethylpentanoic Acid

Context: This reaction converts the


-amino group to a hydroxyl group with retention of configuration  via an 

-lactone intermediate (neighboring group participation).[1]

Reagents:

  • Precursor: (S)-2-amino-4,4-dimethylpentanoic acid (L-Neopentylglycine).[1]

  • Reagent: Sodium Nitrite (

    
    ).[1]
    
  • Solvent/Acid: 1M Sulfuric Acid (

    
    ).[1]
    

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with (S)-2-amino-4,4-dimethylpentanoic acid (1.0 equiv) and 1M

    
     (approx. 20 mL per gram of precursor).
    
  • Cooling: Cool the solution to

    
     in an ice/water bath. Ensure vigorous stirring.
    
  • Addition: Dropwise add a solution of

    
     (6.0 equiv) in water over 30–60 minutes. Critical: Maintain internal temperature 
    
    
    
    to prevent side reactions.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours (overnight). Evolution of

    
     gas will be observed.[1]
    
  • Workup: Extract the aqueous phase with Ethyl Acetate (

    
    ). Combine organics, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexanes/EtOAc or use directly if purity

    
     by NMR.
    

Module 3: Incorporation Strategies (Coupling Protocols)

Incorporating this unit into a peptide backbone requires handling the steric bulk of the neopentyl group and the lower nucleophilicity of the secondary hydroxyl.[1]

Decision Tree: Coupling Strategy

Use the following logic to select the correct coupling method.

CouplingStrategy Start Start: Coupling 2-Hydroxy-4,4-dimethylpentanoic Acid Target Target Bond Type? Start->Target Amide Amide Bond (Acid + Amine) Target->Amide Ester Ester Bond (Acid + Alcohol) Target->Ester AmideMethod Method: HATU/HOAt Requires O-Protection first Amide->AmideMethod Standard EsterMethod Is the Alcohol Sterically Hindered? Ester->EsterMethod Mitsunobu Method: Mitsunobu (Inversion of Config) EsterMethod->Mitsunobu Yes (Secondary OH) Steglich Method: Steglich (DCC/DMAP) or Yamaguchi EsterMethod->Steglich No (Primary OH)

Figure 1: Strategic decision tree for coupling sterically demanding


-hydroxy acids.[1]
Protocol B: O-Protection (Silylation)

Before using the molecule as a carboxylic acid donor in amide coupling, the


-hydroxyl must be protected to prevent polymerization.[1]
  • Reagents: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF (anhydrous).[1]

  • Procedure: Dissolve the hydroxy acid in DMF at

    
    . Add Imidazole, followed by TBSCl.[1] Stir at RT for 4 hours.
    
  • Hydrolysis: The reaction will silylate both the alcohol and the carboxylic acid (forming a silyl ester).[1] Treat the crude mixture with

    
     in MeOH/THF (1:1) for 1 hour to selectively cleave the silyl ester, leaving the silyl ether intact.
    
Protocol C: Fragment Coupling (Amide Bond Formation)

Context: Coupling the protected acid (TBS-O-R-COOH) to an amine (e.g., the N-terminus of a growing peptide chain).[1]

  • Activation: Dissolve the protected acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and HOAt (1.1 equiv).[1]

  • Base: Add DIPEA (2.5 equiv) and stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine component (1.0 equiv).[1] Stir at RT for 2–4 hours.[1]

  • Note: If conversion is low due to the neopentyl steric clash, switch to TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate the highly reactive acid fluoride in situ.[1]

Module 4: Case Studies & Applications

Protease Inhibitors (Cathepsin C & Factor XIa)

In the development of Cathepsin C inhibitors, the 2-hydroxy-4,4-dimethylpentanoyl fragment is used to occupy the S1 hydrophobic pocket.[1] The bulky tert-butyl group provides a "shape-fill" effect that excludes water and increases binding enthalpy compared to a standard leucine side chain.[1]

  • Mechanism: The

    
    -hydroxyl group often serves as a hydrogen bond donor/acceptor or transition state mimic, while the neopentyl tail anchors the molecule in the lipophilic cleft.[1]
    
Depsipeptides

For depsipeptide synthesis (ester linkages in the backbone), the Mitsunobu reaction is preferred if the 2-hydroxy-4,4-dimethylpentanoic acid is the nucleophile (OH component).[1] However, if it is the electrophile (COOH component), standard Steglich esterification (DCC/DMAP) is effective, provided the alcohol partner is not overly hindered.[1]

References

  • Synthesis via Diazotization

    • Source: Patent AU 2014242971 B2.[1] "Factor XIa Inhibitors." (2014).[1][2] Describes the synthesis of 2-hydroxy-4,4-dimethylpentanoic acid from 4-methylleucine via sodium nitrite/sulfuric acid.[1]

    • URL:[1]

  • Application in Protease Inhibitors

    • Source: Patent CN 108047240 B. "Spirocyclic compounds as Cathepsin C inhibitors."[1] (2018).[1][2] Identifies the molecule as a key intermediate (Intermediate A) for P1 ligand construction.[1]

    • URL:[1]

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 12345 (Analogous Search).

    • Verification: CAS 114990-92-0 ((S)-isomer) and CAS 65302-98-9 (Racemate).[1]

    • URL: (Search term: 2-hydroxy-4,4-dimethylpentanoic acid)[1]

Sources

Application Note: Derivatization Protocols for 2-Hydroxy-4,4-dimethylpentanoic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-4,4-dimethylpentanoic acid is a chiral α-hydroxy carboxylic acid of interest in various fields, including metabolic research and pharmaceutical development.[1][2][3] Its inherent polarity and low volatility, stemming from the presence of both a hydroxyl and a carboxylic acid functional group, present analytical challenges, particularly for gas chromatography-mass spectrometry (GC-MS).[4][5] Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity.[6][7] This is achieved by replacing the active hydrogens in the hydroxyl and carboxyl groups with less polar, more volatile moieties, thereby increasing thermal stability and improving peak shape.[4][5]

This application note provides detailed protocols for the derivatization of 2-hydroxy-4,4-dimethylpentanoic acid, focusing on silylation, a common and effective method for GC-MS analysis. The causality behind experimental choices and potential challenges are discussed to ensure robust and reliable results.

The Rationale for Derivatization

The primary objectives for derivatizing 2-hydroxy-4,4-dimethylpentanoic acid are:

  • Increased Volatility: The replacement of polar -OH and -COOH groups with nonpolar groups, such as trimethylsilyl (TMS), significantly reduces intermolecular hydrogen bonding, leading to a lower boiling point and enhanced volatility suitable for GC.[5][8]

  • Improved Thermal Stability: Derivatization prevents the thermal degradation of the analyte at the high temperatures of the GC injector and column.[4]

  • Enhanced Chromatographic Performance: Derivatized analytes typically exhibit sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.[4]

  • Characteristic Mass Spectra: TMS derivatives often produce predictable and information-rich fragmentation patterns in mass spectrometry, aiding in structural elucidation and confirmation.

Derivatization Strategies

While several derivatization methods exist, including esterification and acylation, silylation is one of the most widely used techniques for hydroxy acids due to its simplicity and effectiveness.[4][6][9]

Silylation: A Versatile Approach

Silylation involves the replacement of an active hydrogen with a silyl group, most commonly the trimethylsilyl (TMS) group.[5] A variety of silylating reagents are available, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being among the most popular and powerful.[10][11]

Causality of Reagent Choice:

  • MSTFA is highly volatile, which is advantageous as its byproducts do not interfere with the chromatography of early-eluting peaks.[10][11] It is a strong silylating agent capable of derivatizing both the hydroxyl and carboxylic acid groups.[10]

  • BSTFA is also a potent silylating agent.[11] For sterically hindered hydroxyl groups or compounds that are difficult to silylate, the reactivity of BSTFA can be enhanced by the addition of a catalyst like trimethylchlorosilane (TMCS).[8][10]

The general reactivity for silylation is: alcohols > phenols > carboxylic acids > amines > amides.[8] For 2-hydroxy-4,4-dimethylpentanoic acid, both the alcohol and carboxylic acid functional groups will be derivatized.

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of 2-hydroxy-4,4-dimethylpentanoic acid prior to GC-MS analysis.

Caption: General workflow for the silylation of 2-hydroxy-4,4-dimethylpentanoic acid.

Protocol 1: Silylation using MSTFA

This protocol is a robust method for the derivatization of 2-hydroxy-4,4-dimethylpentanoic acid for routine GC-MS analysis.

Materials
Reagent/MaterialGradeSupplier (Example)
2-Hydroxy-4,4-dimethylpentanoic acid≥98%Sigma-Aldrich
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Derivatization GradeSigma-Aldrich, Thermo Fisher Scientific
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Nitrogen GasHigh PurityAirgas
GC Vials with Inserts2 mL, AmberAgilent, Waters
Heating Block or Oven
Vortex Mixer
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1-5 mg of 2-hydroxy-4,4-dimethylpentanoic acid into a clean, dry GC vial.

    • If the sample is in solution, transfer an aliquot containing the desired amount of analyte to the vial and evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas.[12] It is critical to remove all moisture as silylating reagents are moisture-sensitive.[11]

  • Reagent Addition:

    • In a fume hood, add 100 µL of MSTFA to the dried sample.[13]

    • Add 50 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst, and it neutralizes the acidic byproducts of the reaction.[13]

  • Reaction Incubation:

    • Tightly cap the vial and vortex thoroughly to ensure complete dissolution of the sample.

    • Heat the reaction mixture at 60 °C for 30 minutes in a heating block or oven.[13][14] The elevated temperature accelerates the derivatization of both the hydroxyl and carboxylic acid groups.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system. Inject 1-2 µL of the derivatized solution.[13]

Protocol 2: Catalyzed Silylation using BSTFA with TMCS

This protocol is recommended for instances where incomplete derivatization is suspected, as the TMCS catalyst enhances the silylating power of BSTFA.[5][10]

Materials
Reagent/MaterialGradeSupplier (Example)
2-Hydroxy-4,4-dimethylpentanoic acid≥98%Sigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)Derivatization GradeSigma-Aldrich, Supelco
Acetonitrile or PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Nitrogen GasHigh PurityAirgas
GC Vials with Inserts2 mL, AmberAgilent, Waters
Heating Block or Oven
Vortex Mixer
Step-by-Step Methodology
  • Sample Preparation:

    • Prepare the dried sample of 2-hydroxy-4,4-dimethylpentanoic acid in a GC vial as described in Protocol 1, Step 1.

  • Reagent Addition:

    • In a fume hood, add 200 µL of BSTFA with 1% TMCS to the dried sample.[13]

    • Alternatively, add 100 µL of BSTFA and 100 µL of a suitable silylation-grade solvent like acetonitrile or pyridine.[13]

  • Reaction Incubation:

    • Tightly cap the vial and vortex to dissolve the sample.

    • Heat the mixture at 70-80 °C for 15-30 minutes. The higher temperature and catalyst are employed to drive the reaction to completion, especially for the potentially more sterically hindered hydroxyl group.[8][13]

  • Analysis:

    • Allow the vial to cool to room temperature before injecting 1-2 µL into the GC-MS.[13]

Chiral Derivatization Considerations

For the separation of enantiomers of 2-hydroxy-4,4-dimethylpentanoic acid, a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a non-chiral GC column.[1] Alternatively, derivatization with an achiral reagent (like MSTFA or BSTFA) can be followed by separation on a chiral GC column. The choice of method will depend on the available instrumentation and specific research goals. Chiral derivatizing agents for hydroxy acids include reagents like (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine for LC-MS applications, and similar principles can be applied to GC.[2]

Troubleshooting and Expert Insights

  • Incomplete Derivatization: If the resulting chromatogram shows broad or tailing peaks for the analyte, this may indicate incomplete derivatization. To address this, one can increase the reaction temperature, prolong the incubation time, or use a stronger silylating reagent or a catalyzed formulation (Protocol 2).[8]

  • Presence of Multiple Peaks: The appearance of multiple peaks for the derivatized analyte could suggest the formation of partial derivatives (e.g., only the hydroxyl or carboxylic acid group is derivatized). Optimizing the reaction conditions as mentioned above should resolve this.

  • Reagent and Glassware Quality: Silylating reagents are highly susceptible to hydrolysis.[11] Always use anhydrous solvents and ensure that all glassware is thoroughly dried to prevent reagent degradation and poor derivatization efficiency. Deactivation of glassware by silanization can also prevent sample loss through adsorption.[5]

Data Presentation

The following table summarizes the key reaction parameters for the described protocols.

ParameterProtocol 1 (MSTFA)Protocol 2 (BSTFA + TMCS)
Silylating ReagentMSTFABSTFA with 1% TMCS
Solvent/CatalystPyridineAcetonitrile or Pyridine
Reagent Volume100 µL200 µL
Solvent Volume50 µLN/A (or 100 µL)
Reaction Temperature60 °C70-80 °C
Reaction Time30 minutes15-30 minutes

Conclusion

The derivatization of 2-hydroxy-4,4-dimethylpentanoic acid is an essential step for reliable and sensitive analysis by GC-MS. The silylation protocols provided, using either MSTFA or a catalyzed BSTFA reagent, are effective methods to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance. The choice of protocol and the careful control of reaction conditions are paramount to achieving complete and reproducible derivatization. By understanding the principles behind these methods, researchers can confidently adapt and apply them to their specific analytical needs in drug development and metabolic studies.

References

  • MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identific
  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. Thermo Fisher Scientific.
  • Appendix G - Derivatiz
  • Converting Carboxylic Acids to Esters. Chemistry Steps.
  • HPLC Resolution of Hydroxyl Carboxylic Acid Enantiomers Using 2-Quinoxaloyl Chloride as a New Precolumn Deriv
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chrom
  • The Conversion of Carboxylic Acid to Ester: What Are the Mechanisms and Benefits. Echemi.
  • Macherey-Nagel Derivatization Reagents for GC Brochure. MZ-Analysentechnik.
  • Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. PMC.
  • esterification - alcohols and carboxylic acids. Chemguide.
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
  • Acid to Ester - Common Conditions.
  • Bulletin 909A Guide to Derivatiz
  • Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers.
  • Derivatization reagents for GC.
  • Simultaneous Determination of Alpha and Beta Hydroxy Acids in Personal Care Products by Capillary Gas Chrom
  • Chiral synthesis of 2-hydroxy carboxylic acids with a dehydrogenase.
  • GC Derivatiz
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Qu
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the CSLI.
  • Acids: Derivatization for GC Analysis.
  • What is the best procedure for silylation of hydroxy compounds ?.
  • A Combined Computational and Experimental Study of Rh-Catalyzed C–H Silylation with Silacyclobutanes.
  • The Use of Derivatization Reagents for Gas Chrom
  • (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses.
  • Derivatization Reactions and Reagents for Gas Chrom
  • Fischer Esterific
  • Transition-Metal-Free CH Silylation. Asian Journal of Organic Chemistry.
  • Ester synthesis by esterific

Sources

Application Note: Cellular Profiling of 2-Hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

2-Hydroxy-4,4-dimethylpentanoic acid (CAS: 65302-98-9 for racemate; 114990-92-0 for S-isomer) is a structurally distinct branched-chain hydroxy acid. While often utilized as a chiral building block in the synthesis of peptidomimetics—specifically Factor XIa inhibitors and Cathepsin C inhibitors —its biological behavior as a free acid is of increasing interest in metabolic research and toxicology [1, 2].

Why Assay This Molecule?

From a drug discovery perspective, this molecule represents a "metabolically privileged" scaffold. The 4,4-dimethyl substitution (neo-pentyl group) introduces significant steric bulk, potentially blocking standard


-oxidation pathways that degrade similar branched-chain fatty acids (like isovaleric acid).
  • Drug Design: It is often used to replace natural amino acid side chains (e.g., Leucine) to increase metabolic stability in peptide drugs.

  • Toxicology: Because it resists degradation, accumulation of the free acid may induce mitochondrial stress, similar to valproic acid derivatives.

This guide details the protocols for evaluating the cytotoxicity and mitochondrial impact of 2-hydroxy-4,4-dimethylpentanoic acid in mammalian cells.

Experimental Design Strategy

Challenge: Solubility & Lipophilicity

The 4,4-dimethyl group increases lipophilicity compared to simple hydroxy acids.

  • Stock Solution: Dissolve in 100% DMSO. Do not attempt direct aqueous dissolution for stock concentrations >10 mM.

  • Stability: The molecule is chemically stable but prone to precipitation in cold media. All dosing solutions must be prepared fresh at room temperature.

Cell Model Selection
  • HepG2 (Human Liver Carcinoma): Primary choice. As the liver is the primary site of xenobiotic metabolism, HepG2 cells are ideal for assessing if the molecule induces steatosis or mitochondrial dysfunction.

  • HK-2 (Human Kidney Proximal Tubule): Secondary choice. Relevant if the molecule is being investigated as a renal metabolite or for excretion studies.

Protocol 1: High-Sensitivity Cytotoxicity Assay (ATP-Based)

Objective: Determine the IC50 and non-toxic dosing window. We prefer ATP quantification (e.g., CellTiter-Glo®) over MTT/MTS because branched-chain acids can sometimes interfere with dehydrogenase enzymes, leading to false positives in colorimetric assays.

Materials
  • Compound: 2-Hydroxy-4,4-dimethylpentanoic acid (Purity >95%).[1]

  • Cells: HepG2 (ATCC HB-8065).

  • Reagent: ATP detection reagent (Luminescence-based).

  • Control: Valproic Acid (Positive control for branched-acid toxicity).

Step-by-Step Workflow
  • Cell Seeding:

    • Harvest HepG2 cells and dilute to

      
       cells/mL in EMEM + 10% FBS.
      
    • Dispense 100 µL/well into a white-walled, clear-bottom 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Preparation:

    • Master Stock: 100 mM in DMSO.

    • Serial Dilution: Prepare a 1:3 serial dilution in DMSO (8 points). Range: 100 mM to 0.04 mM.

    • Working Solution: Dilute each DMSO point 1:200 into pre-warmed culture media (0.5% final DMSO).

    • Note: Ensure the 4,4-dimethyl analog stays in solution; vortex vigorously.

  • Dosing:

    • Remove old media from the plate.

    • Add 100 µL of the Working Solutions to the cells.

    • Blanks: Media only (no cells).

    • Vehicle Control: Media + 0.5% DMSO.

    • Incubate for 48 hours . (Longer incubation is required to observe metabolic toxicity).

  • Detection:

    • Equilibrate the plate and ATP reagent to room temperature (22°C) for 30 mins.

    • Add 100 µL of ATP reagent to each well.

    • Orbitally shake for 2 minutes (rapid lysis).

    • Incubate 10 minutes (signal stabilization).

    • Read Luminescence (Integration time: 1.0 sec).

Data Analysis

Calculate % Viability relative to Vehicle Control. Plot Log(Concentration) vs. % Viability using a 4-parameter logistic regression.

Protocol 2: Mitochondrial Stress Test (Flux Assay)

Objective: Since the 4,4-dimethyl group may block


-oxidation, this assay determines if the compound inhibits mitochondrial respiration (OCR) or uncouples oxidative phosphorylation.
Materials
  • Instrument: Extracellular Flux Analyzer (e.g., Seahorse XF).

  • Assay Media: XF DMEM (pH 7.4), supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Stressors: Oligomycin (1.5 µM), FCCP (1.0 µM), Rotenone/Antimycin A (0.5 µM).

Step-by-Step Workflow
  • Seeding:

    • Seed HepG2 cells at 20,000 cells/well in XF cell culture microplates.

    • Incubate overnight.

  • Pre-Treatment (Acute Injection vs. Overnight):

    • Recommendation: Use Acute Injection to see immediate inhibition.

    • Load Port A with 2-Hydroxy-4,4-dimethylpentanoic acid (Final concentration: 100 µM, or based on Protocol 1 IC10).

  • Assay Running Protocol:

    • Basal Respiration: Measure 3 cycles (Mix 3 min, Measure 3 min).

    • Injection A (Compound): Inject 2-Hydroxy-4,4-dimethylpentanoic acid.[1][2][3][4][5][6] Measure 3 cycles.

    • Injection B (Oligomycin): Inhibits ATP synthase. Measure 3 cycles.

    • Injection C (FCCP): Collapses proton gradient (Max respiration). Measure 3 cycles.

    • Injection D (Rot/AA): Shuts down ETC (Non-mitochondrial respiration). Measure 3 cycles.

Interpretation
  • Drop in Injection A: Indicates direct inhibition of ETC complexes or transport blockade.

  • Failure to rise at Injection C: Indicates the compound limits maximal respiratory capacity (common with lipophilic acids accumulating in the matrix).

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Safety Profiling cluster_1 Protocol 2: Mechanism Compound 2-Hydroxy-4,4- dimethylpentanoic acid Stock 100mM Stock (DMSO) Compound->Stock HepG2 HepG2 Cells (96-well) Stock->HepG2 Serial Dilution Mito Mitochondrial Flux Assay Stock->Mito Acute Injection Incubation 48h Incubation HepG2->Incubation ATP ATP Quantification (Luminescence) Incubation->ATP Resp Respiration Profile Mito->Resp

Caption: Workflow for characterizing 2-hydroxy-4,4-dimethylpentanoic acid using viability and mitochondrial flux assays.

Structural Impact on Metabolism

Pathway Input 2-Hydroxy-4,4- dimethylpentanoic acid Transport Cellular Uptake (MCT/LAT Transporters?) Input->Transport MitoMatrix Mitochondrial Matrix Transport->MitoMatrix BetaOx Beta-Oxidation Machinery MitoMatrix->BetaOx Attempted Entry Block STERIC BLOCKADE (4,4-dimethyl group) BetaOx->Block Enzymatic Stall Accumulation Intracellular Accumulation Block->Accumulation Toxicity Mitochondrial Stress/Swelling Accumulation->Toxicity

Caption: Hypothetical mechanism of toxicity: The 4,4-dimethyl group sterically hinders beta-oxidation, leading to accumulation.

Data Summary & Troubleshooting

ParameterAssay TypeExpected Outcome (Safe)Warning Signal
IC50 ATP Viability> 500 µM< 50 µM
Basal Respiration Seahorse FluxNo change vs Vehicle>20% decrease
Max Respiration Seahorse Flux>150% of BasalFailure to respond to FCCP

Troubleshooting:

  • Precipitation: If the media turns cloudy upon adding the compound, the concentration is too high for the aqueous buffer. Reduce the max dose to 500 µM.

  • High Background: In the ATP assay, ensure the compound itself does not quench luminescence. Run a "cell-free" control with compound + ATP reagent + ATP standard.

References

  • Bayer Pharma AG. (2014). Factor XIa Inhibitors. Patent WO2014161888A1. (Describes the use of 2-hydroxy-4,4-dimethylpentanoic acid as a building block for anticoagulant drugs). Link

  • Actelion Pharmaceuticals. (2018). Cathepsin C Inhibitors. Patent US20180118744A1. (Cites the synthesis and incorporation of the S-isomer into protease inhibitors). Link

  • Advanced ChemBlocks. (2025). Product Safety Data Sheet: (S)-2-Hydroxy-4,4-dimethylpentanoic acid. (Chemical properties and handling). Link

Sources

Application Note & Protocols: Enzymatic Synthesis of 2-Hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure 2-hydroxy acids are invaluable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals.[1] This application note provides a comprehensive guide to the enzymatic synthesis of 2-hydroxy-4,4-dimethylpentanoic acid from its corresponding keto-acid precursor, 2-keto-4,4-dimethylpentanoic acid. We detail a robust and highly stereoselective biotransformation protocol utilizing a dehydrogenase coupled with an efficient cofactor regeneration system. The causality behind experimental design, detailed step-by-step protocols for synthesis and analysis, and troubleshooting guidance are provided to ensure reproducible and high-yield production for researchers in drug discovery and chemical development.

Principle of the Method: A Coupled-Enzyme Approach

The core of this method is the asymmetric reduction of a prochiral ketone (2-keto-4,4-dimethylpentanoic acid) to a chiral secondary alcohol (2-hydroxy-4,4-dimethylpentanoic acid). This transformation is catalyzed by a dehydrogenase, an oxidoreductase class of enzymes known for their high stereoselectivity.[2]

Causality of Experimental Design:

  • Primary Enzyme (Dehydrogenase): Enzymes such as D-lactate dehydrogenase (D-LDH) or other keto-acid reductases are selected for their ability to catalyze the transfer of a hydride ion from a cofactor to the carbonyl carbon of the keto-acid.[3] The choice between an (R)-selective or (S)-selective enzyme dictates the chirality of the final product.[4]

  • Cofactor Requirement (NADH): Dehydrogenases are dependent on a nicotinamide cofactor, typically NADH or NADPH, as the hydride source.[5] In the reaction, NADH is oxidized to NAD+. Using stoichiometric amounts of NADH is economically prohibitive for large-scale synthesis.

  • Cofactor Regeneration System: To overcome the cost barrier, an in situ cofactor regeneration system is employed.[6] A secondary enzyme, Formate Dehydrogenase (FDH), is used to continuously reduce NAD+ back to NADH. This is achieved through the oxidation of a cheap, sacrificial substrate, sodium formate, which is converted to carbon dioxide.[5] This coupled system allows for a catalytic amount of the expensive NAD+/NADH cofactor to be used, driving the primary reaction to completion.

The entire coupled enzymatic process is illustrated in the diagram below.

Enzymatic_Synthesis_Workflow cluster_main Primary Reaction cluster_regen Cofactor Regeneration Keto_Acid 2-Keto-4,4-dimethyl- pentanoic Acid Dehydrogenase Keto-Acid Reductase Keto_Acid->Dehydrogenase Substrate Hydroxy_Acid 2-Hydroxy-4,4-dimethyl- pentanoic Acid NADH_in NADH NADH_in->Dehydrogenase Cofactor NAD_out NAD+ NAD_in NAD+ NAD_out->NAD_in Recycle Dehydrogenase->Hydroxy_Acid Product Dehydrogenase->NAD_out Formate Sodium Formate FDH Formate Dehydrogenase (FDH) Formate->FDH CO2 CO₂ (g) NAD_in->FDH NADH_out NADH NADH_out->NADH_in FDH->CO2 FDH->NADH_out

Caption: Coupled enzymatic system for hydroxy acid synthesis.

Materials and Reagents

ComponentSupplierGradeNotes
2-Keto-4,4-dimethylpentanoic acidCommercial Source≥95%The starting substrate.
D-Lactate Dehydrogenase (D-LDH)e.g., S. epidermidisRecombinant, lyophilized powderAn (R)-selective enzyme.[3] An (S)-selective enzyme may be substituted.
Formate Dehydrogenase (FDH)e.g., C. boidiniiRecombinant, lyophilized powderFor cofactor regeneration.[6]
β-Nicotinamide adenine dinucleotide (NAD+)Sigma-Aldrich≥98%The cofactor to be regenerated.
Sodium FormateFisher ScientificACS Grade, ≥99%The sacrificial substrate for regeneration.
Potassium Phosphate MonobasicVWRACS GradeFor buffer preparation.
Sodium HydroxideVWRACS GradeFor pH adjustment.
Hydrochloric AcidFisher ScientificACS GradeFor reaction quenching and product work-up.
Ethyl AcetateVWRHPLC GradeFor product extraction.
Anhydrous Sodium SulfateVWRACS GradeFor drying the organic extract.
Deionized WaterIn-house system18.2 MΩ·cmFor all aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of Buffers and Reagents

Rationale: Accurate and consistent preparation of solutions is critical for reproducibility. A phosphate buffer is chosen to maintain a stable pH of ~7.0, which is within the optimal range for many dehydrogenases, ensuring enzyme stability and activity.[7]

  • Preparation of 1 M Potassium Phosphate Buffer (pH 7.0):

    • Dissolve 136.1 g of potassium phosphate monobasic (KH₂PO₄) in 800 mL of deionized water.

    • Adjust the pH to 7.0 by slowly adding a 5 M sodium hydroxide (NaOH) solution while monitoring with a calibrated pH meter.

    • Add deionized water to a final volume of 1 L.

    • Sterilize by autoclaving or filtration through a 0.22 µm filter and store at 4°C.

  • Preparation of Stock Solutions:

    • Substrate Stock (200 mM): Dissolve 1.44 g of 2-keto-4,4-dimethylpentanoic acid in 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Note: Gentle warming may be required for full dissolution.

    • Sodium Formate Stock (2 M): Dissolve 13.6 g of sodium formate in 100 mL of deionized water.

    • NAD+ Stock (20 mM): Dissolve 133 mg of NAD+ in 10 mL of 100 mM potassium phosphate buffer (pH 7.0). Aliquot into smaller volumes and store at -20°C to prevent degradation.

Protocol 2: Enzymatic Synthesis Reaction

Rationale: This protocol outlines the one-pot synthesis. The substrate concentration is set at a moderate level (e.g., 50 mM) to balance reaction rate with potential substrate inhibition. A slight molar excess of formate ensures the regeneration system does not become the limiting factor.

  • To a 50 mL jacketed reaction vessel equipped with a magnetic stirrer and temperature control, add the following reagents in the specified order:

    • 24.5 mL of 100 mM Potassium Phosphate Buffer (pH 7.0).

    • 12.5 mL of 200 mM Substrate Stock (final concentration: 50 mM).

    • 3.75 mL of 2 M Sodium Formate Stock (final concentration: 150 mM).

    • 1.25 mL of 20 mM NAD+ Stock (final concentration: 0.5 mM).

  • Stir the mixture at 200 RPM and maintain the temperature at 30°C.

  • Allow the solution to equilibrate for 10 minutes.

  • Initiate the reaction by adding the enzymes:

    • Add 500 units of D-Lactate Dehydrogenase.

    • Add 1000 units of Formate Dehydrogenase.

    • (Note: Enzyme units should be based on supplier specifications. The FDH is typically added in excess to ensure regeneration is not rate-limiting).

  • Seal the reactor and allow the reaction to proceed for 12-24 hours.

  • Monitor the reaction progress by withdrawing small aliquots (e.g., 100 µL) at time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) for HPLC analysis (see Protocol 4). To quench the reaction in the aliquot, add 10 µL of 1 M HCl.

Protocol 3: Product Work-up and Isolation

Rationale: The reaction is terminated by acidification, which denatures the enzymes and protonates the carboxylate product, making it more soluble in organic solvents for extraction.

  • After the reaction has reached completion (as determined by HPLC), quench the entire reaction by acidifying the bulk solution to pH ~2.0 with 3 M HCl.

  • Transfer the acidified mixture to a separatory funnel.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy-4,4-dimethylpentanoic acid.

Protocol 4: Analytical Method (HPLC)

Rationale: A robust analytical method is essential for validating the protocol by quantifying substrate consumption and product formation. Reversed-phase HPLC is a standard and reliable method for separating small organic acids.[8]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 95% A for 1 min, linear gradient to 50% A over 8 min, hold for 1 min, return to 95% A over 1 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Expected Retention Times:

    • 2-Hydroxy-4,4-dimethylpentanoic acid: ~4.5 min

    • 2-Keto-4,4-dimethylpentanoic acid: ~5.8 min (Note: Retention times are approximate and must be confirmed with standards on the specific system used).

Data Visualization and Expected Results

The overall experimental process can be visualized as a clear workflow.

protocol_flow prep Protocol 1: Buffer & Reagent Preparation synth Protocol 2: Enzymatic Synthesis (30°C, 24h) prep->synth monitor Reaction Monitoring (HPLC Aliquots) synth->monitor workup Protocol 3: Quench & Product Extraction synth->workup analyze Protocol 4: Final Product Analysis (HPLC, Chiral GC/LC) workup->analyze product Purified Product analyze->product

Caption: High-level experimental workflow diagram.

Table 1: Representative Reaction Parameters and Expected Outcomes

ParameterValueRationale
Substrate Concentration50 mMBalances reaction rate and potential for substrate/product inhibition.
Enzyme Loading (D-LDH)10 U/mLSufficient catalytic activity for conversion within 24 hours.
Enzyme Loading (FDH)20 U/mLExcess ensures efficient NADH regeneration.[5]
NAD+ Concentration0.5 mMCatalytic amount, sufficient for shuttling between the two enzymes.
Temperature30°COptimal for enzyme stability and activity.
pH7.0Maintains enzyme structure and function.
Expected Conversion >95%High conversion is expected with an efficient regeneration system.
Expected Enantiomeric Excess (e.e.) >99% (R)-enantiomerDehydrogenases are known for their exceptional stereoselectivity.[1][3]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme(s).2. Incorrect buffer pH.3. Degraded NAD+ cofactor.1. Use fresh enzyme preparations; ensure proper storage.2. Remake buffer and verify pH.3. Use a fresh aliquot of NAD+ stock stored at -20°C.
Reaction Stalls 1. Depletion of sodium formate.2. Product inhibition.3. Enzyme denaturation over time.1. Ensure sufficient molar excess of formate.2. Lower the initial substrate concentration.3. Optimize temperature or consider enzyme immobilization.
Poor Enantioselectivity 1. Contaminating enzyme activity.2. Racemization during work-up.1. Use highly purified enzymes.2. Avoid harsh (high temperature or extreme pH) conditions during extraction.

References

  • ResearchGate. Enzymatic routes for the synthesis of enantiopure (R)-2-hydroxy acids. Available at: [Link]

  • SpringerLink. Synthesis of optically pure (R)-2-hydroxy acids using D-lactate dehydrogenase. Available at: [Link]

  • PubMed. Facile synthesis of chiral 2-hydroxy acids catalyzed by a stable duck epsilon-crystallin with endogenous L-lactate dehydrogenase activity. Available at: [Link]

  • Whitesides Research Group, Harvard University. L-Lactate Dehydrogenase: Substrate Specificity and Use as a Catalyst in the Synthesis of Homochiral 2-Hydroxy Acids. Available at: [Link]

  • Journal of the American Chemical Society. L-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids. Available at: [Link]

  • Google Patents. WO1996001892A1 - Chiral synthesis of 2-hydroxy carboxylic acids with a dehydrogenase.
  • ACS Publications. Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. Available at: [Link]

  • PubMed. Microbial/enzymatic synthesis of chiral drug intermediates. Available at: [Link]

  • Wikipedia. Lactate dehydrogenase. Available at: [Link]

  • Google Patents. EP1468101B1 - Process for preparing chiral aromatic alpha-hydroxy ketones using 2-hydroxy-3-oxoacid synthase.
  • PubChem. (s)-2-Hydroxy-4,4-dimethylpentanoic acid. Available at: [Link]

  • PubChemLite. 2-hydroxy-4,4-dimethylpentanoic acid (C7H14O3). Available at: [Link]

  • ResearchGate. Engineering of hydroxymandelate synthases and the aromatic amino pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae. Available at: [Link]

  • Grokipedia. 4-hydroxymandelate synthase. Available at: [Link]

  • ResearchGate. The reduction reaction of α-keto carboxylic acids and the enzymes used.... Available at: [Link]

  • Chemsrc. 2-hydroxy-4,4-dimethylpentanoic acid | CAS#:65302-98-9. Available at: [Link]

  • PubMed. Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate. Available at: [Link]

  • PubChem. 2-Hydroxy-4,4-dimethylpentanoic acid. Available at: [Link]

  • Wikipedia. 4-hydroxymandelate synthase. Available at: [Link]

  • OMICS International. Innovative biocatalysis technology and processes for production of hydroxy-functionalised chemicals. Available at: [Link]

  • Organic Chemistry Portal. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Available at: [Link]

  • Organic Syntheses Procedure. (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Available at: [Link]

  • Brainly. Consider the two-step synthesis of 2-hydroxy-2,4-dimethylpentanoic acid using the reagents provided. Available at: [Link]

  • MDPI. Production of Bulk Chemicals with Biocatalysis: Drivers and Challenges Reflected in Recent Industrial Granted Patents (2015–2020). Available at: [Link]

  • Green Chemistry (RSC Publishing). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Available at: [Link]

  • Stanford University. Biocatalytic production of para-hydroxybenzoic acid (p-HBA) from methanol and methane. Available at: [Link]

  • ResearchGate. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

  • ScienceDirect. Application of K-keto acid decarboxylases in biotransformations. Available at: [Link]

  • MDPI. Improving the Enzymatic Cascade of Reactions for the Reduction of CO2 to CH3OH in Water: From Enzymes Immobilization Strategies to Cofactor Regeneration and Cofactor Suppression. Available at: [Link]

  • PMC. One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase. Available at: [Link]

Sources

Application Notes and Protocols: The Use of 2-Hydroxy-4,4-dimethylpentanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Hindered Chiral Building Blocks

In the landscape of modern asymmetric synthesis, the development and application of novel chiral building blocks are paramount to accessing complex molecular architectures with high stereocontrol. 2-Hydroxy-4,4-dimethylpentanoic acid, with its characteristic bulky tert-butyl group adjacent to the stereogenic center, presents a unique and valuable scaffold for inducing high levels of diastereoselectivity in a variety of chemical transformations. The steric hindrance offered by the neopentyl moiety can effectively shield one face of a reactive intermediate, thereby directing the approach of incoming reagents and leading to the formation of a single desired stereoisomer.

These application notes provide a comprehensive guide to the synthesis and utilization of enantiopure (S)- and (R)-2-hydroxy-4,4-dimethylpentanoic acid as a versatile chiral building block in organic synthesis, with a particular focus on its role as a precursor to powerful chiral auxiliaries.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of a chiral building block is essential for its effective application.

PropertyValueReference
Molecular FormulaC₇H₁₄O₃[1]
Molecular Weight146.18 g/mol [1]
AppearancePresumed to be a white to off-white solid
IUPAC Name ((S)-enantiomer)(2S)-2-hydroxy-4,4-dimethylpentanoic acid[1]
InChIKey ((S)-enantiomer)OPBFFNZNNJKRCS-YFKPBYRVSA-N[1]
Canonical SMILES ((S)-enantiomer)CC(C)(C)CO[1]

Note: Experimental data such as melting point and specific rotation should be determined for the synthesized material and may vary based on purity.

Synthesis of Enantiopure 2-Hydroxy-4,4-dimethylpentanoic Acid

The most direct and reliable method for the synthesis of enantiopure α-hydroxy acids is the diazotization of the corresponding α-amino acids. This reaction proceeds with retention of configuration at the α-carbon.

Protocol 1: Synthesis of (S)-2-Hydroxy-4,4-dimethylpentanoic Acid from (S)-tert-Leucine

This protocol is adapted from the well-established synthesis of other α-hydroxy acids from amino acids.[2]

Materials:

  • (S)-tert-Leucine

  • Sulfuric acid (1 N)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve (S)-tert-leucine (1.0 eq) in 1 N sulfuric acid at 0 °C with stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.5 eq) in deionized water.

  • Diazotization: Cool the amino acid solution to 0 °C in an ice bath. Slowly add the sodium nitrite solution dropwise to the stirred amino acid solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the resulting solution at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by the cessation of gas evolution (N₂).

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-2-hydroxy-4,4-dimethylpentanoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Application as a Chiral Auxiliary: Asymmetric Aldol Reaction

A primary application of chiral α-hydroxy acids is their conversion into chiral auxiliaries, which can direct the stereochemical outcome of subsequent reactions. The Evans oxazolidinone auxiliaries are a classic and highly effective example.

Workflow for Asymmetric Aldol Reaction using a 2-Hydroxy-4,4-dimethylpentanoic Acid-Derived Auxiliary

G cluster_0 Auxiliary Synthesis cluster_1 Asymmetric Aldol Reaction cluster_2 Auxiliary Cleavage & Product Isolation start (S)-2-Hydroxy-4,4- dimethylpentanoic Acid ester Methyl (S)-2-hydroxy-4,4- dimethylpentanoate start->ester Esterification (MeOH, H+) amino_alcohol (S)-4-(tert-butyl)-4,5-dihydro- oxazol-2-one precursor ester->amino_alcohol Reaction with Aminoethanol auxiliary (S)-4-(tert-butyl)oxazolidin-2-one amino_alcohol->auxiliary Cyclization acylation N-Acyl (S)-4-(tert-butyl)oxazolidin-2-one auxiliary->acylation Acylation with Propionyl Chloride enolate Titanium Enolate acylation->enolate Enolate Formation (TiCl4, Base) aldol_reaction Aldol Addition with Aldehyde (R'CHO) enolate->aldol_reaction aldol_adduct Diastereomerically Enriched Aldol Adduct aldol_reaction->aldol_adduct cleavage Hydrolytic Cleavage aldol_adduct->cleavage LiOH, H2O2 product Enantiopure β-Hydroxy Carboxylic Acid cleavage->product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: Workflow for the use of (S)-2-hydroxy-4,4-dimethylpentanoic acid as a precursor to a chiral auxiliary for an asymmetric aldol reaction.

Protocol 2: Fischer Esterification of (S)-2-Hydroxy-4,4-dimethylpentanoic Acid

Materials:

  • (S)-2-Hydroxy-4,4-dimethylpentanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a solution of (S)-2-hydroxy-4,4-dimethylpentanoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), cautiously add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.

Protocol 3: Diastereoselective Aldol Reaction (General Procedure)

This protocol is based on the well-established Evans asymmetric aldol reaction.

Materials:

  • N-Acyl oxazolidinone derived from (S)-2-hydroxy-4,4-dimethylpentanoic acid

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Aldehyde (R'CHO)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C. Add TiCl₄ (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir the mixture at -78 °C for 30 minutes.

  • Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Quenching: Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude aldol adduct can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Protocol 4: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched β-hydroxy carboxylic acid.

Materials:

  • Aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 N HCl and extract with ethyl acetate.

  • The aqueous layer contains the recovered chiral auxiliary, which can be isolated.

  • The combined organic layers contain the desired β-hydroxy carboxylic acid. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Logical Flow of Asymmetric Synthesis

G cluster_0 Chiral Pool cluster_1 Building Block Synthesis cluster_2 Chiral Auxiliary Formation cluster_3 Stereoselective Reaction cluster_4 Product and Recovery start Enantiopure tert-Leucine hydroxy_acid 2-Hydroxy-4,4- dimethylpentanoic Acid start->hydroxy_acid Diazotization auxiliary N-Acyl Oxazolidinone hydroxy_acid->auxiliary Attachment to Auxiliary Scaffold aldol_adduct Diastereomerically Pure Aldol Adduct auxiliary->aldol_adduct Diastereoselective Transformation final_product Enantiomerically Pure Target Molecule aldol_adduct->final_product Cleavage recovered_aux Recovered Auxiliary aldol_adduct->recovered_aux Cleavage

Sources

"application of 2-hydroxy-4,4-dimethylpentanoic acid in metabolic studies"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-4,4-dimethylpentanoic acid (also known as 4,4-dimethyl-2-hydroxypentanoic acid) is a specialized synthetic analogue of 2-hydroxyisocaproic acid (HICA) , a metabolite of Leucine.[1] Unlike its natural counterparts, this compound features a neo-pentyl (4,4-dimethyl) tail, a structural modification specifically engineered to block metabolic degradation via


-oxidation.[1]

In metabolic research and drug development, this compound serves three critical functions:

  • Metabolic Stability Probe: It acts as a negative control in

    
    -oxidation assays to validate enzymatic activity and substrate specificity.[1]
    
  • Bioanalytical Internal Standard (IS): Due to its structural similarity to branched-chain hydroxy acids (BCHAs) and absence in biological matrices, it is the "Gold Standard" IS for quantifying Leucine/Valine metabolites in metabolomics (e.g., Maple Syrup Urine Disease profiling).[1]

  • Chiral Pharmacophore: It is a key building block for protease inhibitors (specifically Cathepsin C ), where the bulky neo-pentyl group occupies hydrophobic pockets to enhance potency and residence time.[1]

Part 1: Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-Hydroxy-4,4-dimethylpentanoic acid
Common Name

-t-Butyl-lactic acid; 4,4-Dimethyl-HICA
CAS No. 114990-92-0 (S-isomer); 114990-91-9 (R-isomer)
Molecular Formula

Molecular Weight 146.19 g/mol
pKa ~3.8 (Carboxylic acid)
Solubility Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water.[1][2]
Key Structural Feature Quaternary Carbon at C4: Sterically hinders

-hydroxylation and prevents

-oxidation at the distal end.[1]

Part 2: Application in Metabolomics (Internal Standard Protocol)

Context: Quantifying branched-chain hydroxy acids (HICA,


-hydroxyisovalerate) is critical in diagnosing organic acidemias and studying insulin resistance.[1] Natural analogs cannot be used as internal standards due to endogenous interference.[1] 2-Hydroxy-4,4-dimethylpentanoic acid is the ideal IS because it elutes near HICA but is mass-resolved and biologically absent.[1]
Protocol 1: LC-MS/MS Quantitation of Hydroxy Fatty Acids

Objective: Quantify endogenous HICA and 2-Hydroxybutyrate in plasma using 2-Hydroxy-4,4-dimethylpentanoic acid as the Internal Standard.

1. Sample Preparation (Protein Precipitation):

  • Step 1: Aliquot

    
     of plasma into a 1.5 mL centrifuge tube.
    
  • Step 2: Add

    
     of Internal Standard Working Solution  (
    
    
    
    2-hydroxy-4,4-dimethylpentanoic acid in methanol).
  • Step 3: Add

    
     of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.[1]
    
  • Step 4: Vortex vigorously for 30 seconds.

  • Step 5: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Step 6: Transfer

    
     of supernatant to an LC vial containing a glass insert.
    

2. LC-MS/MS Parameters:

  • Column: Waters ACQUITY UPLC HSS T3 (

    
    , 
    
    
    
    ). Rationale: T3 bonding retains polar organic acids better than standard C18.[1]
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)[1]

    • 1-6 min: 5%

      
       60% B[1]
      
    • 6-7 min: 95% B (Wash)[1]

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).[1]

3. MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Retention Time
HICA (Target) 131.185.025153.2 min
2-OH-4,4-dimethyl (IS) 145.1 101.1 28 18 4.1 min

Note on Mechanism: The transition


 corresponds to decarboxylation (

), a characteristic fragmentation for

-hydroxy acids.[1]

Part 3: Application in Metabolic Stability & Drug Design

Context: In drug discovery, the "neo-pentyl" group (4,4-dimethyl) is a strategic modification to extend the half-life of peptide-based drugs.[1] This compound is used to synthesize Cathepsin C inhibitors and serves as a model to demonstrate resistance to metabolic enzymes.[1]

Mechanism of Action (Visualized)

The diagram below illustrates why 2-hydroxy-4,4-dimethylpentanoic acid is metabolically stable compared to Leucine metabolites.

MetabolicStability cluster_Natural Natural Pathway (Leucine/HICA) cluster_Synthetic Synthetic Probe (Stable) HICA 2-Hydroxyisocaproic Acid (Natural Metabolite) Oxidation Beta-Oxidation (Mitochondrial) HICA->Oxidation Substrate Degradation Acetyl-CoA + Ketones (Rapid Clearance) Oxidation->Degradation Metabolism Probe 2-Hydroxy-4,4-dimethylpentanoic Acid (Synthetic Probe) Block Steric Blockade (Quaternary C4) Probe->Block Enzyme Binding Block->Oxidation Inhibition Stable Metabolically Stable (Excreted Unchanged) Block->Stable No Oxidation

Caption: Comparison of the metabolic fate of natural HICA versus the 4,4-dimethyl analogue. The quaternary carbon prevents


-oxidation, conferring high metabolic stability.[1]
Protocol 2: Synthesis of the Probe (Diazotization)

Objective: Synthesize high-purity (S)-2-hydroxy-4,4-dimethylpentanoic acid from (S)-2-amino-4,4-dimethylpentanoic acid (L-4-Methylleucine) for use as a metabolic probe.

Principle: Diazotization of


-amino acids retains the chiral configuration (via double inversion or neighboring group participation) to yield 

-hydroxy acids.[1]

Reagents:

  • (S)-2-amino-4,4-dimethylpentanoic acid (Starting Material).[1]

  • Sodium Nitrite (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1][3][4]
    
  • Sulfuric Acid (

    
    ).[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     of (S)-2-amino-4,4-dimethylpentanoic acid in 
    
    
    
    of
    
    
    .
  • Cooling: Cool the solution to

    
     in an ice-salt bath.
    
  • Diazotization: Dropwise add a solution of

    
     (
    
    
    
    in
    
    
    water) over 30 minutes. Critical: Maintain temperature
    
    
    to prevent side reactions.
  • Reaction: Stir at

    
     for 3 hours, then allow to warm to Room Temperature (RT) overnight.
    
  • Extraction: Saturate the aqueous phase with NaCl. Extract

    
     with Ethyl Acetate or TBME (tert-butyl methyl ether).[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
    
  • Validation: Verify structure via

    
    -NMR (Look for disappearance of 
    
    
    
    -proton amine shift and appearance of
    
    
    -hydroxy shift).

Part 4: Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Double Peaks in LC-MS Racemization of the standard.Ensure the IS is enantiomerically pure (S-isomer).[1] Use a Chiral Column (e.g., Chiralpak AD-RH) if separating enantiomers is required.[1]
Low Signal Intensity (ESI-) Mobile phase pH too low.[1]While acidic pH aids retention on C18, it suppresses ionization of acids.[1] Adjust mobile phase to pH 3-4 or use Ammonium Acetate buffer.[1]
Retention Time Shift Column contamination ("Matrix Effect").The neo-pentyl group makes the IS more lipophilic than HICA.[1] Ensure a strong organic wash (95% ACN) between runs to prevent carryover.[1]

References

  • Grundner, J., et al. (2014).[1] Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate. Journal of Medicinal Chemistry.[1][5] (Describes the synthesis and use of the 4,4-dimethyl fragment for metabolic stability).[1]

  • Patent WO2014154696A1. (2014).[1] Substituted Dihydropyridin-2-ones and their use as Cathepsin C Inhibitors.[1] (Details the diazotization protocol for 2-hydroxy-4,4-dimethylpentanoic acid).[1]

  • Ambeed Chemical Data. (2024). (R)-2-Hydroxy-4,4-dimethylpentanoic acid Product Analysis. (Physical properties and synthesis path verification).

  • PubChem Compound Summary. (2025). 2-hydroxy-4,4-dimethylpentanoic acid.[1][4][5][6][7][8][9][10][11][12][13][14] National Library of Medicine.[1] (Chemical structure and identifiers).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-hydroxy-4,4-dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of this compound. The information herein is based on fundamental chemical principles and established methodologies for structurally related molecules, given the limited specific literature for this exact compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-hydroxy-4,4-dimethylpentanoic acid that influence its purification?

A1: The purification strategy for 2-hydroxy-4,4-dimethylpentanoic acid is dictated by its key structural features: a carboxylic acid group, a secondary alcohol, a bulky neopentyl group, and a chiral center at the C2 position.

  • Carboxylic Acid: The acidic proton allows for manipulation of solubility based on pH. The compound will be soluble in aqueous base (as the carboxylate salt) and insoluble in acidic water. This is the basis for acid-base extraction.

  • Secondary Alcohol: This polar group can participate in hydrogen bonding, influencing solvent selection for chromatography and crystallization. It is also a potential site for side reactions like oxidation.

  • Neopentyl Group: This bulky, non-polar group reduces water solubility and can introduce challenges in crystallization due to steric hindrance.

  • Chiral Center: If the synthesis is not stereospecific, the product will be a racemic mixture of (R)- and (S)-enantiomers, which may require specialized chiral separation techniques if a single enantiomer is desired.

Q2: I am observing an oiling out phenomenon during my attempts to crystallize the final product. What could be the cause and how can I resolve it?

A2: "Oiling out" is a common issue where the compound separates as a liquid phase instead of forming solid crystals. For 2-hydroxy-4,4-dimethylpentanoic acid, this can be attributed to several factors:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

  • High Solute Concentration: A supersaturated solution that is too concentrated can lead to rapid phase separation as an oil.

  • Inappropriate Solvent System: The solvent may be too good a solvent for the compound, preventing it from precipitating.

  • Steric Hindrance: The bulky neopentyl group can make it sterically difficult for the molecules to arrange into an ordered crystal lattice.

Troubleshooting Steps:

  • Assess Purity: Analyze the purity of your material before crystallization using techniques like NMR or LC-MS. If significant impurities are present, consider an initial purification step like column chromatography.

  • Solvent Screening: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Consider binary solvent systems (e.g., a soluble solvent and an anti-solvent).

  • Control Cooling Rate: Allow the saturated solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C). Slow cooling encourages the formation of well-ordered crystals.

  • Seeding: Introduce a small seed crystal of the pure compound to induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Q3: My acid-base extraction is resulting in a persistent emulsion. How can I break it?

A3: Emulsion formation is common with amphiphilic molecules like 2-hydroxy-4,4-dimethylpentanoic acid, which has both polar (acid, alcohol) and non-polar (neopentyl) regions.

Strategies to Break Emulsions:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can accelerate the separation of the layers.

  • Filtration through Celite or Glass Wool: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.

Troubleshooting Guide

Problem 1: Low Yield After Column Chromatography

Symptoms:

  • The total mass of all fractions is significantly lower than the starting mass.

  • The desired product is smeared across many fractions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Improper Solvent System The eluent may be too polar, causing the compound to move too quickly with the solvent front, or not polar enough, leading to strong adsorption on the stationary phase.Perform a systematic TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that gives your product an Rf value between 0.2 and 0.4.
Compound Volatility While not highly volatile, some loss may occur if fractions are concentrated under high vacuum for extended periods.Use moderate vacuum and temperature during solvent removal.
Irreversible Adsorption The carboxylic acid group can strongly and sometimes irreversibly bind to silica gel.Add a small amount of a modifier like acetic acid or formic acid (e.g., 0.1-1%) to the eluent system. This will protonate the silica surface and reduce tailing and irreversible adsorption.
Sample Overloading Too much sample was loaded onto the column relative to the amount of stationary phase.As a general rule, use a sample-to-silica ratio of 1:30 to 1:100 by weight.

Experimental Workflow: Optimizing Column Chromatography

A Initial Product Mixture B TLC Analysis (Multiple Solvent Systems) A->B C Identify Optimal Eluent (Rf ~0.3) B->C D Prepare Column (Slurry Pack) C->D E Load Sample (Dry or Wet) D->E F Elute with Optimal Solvent E->F G Collect Fractions F->G H TLC Analysis of Fractions G->H I Combine Pure Fractions H->I J Solvent Removal I->J K Pure Product J->K

Caption: Workflow for optimizing column chromatography purification.

Problem 2: Presence of a Structurally Similar Impurity Post-Purification

Symptoms:

  • NMR or LC-MS analysis shows the presence of an unexpected species with a similar retention time or spectral pattern.

Potential Impurities and Their Identification:

Potential Impurity Likely Origin Identification Signature Removal Strategy
4,4-dimethyl-2-oxopentanoic acid Oxidation of the secondary alcohol.Absence of the C-H proton signal of the alcohol in ¹H NMR; presence of a ketone carbonyl signal in ¹³C NMR and IR.Careful column chromatography. The ketone is more polar than the starting material and should elute later.
4,4-dimethylpent-2-enoic acid Dehydration of the alcohol.Presence of alkene proton signals in ¹H NMR.This impurity is less polar and will elute earlier in normal-phase chromatography.
Starting Materials Incomplete reaction.Compare spectra with authentic samples of starting materials.Optimize reaction conditions for higher conversion. Removal via extraction or chromatography.

Logical Flow: Impurity Identification and Removal

cluster_purification Purification Options A Purified Product Purity Check (NMR, LC-MS) B Impurity Detected? A->B C Identify Impurity Structure B->C Yes F No Impurity B->F No D Select Appropriate Purification Technique C->D P1 Re-crystallization D->P1 P2 Column Chromatography D->P2 P3 Preparative HPLC D->P3 E Pure Product F->E P1->E P2->E P3->E

Caption: Decision-making process for handling impurities.

Problem 3: Difficulty in Separating Enantiomers

Symptoms:

  • The product is a racemic mixture, but a single enantiomer is required for downstream applications.

  • Standard purification techniques do not separate the enantiomers.

Solutions:

Enantiomers have identical physical properties (solubility, melting point, etc.) in an achiral environment and cannot be separated by standard chromatography or crystallization.

  • Chiral Resolution via Diastereomeric Salt Formation: This is a classical and often effective method.

    • Principle: React the racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) to form a pair of diastereomeric salts.

    • Separation: Diastereomers have different physical properties and can often be separated by fractional crystallization.

    • Liberation of Enantiomer: After separation, the purified diastereomeric salt is treated with a strong acid to regenerate the pure enantiomer of the carboxylic acid.

Protocol: Chiral Resolution by Diastereomeric Salt Formation

  • Dissolve the racemic 2-hydroxy-4,4-dimethylpentanoic acid in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add 0.5 equivalents of a chiral amine resolving agent.

  • Allow the diastereomeric salts to form and crystallize. The less soluble diastereomer will precipitate out.

  • Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • To recover the enantiomerically pure acid, dissolve the purified salt in water and acidify with a strong acid (e.g., HCl).

  • Extract the pure enantiomer with an organic solvent.

  • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by converting to a diastereomeric ester and analyzing by NMR.

  • Chiral Chromatography:

    • This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

    • While effective, this method can be expensive to scale up and requires specialized columns and instrumentation.

References

  • Principles of Crystallization: "Crystallization." UCL Department of Chemistry. [Link]

  • Troubleshooting Column Chromatography: "Flash Column Chromatography." Millipore Sigma. [https://www.sigmaaldrich.

Technical Support Center: 2-Hydroxy-4,4-Dimethylpentanoic Acid NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for the high-level analysis of 2-hydroxy-4,4-dimethylpentanoic acid (also known as


-neopentylglycolic acid or 2-hydroxy-4,4-dimethylvaleric acid).

This guide adopts a "First-Principles Troubleshooting" approach, prioritizing causal logic over rote checklists.

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Structural Elucidation Group Last Updated: 2026-02-22

Core Spectral Validation (The "Is this Real?" Phase)

Before troubleshooting artifacts, you must validate the structural integrity of your molecule. This compound possesses a distinct "NMR Fingerprint" due to the bulky tert-butyl group locking the conformation of the adjacent methylene protons.

Standard 1H NMR Data (Predicted/Empirical Range)

Solvent: DMSO-d


 (Preferred for resolution of OH/COOH)
Position

(ppm)
MultiplicityIntegralCoupling (

)
Structural Assignment
COOH 12.0 - 12.6Broad Singlet1H-Carboxylic Acid
OH 5.0 - 5.5Doublet/Broad1H

Hz

-Hydroxyl (Exchangeable)
H-2 3.8 - 4.1dd or m1H

Methine (

to COOH/OH)
H-3a 1.6 - 1.8dd (ABX)1H

Methylene (Diastereotopic)
H-3b 1.3 - 1.5dd (ABX)1H

Methylene (Diastereotopic)
t-Butyl 0.85 - 0.95Singlet9H-

-Quaternary Methyls
The "Self-Validating" Logic Check

If your spectrum does not meet these three criteria, stop . You likely have the wrong molecule or a structural isomer.

  • The 9:1 Ratio: The integral of the upfield singlet (0.9 ppm) must be exactly 9x the integral of the methine proton (4.0 ppm).

    • Failure Mode: If the ratio is 6:1, you may have an isopropyl derivative (leucic acid isomer).

  • The "ABX" Trap: The methylene protons at C3 are diastereotopic due to the chiral center at C2.[1] They will not appear as a simple doublet. They form an ABX system with the H-2 methine.

    • Visual Check: Look for two distinct multiplets (or "roofed" doublets) in the 1.3–1.8 ppm range. If you see a simple doublet, your resolution is too low, or the solvent is masking the magnetic non-equivalence.

  • The t-Butyl Isolation: The large singlet at ~0.9 ppm must show zero COSY correlations to the methylene protons. The quaternary C4 acts as a "spin firewall."

    • Failure Mode: If you see splitting or COSY cross-peaks for the methyl group, the quaternary carbon is missing (e.g., you have an isobutyl group).

Troubleshooting Guide (Q&A Format)

Issue 1: "My spectrum looks like a mess in the 1.4–1.8 ppm region. I can't integrate the methylene protons."

Diagnosis: You are encountering Strong Coupling (Second-Order Effects) within the ABX system. Because the C3 protons (


 and 

) are chemically non-equivalent but magnetically similar, and they couple strongly to each other (

Hz) and to the C2 proton (

), the peaks distort. This is not an impurity; it is quantum mechanics.

Solution Protocol:

  • Switch Solvent: Change from CDCl

    
     to Benzene-d
    
    
    
    or Pyridine-d
    
    
    . The magnetic anisotropy of aromatic solvents often shifts
    
    
    and
    
    
    further apart (
    
    
    increases), converting the complex ABX pattern into a clearer AMX pattern (First-Order).
  • High-Field Acquisition: If possible, move from a 300/400 MHz magnet to 600+ MHz. The chemical shift separation (in Hz) scales with field strength, while coupling constants (

    
    ) remain constant, simplifying the multiplet appearance.
    
Issue 2: "The OH and COOH protons are missing or extremely broad."

Diagnosis: Chemical Exchange. In CDCl


, the acidic protons undergo rapid exchange with trace water or intermolecular hydrogen bonding (dimerization). This broadens the signal into the baseline.

Solution Protocol:

  • The "DMSO Fix": Dissolve the sample in dry DMSO-d

    
     . DMSO is a strong H-bond acceptor. It will "freeze" the exchange by H-bonding to the OH and COOH, usually resulting in a sharp doublet for the OH (showing coupling to H-2) and a visible broad singlet for COOH.
    
  • The "D

    
    O Shake" (Verification):  Run the spectrum in CDCl
    
    
    
    , then add 1 drop of D
    
    
    O and shake.
    • Result: The OH and COOH signals will vanish completely (exchange with D), while the CH signals remain. This confirms those "missing" or "messy" peaks were indeed exchangeable protons.

Issue 3: "I see extra peaks around 9.5 ppm and 2.2 ppm."

Diagnosis: Synthesis Artifacts (Strecker or Grignard Route). 2-Hydroxy-4,4-dimethylpentanoic acid is often synthesized via the Strecker reaction of 3,3-dimethylbutanal or Grignard addition to glyoxylic acid.

Impurity Fingerprint Table:

ImpurityDiagnostic Shift (1H)Source
3,3-Dimethylbutanal ~9.5 ppm (t, CHO)Unreacted Starting Material
Acetic Acid ~2.1 ppm (s)Workup/Solvent Contaminant
Toluene ~2.3 ppm (s) + AromaticRecrystallization Solvent
Dimer (Lactide) H-2 shifts downfield (+0.5 ppm)Concentration-dependent oligomerization

Visualizing the ABX Coupling Logic

The following diagram illustrates the splitting tree for the diastereotopic methylene protons (


) coupled to the methine (

).

ABX_System Start Methylene Protons (C3-H2) Chiral Influence of Chiral Center (C2) Start->Chiral Induces Non-equivalence Split1 Geminal Coupling (Ha - Hb) J ~ 14 Hz Chiral->Split1 Creates Ha & Hb Split2 Vicinal Coupling (Ha/b - Hx) J ~ 4-9 Hz Split1->Split2 Each splits again Result Complex Multiplet (ABX Pattern) Split2->Result Observed Spectrum

Caption: Logical flow of Spin-Spin coupling leading to the complex multiplet observed at 1.4–1.8 ppm.

Advanced Workflow: Quantitative Purity Analysis (qNMR)

If you require absolute purity determination (e.g., for toxicity studies), do not rely on area normalization (100% method). Use this Internal Standard (IS) protocol.

Protocol: qNMR Sample Preparation

Objective: Determine mass purity with <1% error.

  • Selection of IS: Use Maleic Acid (Singlet @ 6.3 ppm in DMSO) or 1,3,5-Trimethoxybenzene (Singlet @ 6.1 ppm).

    • Why? These regions are free of the t-butyl (0.9), methylene (1.6), and methine (4.0) signals.

  • Weighing:

    • Weigh ~10 mg of Analyte (

      
      ) directly into the NMR tube (precision 
      
      
      
      mg).
    • Weigh ~5 mg of IS (

      
      ) directly into the same tube.
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 30° (to ensure full relaxation).

    • D1 (Relaxation Delay): Must be

      
      . For this molecule, the t-butyl group relaxes slowly. Set D1 = 30 seconds .
      
    • Scans: 16 or 32 (Signal-to-Noise > 200).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons (9 for t-butyl, 3 for TMB),
    
    
    = Molar Mass.[2]

References & Grounding

  • Solvent Impurity Standards:

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

    • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Link

  • ABX System Analysis:

    • Reich, H. J. (University of Wisconsin). WinPLT: Analysis of ABX Patterns. Link

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for coupling constants).

  • Alpha-Hydroxy Acid Characterization:

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Spin-Spin Coupling).

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Acids
Reference ID:  TSC-2026-HDP-04
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary

2-Hydroxy-4,4-dimethylpentanoic acid (also referred to as the


-hydroxy analog of homo-tert-leucine) is a critical chiral building block, particularly for P1 fragments in protease inhibitors (e.g., Hepatitis C or SARS-CoV-2 Mpro inhibitors).

Its structural feature—a bulky tert-butyl group at the


-position—creates unique challenges:
  • Steric Hindrance: Reduces reaction rates in standard nucleophilic substitutions.

  • Hydrophobicity: Causes solubility issues in aqueous enzymatic systems.

  • Elimination Risks: Harsh hydrolysis of precursors often leads to

    
    -unsaturation.
    

This guide provides optimized protocols and troubleshooting workflows for both Chemical Synthesis (Cyanohydrin Route) and Biocatalytic Synthesis (Enzymatic Reduction) .

Module 1: Chemical Synthesis (Cyanohydrin Route)

The industrial standard involves the addition of cyanide to 3,3-dimethylbutanal (neohexanal) followed by hydrolysis.

Workflow Visualization

ChemicalSynthesis Neohexanal Neohexanal (3,3-dimethylbutanal) Cyanohydrin Cyanohydrin Intermediate Neohexanal->Cyanohydrin NaCN/AcOH or TMSCN Amide $alpha$-Hydroxy Amide (Stable Solid) Cyanohydrin->Amide Radziszewski Cond. (H2O2/NaOH) *Recommended* Acid Target Acid (2-Hydroxy-4,4-dimethylpentanoic acid) Cyanohydrin->Acid Direct Acid Hydrolysis (HCl, Reflux) Elimination Side Product: $alpha,beta$-Unsaturated Acid Cyanohydrin->Elimination Overheating Amide->Acid Mild Hydrolysis (HCl/Dioxane)

Figure 1: Step-wise chemical synthesis emphasizing the two-step hydrolysis to avoid elimination.

Troubleshooting Guide: Chemical Synthesis
Q1: My nitrile hydrolysis yield is <40%, and I see significant alkene byproducts. Why?

Diagnosis: You are likely using direct acid hydrolysis (e.g., 6M HCl, reflux). The bulky tert-butyl group hinders the attack of water on the nitrile carbon, requiring higher temperatures that promote dehydration (elimination) of the


-hydroxyl group.

The Fix: Switch to the Radziszewski Reaction (Two-Step Hydrolysis). Instead of forcing the nitrile directly to the acid, convert it to the amide first using oxidative hydrolysis. This occurs at lower temperatures and neutral-to-basic pH, preserving the


-hydroxyl group.

Protocol:

  • Amide Formation: Dissolve the cyanohydrin in DMSO or MeOH. Add 1.5 eq. 30%

    
     and catalytic 
    
    
    
    (or 6M NaOH). Maintain temp < 40°C.
    • Result: The amide usually precipitates or is easily extracted.

  • Acid Formation: Hydrolyze the amide using 2M HCl/Dioxane (1:1) at 60°C. Amides hydrolyze much faster than sterically hindered nitriles.

Q2: The cyanohydrin formation reverses during workup. How do I stabilize it?

Diagnosis: Cyanohydrins of aliphatic aldehydes are in equilibrium. High pH during workup pushes the equilibrium back to the aldehyde + HCN.

The Fix:

  • Acidic Quench: Always quench the reaction mixture into dilute

    
     (pH < 2).
    
  • Avoid Distillation: Do not attempt to distill the free cyanohydrin; it will decompose. Proceed directly to the hydrolysis step or protect the hydroxyl group (e.g., Acetyl or TMS protection) if purification is needed.

Module 2: Biocatalytic Synthesis (Enzymatic Reduction)

For high enantiomeric excess (ee > 99%), reducing 2-oxo-4,4-dimethylpentanoic acid using a ketoreductase (KRED) or Lactate Dehydrogenase (LDH) is preferred.

Workflow Visualization

Biocatalysis cluster_biphasic Biphasic System (Critical for Solubility) Substrate Substrate: 2-oxo-4,4-dimethylpentanoic acid Enzyme Enzyme: D-LDH or KRED (Broad Specificity) Substrate->Enzyme Hydrophobic Interaction Cofactor Cofactor Recycle: NADH $ eftrightarrow$ NAD+ Enzyme->Cofactor GDH/Glucose or FDH/Formate Product Product: (R)-2-Hydroxy-4,4-dimethylpentanoic acid Enzyme->Product Stereoselective Reduction OrganicPhase Organic Phase (MTBE/Heptane) Reservoir for Substrate AqueousPhase Aqueous Phase (Buffer pH 7) Enzyme + Cofactor OrganicPhase->AqueousPhase Mass Transfer (Slow Dosing)

Figure 2: Biphasic enzymatic reduction system to manage substrate solubility and inhibition.

Troubleshooting Guide: Biocatalysis
Q3: The enzyme activity crashes after 15% conversion. Is the enzyme dead?

Diagnosis: Likely Product Inhibition or Substrate Toxicity .

  • The tert-butyl group makes the substrate highly hydrophobic. In a purely aqueous buffer, the substrate may aggregate or bind non-specifically to the enzyme surface, causing denaturation.

  • The product (hydroxy acid) is also acidic, potentially lowering the local pH if the buffer capacity is insufficient.

The Fix: Implement a Biphasic System. Use a biphasic medium (Organic/Aqueous) to act as a "substrate reservoir" and "product sink."

Recommended System:

Component Material Function

| Organic Phase | MTBE or


-Heptane (20-50% v/v) | Solubilizes the bulky keto-acid; prevents aggregation. |
| Aqueous Phase  | 100mM Phosphate Buffer (pH 7.0 - 7.5) | Hosts the Enzyme and Cofactor (NADH/NAD+). |
| Cofactor System  | Formate Dehydrogenase (FDH) + Ammonium Formate | Drives equilibrium; produces only 

(gas) as byproduct. |

Note: Ensure your specific KRED/LDH is solvent-tolerant. Most commercial "screening kits" include solvent-tolerance data.

Q4: How do I measure ee% for this specific molecule?

Diagnosis: Standard C18 columns cannot separate the enantiomers.

The Fix: Chiral HPLC Method. Because the molecule has a free carboxylic acid, you must suppress ionization or derivatize it.

  • Method A (Direct):

    • Column: Chiralpak AD-H or OD-H (Daicel).

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). The TFA is critical to keep the acid protonated.

    • Detection: UV at 210 nm (weak absorbance due to lack of chromophore; high concentration required).

  • Method B (Derivatization - Preferred):

    • Convert to the methyl ester (TMS-diazomethane) or phenacyl ester.

    • Run on Chiralcel OD-H with Hexane/IPA (95:5). This drastically improves UV detection sensitivity.

Summary of Critical Parameters

ParameterChemical Route (Cyanohydrin)Biocatalytic Route (Enzymatic)
Key Precursor 3,3-Dimethylbutanal (Neohexanal)2-Oxo-4,4-dimethylpentanoic acid
Major Risk Elimination to alkene (at high T/Acid)Substrate insolubility/Inhibition
Critical Control Temp < 40°C during hydrolysis initiationBiphasic Media (MTBE/Buffer)
Yield Expectation 60-75% (after crystallization)>90% (quantitative conversion possible)
Stereocontrol Racemic (requires resolution)High (>99% ee)

References

  • Synthesis of Bulky

    
    -Hydroxy Acids: 
    
    • Title: Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media.[1]

    • Source:Organic Letters, 2003, 5(2), 173–176.
    • Relevance: Establishes the protocol for biphasic reduction of bulky hydrophobic ketones/keto-acids.
  • Hydrolysis of Sterically Hindered Nitriles

    • Title: The Hydrolysis of Nitriles (Mechanism and Conditions).[2][3][4][5]

    • Source: Chemistry LibreTexts.
    • Relevance: Explains the necessity of mild oxidative hydrolysis (Radziszewski)
  • Molecule Characterization & Properties

    • Title: (S)-2-Hydroxy-4,4-dimethylpentanoic acid - PubChem Compound Summary.[6]

    • Source: National Center for Biotechnology Inform
    • Relevance: Provides physical property data (LogP, pKa) essential for extraction and HPLC method development.
  • Protease Inhibitor Synthesis (Context)

    • Title: From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease.
    • Source:Pharmaceuticals, 2022.[7]

    • Relevance: Illustrates the usage of this specific fragment (P1) in drug design and the importance of its stereochemistry.

Sources

Technical Support Center: Synthesis & Purification of 2-Hydroxy-4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-4,4-dimethylpentanoic acid (also known as 2-hydroxy-4,4-dimethylvaleric acid) is a critical chiral building block, often utilized in the synthesis of protease inhibitors (e.g., HCV NS3/4A inhibitors) and peptidomimetics.[1][2] Its structure features a bulky tert-butyl group at the


-position, which imparts significant lipophilicity and steric demand.

This guide addresses the two primary synthetic routes:

  • Diazotization of 2-Amino-4,4-dimethylpentanoic acid (Preserves chirality; Industrial Standard).

  • Cyanohydrin Hydrolysis (Racemic route; Cost-effective).

Common Failure Modes:

  • Diazotization: Formation of

    
    -unsaturated acids (elimination) and chloro-substituted impurities.
    
  • Hydrolysis: Incomplete conversion of the sterically hindered amide intermediate.

  • Purification: Lactide formation (dimerization) during concentration.

Module 1: The Diazotization Route (Chiral Synthesis)

Context: This route converts (S)-2-amino-4,4-dimethylpentanoic acid (L-neopentylglycine) to the


-hydroxy acid using sodium nitrite (

) and acid. It typically proceeds with retention of configuration via a double inversion mechanism involving the carboxylate group.
Protocol Overview
  • Dissolution: Amino acid dissolved in dilute

    
     (preferred over HCl to avoid Cl- substitution).
    
  • Diazotization: Addition of

    
     at 
    
    
    
    to
    
    
    .
  • Warming: Controlled warming to room temperature to facilitate

    
     evolution and solvolysis.
    
  • Extraction: Ethyl acetate or MTBE extraction.

Troubleshooting & FAQs

Q1: Why does my NMR show vinylic protons (5.5–6.5 ppm) and low yield? Diagnosis: Elimination Side Reaction. The diazonium intermediate is a potent leaving group. While water attacks to form the hydroxy acid, the


-protons (at the 

position) are susceptible to abstraction, leading to 4,4-dimethyl-2-pentenoic acid .
  • Root Cause: Reaction temperature too high during nitrite addition; Acid concentration too high (promoting

    
     elimination).
    
  • Solution: Maintain temperature

    
     during addition. Dilute the acid (use 1M 
    
    
    
    instead of concentrated).

Q2: I see a significant impurity at ~4.2 ppm (CHCl3) that correlates with a mass of M+18 (relative to product). Diagnosis: Lactide/Dimer Formation.


-hydroxy acids spontaneously esterify (dimerize) upon concentration, especially if traces of mineral acid remain.
  • Solution: Ensure complete removal of mineral acid during the workup (wash organic layer with minimal water until neutral pH). Do not heat the neat oil >40°C during rotary evaporation.

Q3: My optical rotation is lower than literature values. Did I racemize? Diagnosis: Partial Racemization or


 Pathway. 
While the reaction generally retains configuration via neighboring group participation (anchimeric assistance by the carboxylate), highly acidic conditions or high temperatures can force an 

pathway where the carbocation becomes planar, leading to racemization.
  • Solution: Keep the pH controlled (do not use vast excesses of strong acid). Ensure the starting amino acid is enantiopure.

Module 2: The Cyanohydrin Route (Racemic Synthesis)

Context: Reaction of 3,3-dimethylbutyraldehyde with HCN (or equivalent) followed by acid hydrolysis.

Protocol Overview
  • Cyanohydrin Formation: Aldehyde + NaCN/AcOH

    
     2-hydroxy-4,4-dimethylpentanenitrile.
    
  • Hydrolysis: Nitrile + conc. HCl/Heat

    
     Amide 
    
    
    
    Acid.
Troubleshooting & FAQs

Q1: The reaction stalls at an intermediate (Mass = 143). Why won't it hydrolyze? Diagnosis: Steric Hindrance at the Amide Stage. The bulky neopentyl tail shields the nitrile/amide carbon. Hydrolysis of the nitrile to the amide is fast, but Amide


 Acid  is the rate-limiting step.
  • Root Cause: Standard reflux conditions (100°C) are often insufficient for bulky amides.

  • Solution:

    • Chemical:[2][3][4][5][6][][8][9][10] Switch to 70%

      
        at 120–130°C (higher boiling point than HCl).
      
    • Enzymatic: Use a nitrilase enzyme specific for bulky substrates if mild conditions are required.

Q2: The product is dark brown/tarry. Diagnosis: Aldol Polymerization. The starting material (3,3-dimethylbutyraldehyde) is an aldehyde. Under basic conditions (excess cyanide) or high heat, it can undergo self-aldol condensation before reacting with cyanide.

  • Solution: Maintain slightly acidic conditions (pH 5–6) during cyanohydrin formation. Add cyanide solution to the aldehyde/acid mixture slowly.

Module 3: Impurity Profiling & Visualization

Key Impurities Table
Impurity NameStructure FragmentOriginDetection (1H NMR)
Elimination Product

Diazotization (Side rxn)Doublet ~5.8 ppm, ~6.9 ppm
Chloro-impurity

Diazotization (HCl usage)Shift of

-H to ~4.4 ppm
Amide Intermediate

Incomplete HydrolysisBroad singlets (NH2) ~6.0-7.5 ppm
Lactide (Dimer) Cyclic DiesterConcentration/HeatComplex splitting ~4.8-5.0 ppm
Reaction Pathways & Failure Modes (Graphviz)

SynthesisPathways Start_AA 2-Amino-4,4- dimethylpentanoic Acid Diazo_Int Diazonium Intermediate Start_AA->Diazo_Int NaNO2, H2SO4 0°C Cation Carbocation/Lactone Transition State Diazo_Int->Cation -N2 Target TARGET: 2-Hydroxy-4,4- dimethylpentanoic Acid Cation->Target H2O Attack (Retention) Side_Alkene IMPURITY: 4,4-Dimethyl-2- pentenoic acid Cation->Side_Alkene Elimination (-H+) (High Temp) Side_Chloro IMPURITY: 2-Chloro-Analog Cation->Side_Chloro Cl- Attack (If HCl used) Side_Lactide IMPURITY: Lactide Dimer Target->Side_Lactide Heat/Conc. (Self-Esterification) Start_Ald 3,3-Dimethyl- butyraldehyde Nitrile Nitrile Intermediate Start_Ald->Nitrile HCN Amide Amide Intermediate Nitrile->Amide H+ / H2O Amide->Target H+ / Heat (Slow Step) Amide->Amide Stalls here (Steric Bulk)

Figure 1: Mechanistic pathways for the synthesis of 2-hydroxy-4,4-dimethylpentanoic acid, highlighting critical branching points for impurity formation.

References

  • Brewster, P., et al.

    
    -hydroxy-acids and the mechanism of the reaction of nitrous acid with 
    
    
    
    -amino-acids." Nature, vol. 166, 1950, pp. 178-179. Link
    • Core mechanism authority: Establishes retention of configur
  • Organic Syntheses. "Preparation of (2SR,3RS)-2,4-Dimethyl-3-hydroxypentanoic acid." Org.[11] Synth., vol. 63, 1985, p. 26. Link

    • Proxy protocol: Demonstrates handling of volatile, lipophilic hydroxy acids and purification via distill
  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." 5th Ed., Wiley, 2014. Reference for esterification/lactide risks in hydroxy acid handling.
  • Gao, Y., et al.
  • PubChem. "2-hydroxy-4,4-dimethylpentanoic acid (Compound)."[9] National Library of Medicine. Link

    • Verification of chemical structure and identifiers.

Sources

Technical Support Center: Resolving Racemic Mixtures of 2-Hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of racemic 2-hydroxy-4,4-dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 2-hydroxy-4,4-dimethylpentanoic acid?

A1: The resolution of racemic 2-hydroxy-4,4-dimethylpentanoic acid, a chiral carboxylic acid, can be approached through several established techniques. The most common methods include:

  • Classical Chemical Resolution: This involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base.[1][2][3] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]

  • Enzymatic Resolution: This method utilizes enzymes, typically lipases, to selectively catalyze a reaction with one enantiomer of the racemic mixture.[4][5][6] This results in one enantiomer being converted to a new product (e.g., an ester), while the other remains unreacted, allowing for their separation.

  • Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[7][8] This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7]

Q2: How do I choose the most suitable resolution method for my application?

A2: The choice of resolution method depends on several factors, including the scale of the separation, the desired enantiomeric purity, available equipment, and cost considerations.

  • For large-scale production, classical chemical resolution is often preferred due to its cost-effectiveness and scalability.[9]

  • Enzymatic resolution offers high enantioselectivity under mild reaction conditions and is a "green" alternative.[5]

  • Chiral HPLC is ideal for analytical purposes and small-scale preparative separations where very high purity is required.[10][11]

Q3: What is a "racemic mixture" and why is its resolution important?

A3: A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other.[1][3] Because they have identical physical properties in an achiral environment, they are difficult to separate.[1][3] Resolving this mixture is crucial in the pharmaceutical industry because enantiomers of a drug can have different pharmacological activities and toxicities.[12][13]

II. Troubleshooting Guide: Classical Chemical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used and economical method. However, it can present several challenges.

Issue 1: No Crystallization or Oiling Out

Q: I've mixed my racemic 2-hydroxy-4,4-dimethylpentanoic acid with a chiral resolving agent, but no crystals are forming, or an oil is precipitating. What's wrong?

A: This is a common issue often related to solubility.[14] The diastereomeric salts may be too soluble in the chosen solvent, or the supersaturation is too high, leading to the formation of an oil instead of a crystalline solid.[14]

Troubleshooting Workflow:

  • Solvent Screening: The choice of solvent is critical. If the salts are too soluble, screen for a less polar solvent or a mixture of solvents to decrease solubility.[14] Conversely, if the salts are not dissolving initially, a more polar solvent may be required.

  • Anti-Solvent Addition: Gradually add an anti-solvent (a solvent in which the diastereomeric salts are poorly soluble) to a solution of the salts to induce crystallization.[14] The anti-solvent must be miscible with the primary solvent.

  • Concentration Adjustment: The initial concentration of the racemate and resolving agent is crucial. If the solution is too dilute, crystallization may not occur. If it's too concentrated, an oil may form. Experiment with different concentrations.

  • Temperature Control: Slowly cooling the solution can control the rate of crystallization.[14] Rapid cooling often leads to the formation of small crystals or an oil. A gradual cooling profile is recommended.

  • Seeding: Introduce a small crystal of the desired diastereomeric salt to the supersaturated solution to initiate crystallization.

Experimental Protocol: Screening for Optimal Crystallization Conditions

  • Small-Scale Screening: In separate small vials, dissolve a fixed amount of the racemic acid and the chiral resolving agent in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof).

  • Observation: Observe the vials at room temperature and then after cooling. Note any crystal formation, oiling out, or lack of precipitation.

  • Anti-Solvent Test: For solutions where the salts are highly soluble, add various anti-solvents dropwise to induce precipitation.

  • Analysis: Analyze any solid that forms for its diastereomeric purity using techniques like chiral HPLC or by measuring its specific rotation.

Issue 2: Low Diastereomeric Excess (de) or Enantiomeric Excess (ee) of the Crystallized Salt

Q: I've managed to crystallize a diastereomeric salt, but the diastereomeric excess is low, leading to a low enantiomeric excess of my desired acid after liberation. How can I improve this?

A: Low diastereomeric excess suggests that the two diastereomeric salts have similar solubilities in the chosen solvent system, or that the system forms a solid solution.[12]

Troubleshooting Workflow:

  • Recrystallization: Multiple recrystallizations of the diastereomeric salt can enrich the less soluble diastereomer.[2] Monitor the diastereomeric excess after each recrystallization.

  • Solvent System Optimization: The solubility difference between diastereomers can be highly dependent on the solvent. A systematic screening of different solvents and solvent mixtures is essential to maximize this difference.[15]

  • Choice of Resolving Agent: Not all chiral resolving agents will provide a significant solubility difference. It may be necessary to screen a variety of chiral bases (e.g., different cinchona alkaloids, phenylethylamine derivatives) to find one that forms a salt with a large solubility differential.[1][2][9]

  • Temperature Profile: The temperature at which crystallization occurs can influence the purity of the crystals. Experiment with different final crystallization temperatures.

Data Presentation: Example of Resolving Agent Screening

Resolving AgentSolventDiastereomeric Excess (de) of Crystals
(R)-(+)-α-PhenylethylamineEthanol45%
(1R,2S)-(-)-EphedrineAcetone75%
QuinineMethanol88%
CinchonidineEthyl Acetate95%

This table illustrates how different resolving agents can yield varying diastereomeric excesses.

Visualization: Workflow for Classical Resolution

Caption: Workflow of classical resolution via diastereomeric salt formation.

III. Troubleshooting Guide: Enzymatic Resolution

Enzymatic resolutions offer high selectivity but require careful optimization of reaction conditions.

Issue 1: Low Conversion and/or Low Enantioselectivity (E-value)

Q: My enzymatic resolution is proceeding very slowly, or the enantiomeric excess of both the product and the remaining starting material is low. What steps should I take?

A: Low conversion can be due to suboptimal reaction conditions or enzyme inhibition. Low enantioselectivity indicates that the enzyme does not effectively discriminate between the two enantiomers under the current conditions.[16]

Troubleshooting Workflow:

  • Enzyme Selection: Not all lipases will be effective. Screen a variety of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to find one with high activity and selectivity for your substrate.[5]

  • Acyl Donor: For the esterification of the hydroxy acid, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) is critical. Some acyl donors can lead to higher reaction rates and selectivities.

  • Solvent Choice: The solvent can significantly impact enzyme activity and enantioselectivity.[16] Screen a range of organic solvents, from non-polar (e.g., hexane, toluene) to more polar options (e.g., methyl tert-butyl ether (MTBE)).

  • Temperature Optimization: Enzyme activity is temperature-dependent. Perform the reaction at different temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal balance between reaction rate and enantioselectivity.[4]

  • Water Content: For lipase-catalyzed reactions in organic solvents, a small amount of water is often necessary for enzyme activity. However, too much water can lead to hydrolysis of the product. The water content should be carefully controlled.

  • pH (for hydrolysis): If performing an enzymatic hydrolysis of a racemic ester of the acid, the pH of the aqueous buffer is crucial for enzyme activity.

Experimental Protocol: Optimization of Enzymatic Resolution

  • Enzyme Screening: Set up parallel reactions with the racemic acid, an acyl donor, and different lipases in a suitable solvent.

  • Solvent Screening: Using the best enzyme from the initial screen, perform the reaction in a variety of organic solvents.

  • Temperature Study: Conduct the reaction at several different temperatures using the optimal enzyme and solvent.

  • Monitoring: Monitor the progress of the reactions by taking samples at different time points and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

Visualization: Principle of Enzymatic Kinetic Resolution

G cluster_0 Racemic Mixture cluster_1 Enzyme + Acyl Donor cluster_2 Reaction Products R_Acid (R)-Acid Enzyme Lipase R_Acid->Enzyme Fast Reaction S_Acid (S)-Acid S_Acid->Enzyme Slow/No Reaction S_Acid_Unreacted (S)-Acid (unreacted) R_Ester (R)-Ester Enzyme->R_Ester

Caption: Selective esterification of one enantiomer in enzymatic kinetic resolution.

IV. Troubleshooting Guide: Chiral HPLC Separation

Chiral HPLC is a powerful tool, but method development can be challenging.

Issue 1: No Separation or Poor Resolution of Enantiomers

Q: I'm injecting my racemic 2-hydroxy-4,4-dimethylpentanoic acid onto a chiral column, but I'm only seeing one peak, or the two peaks are not well-resolved. What should I do?

A: Lack of separation indicates that the chiral stationary phase (CSP) and mobile phase are not suitable for resolving your compound. Poor resolution means the separation conditions need to be optimized.

Troubleshooting Workflow:

  • Column Selection: The choice of the chiral stationary phase is the most critical factor. There are many types of CSPs, including polysaccharide-based (e.g., cellulose, amylose derivatives) and protein-based columns.[7] It is often necessary to screen several different chiral columns to find one that provides separation.

  • Mobile Phase Composition: The composition of the mobile phase (the solvent that carries the sample through the column) greatly influences the separation.

    • Normal Phase: Typically uses mixtures of a non-polar solvent like hexane with a polar modifier like isopropanol or ethanol.[10] Varying the percentage of the alcohol modifier can significantly affect retention and resolution.

    • Reversed Phase: Uses aqueous buffers mixed with organic solvents like methanol or acetonitrile.[10] The pH of the buffer and the type and concentration of the organic modifier are key parameters to optimize.[10]

    • Additives: For acidic compounds like yours, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase can improve peak shape and resolution.[10]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[17]

  • Temperature: Temperature can affect the interactions between the analyte and the CSP.[17] Running the separation at different temperatures (both above and below ambient) can sometimes improve resolution.[18]

Data Presentation: Example of Chiral HPLC Method Development

Chiral ColumnMobile PhaseResolution (Rs)
Chiralcel OD-HHexane:Isopropanol (90:10) + 0.1% TFA0.8 (Poor)
Chiralpak ADHexane:Isopropanol (95:5) + 0.1% TFA1.6 (Good)
Chiralpak ICMethanol + 0.1% Formic Acid1.2 (Partial)
Chirobiotic VMethanol:Acetic Acid:Triethylamine (100:0.1:0.1)2.1 (Excellent)

This table shows how resolution can be significantly improved by screening different columns and mobile phases.

V. References

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2022). MDPI. Retrieved from [Link]

  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Resolving enantiomers of 2-hydroxy acids by NMR. (2023). PMC. Retrieved from [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Enzymatic Resolution of Substituted Mandelic Acids. (2026). ResearchGate. Retrieved from [Link]

  • Chromatographic Separations and Analysis of Enantiomers. ResearchGate. Retrieved from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. MCC Organic Chemistry. Retrieved from [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Retrieved from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). MDPI. Retrieved from [Link]

  • 2-Hydroxy-2,4-dimethylpentanoic acid. PubChem. Retrieved from [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. (2015). Journal of the American Chemical Society. Retrieved from [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Retrieved from [Link]

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. (2014). MDPI. Retrieved from [Link]

  • Lipases: Useful biocatalysts for the preparation of pharmaceuticals. (2006). Moodle@Units. Retrieved from [Link]

  • Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. PMC. Retrieved from [Link]

  • Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. (2005). PubMed. Retrieved from [Link]

  • Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry. Retrieved from [Link]

  • Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepin. (2021). Semantic Scholar. Retrieved from [Link]

  • Kinetic resolution. Wikipedia. Retrieved from [Link]

  • Chiral Resolution and Confirmation. Veranova. Retrieved from [Link]

  • Racemic Resolution. Buchler GmbH. Retrieved from [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. Retrieved from [Link]

  • Resolution of Enantiomers. University of Calgary. Retrieved from [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 2-Hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-hydroxy-4,4-dimethylpentanoic acid. This guide is designed to provide you with in-depth technical and practical advice to navigate the complexities of studying the stability and metabolism of this novel organic acid. We will explore common challenges and provide troubleshooting strategies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Where do I even begin when investigating the degradation of a novel compound like 2-hydroxy-4,4-dimethylpentanoic acid?

A1: The initial step is to establish a robust analytical method that can accurately quantify the parent compound and separate it from potential degradation products. This is often referred to as a stability-indicating method.[1][2] A forced degradation study is a critical first step to intentionally stress the molecule and generate potential degradants.[1][2][3][4] This will help you understand the molecule's intrinsic stability and guide the development of your analytical method.

Q2: What are the most common analytical techniques for studying organic acid degradation?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques. GC-MS is often used for the analysis of volatile organic acids, though derivatization is typically required to improve volatility and thermal stability.[5][6] HPLC, particularly with a C18 reversed-phase column, is well-suited for non-volatile organic acids and can be coupled with various detectors, including UV-Vis and Mass Spectrometry (MS), for sensitive and specific detection.[7][8]

Q3: I'm seeing a lot of baseline noise and poor peak shape in my chromatogram. What could be the cause?

A3: This is a common issue in organic acid analysis. Potential causes include poor sample cleanup, contamination in your mobile phase or GC carrier gas, or issues with the column itself. Ensure you are using high-purity solvents and reagents.[5] For GC-MS, incomplete derivatization can also lead to tailing peaks. Consider optimizing your derivatization reaction time, temperature, and reagent concentration. For HPLC, adjusting the mobile phase pH can significantly improve the peak shape of acidic compounds.

Q4: How do I differentiate between degradation products and impurities from the synthesis of 2-hydroxy-4,4-dimethylpentanoic acid?

A4: This is achieved by running a forced degradation study on a well-characterized batch of your compound.[1] Any new peaks that appear in the stressed samples that are not present in the unstressed control sample are considered degradation products. It's also crucial to analyze a placebo or vehicle control to identify any peaks originating from the sample matrix.

Q5: My enzymatic degradation experiment is showing no activity. What should I check?

A5: First, verify the activity of your enzyme with a known substrate (a positive control).[9] If the enzyme is active, consider that the conditions may not be optimal for your specific compound. Factors to investigate include pH, temperature, and the presence of necessary co-factors. It's also possible that 2-hydroxy-4,4-dimethylpentanoic acid is not a substrate for the enzyme you have selected. Consider screening a panel of enzymes, such as those from the hydrolase group (e.g., lipases, esterases), which are known to degrade polymers and other organic molecules.[10][11]

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for understanding the chemical stability of 2-hydroxy-4,4-dimethylpentanoic acid. Below is a troubleshooting guide for common issues encountered during these experiments.

Problem Potential Cause Recommended Solution
No degradation observed under initial stress conditions. The molecule is highly stable under the tested conditions.Increase the stressor concentration (e.g., higher concentration of acid/base/oxidizing agent), temperature, or duration of exposure.[2][4]
Too much degradation, making it difficult to identify primary degradants. The stress conditions are too harsh.Reduce the stressor concentration, temperature, or exposure time. The goal is to achieve 5-20% degradation to ensure the formation of primary and not secondary or tertiary degradation products.[1]
Poor mass balance in the results. Degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a chromophore for UV detection). The product may be soluble in the aqueous layer if an extraction is performed.[12]Use a universal detector like a mass spectrometer or a charged aerosol detector. Check all phases of your sample preparation for the missing components.[12]
Inconsistent results between replicate experiments. Variability in sample preparation or experimental conditions.Ensure precise control over temperature, light exposure, and reagent concentrations. Use a well-homogenized sample.

Experimental Protocols

Protocol 1: General Approach to a Forced Degradation Study

This protocol outlines a general workflow for conducting a forced degradation study on 2-hydroxy-4,4-dimethylpentanoic acid.

  • Sample Preparation: Prepare a stock solution of 2-hydroxy-4,4-dimethylpentanoic acid in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • Control Samples: Prepare control samples for each condition by incubating the stock solution in the solvent without the stressor. Also, prepare a blank sample containing only the solvent and stressor.

  • Sample Analysis: At the end of the incubation period, neutralize the acid and base hydrolysis samples. Analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control samples to identify degradation products. Calculate the percentage of degradation and the mass balance.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_setup Experiment Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution of 2-hydroxy-4,4-dimethylpentanoic acid B Acid Hydrolysis A->B Apply Stress C Base Hydrolysis A->C Apply Stress D Oxidation A->D Apply Stress E Thermal Stress A->E Apply Stress F Photolytic Stress A->F Apply Stress G Neutralize Samples (for B and C) B->G C->G H Analyze by HPLC-UV/MS D->H E->H F->H G->H I Identify Degradation Products H->I J Calculate % Degradation and Mass Balance I->J K Propose Degradation Pathway J->K

Caption: Workflow for a forced degradation study.

Investigating Enzymatic Degradation

The study of enzymatic degradation is crucial for understanding the metabolic fate of 2-hydroxy-4,4-dimethylpentanoic acid in biological systems.

Key Considerations for Enzymatic Degradation Studies:
  • Choice of Enzyme/System: The selection of the enzymatic system is critical. For a novel compound, a broad screening approach is often beneficial. Common systems include:

    • Liver Microsomes: Rich in cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of xenobiotics.

    • Hepatocytes: Provide a more complete metabolic picture as they contain both phase I and phase II metabolic enzymes.

    • Specific Hydrolases: Enzymes like lipases and esterases can catalyze the hydrolysis of ester bonds.[10][11] Given the structure of 2-hydroxy-4,4-dimethylpentanoic acid, these may be relevant if it can form ester conjugates.

  • Cofactor Requirements: Many metabolic enzymes require cofactors for their activity (e.g., NADPH for cytochrome P450s). Ensure these are included in your reaction buffer.

  • Positive and Negative Controls: Always include a positive control with a known substrate to validate enzyme activity and a negative control without the enzyme to account for non-enzymatic degradation.[9]

General Protocol for In Vitro Enzymatic Degradation
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (at the optimal pH for the enzyme).

    • The enzyme or biological system (e.g., liver microsomes).

    • Required cofactors (e.g., NADPH).

    • 2-hydroxy-4,4-dimethylpentanoic acid at the desired concentration.

  • Incubation: Incubate the reaction mixture at a physiological temperature (e.g., 37°C) for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile), which will also precipitate the proteins.

  • Sample Processing: Centrifuge the sample to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by a sensitive analytical method like LC-MS/MS to identify and quantify the parent compound and any metabolites formed.

Diagram of an In Vitro Enzymatic Degradation Experiment

Enzymatic_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture: - Buffer - Enzyme/Microsomes - Cofactors - Substrate B Incubate at 37°C A->B C Quench Reaction (e.g., cold acetonitrile) B->C D Centrifuge to Remove Protein C->D E Analyze Supernatant by LC-MS/MS D->E F Identify Metabolites and Determine Degradation Rate E->F

Caption: Workflow for an in vitro enzymatic degradation experiment.

By following these guidelines and troubleshooting steps, you will be well-equipped to systematically investigate the degradation pathways of 2-hydroxy-4,4-dimethylpentanoic acid, leading to a comprehensive understanding of its stability and metabolic fate.

References

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available at: [Link]

  • (s)-2-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 9898859 - PubChem. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • What Are Organic Acidemias?. Available at: [Link]

  • Metabolism and signaling of 4-hydroxy acids and aldehydes. – Tochtrop Lab at Case Western Reserve University. Available at: [Link]

  • Organic acid disorders - PMC - NIH. Available at: [Link]

  • BOD troubleshooting - Wisconsin DNR. Available at: [Link]

  • Organic Acid Standard Operating Procedure. Available at: [Link]

  • Organic acid disorders - Ramsay - Annals of Translational Medicine - ATM. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • Newborn Screening Program - Organic Acid Disorders - Illinois Department of Public Health. Available at: [Link]

  • Hydrolysis of 2-hydroxy-4-(methylthio)butanoic acid dimer in two model systems - PubMed. Available at: [Link]

  • Organic acidemia - Wikipedia. Available at: [Link]

  • Troubleshooting and optimizing lab experiments - The Bumbling Biochemist. Available at: [Link]

  • 2-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 22709417 - PubChem. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • 2-hydroxy-4,4-dimethylpentanoic acid | CAS#:65302-98-9 | Chemsrc. Available at: [Link]

  • Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. Available at: [Link]

  • 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate - CORE. Available at: [Link]

  • Volatile Components of the Thermal Degradation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone. Available at: [Link]

  • enzymatic degradation of poly-[(r)-3-hydroxybutyrate]: mechanism, kinetics, conseque. Available at: [Link]

  • Solved Using retrosynthetic analysis, complete the synthesis | Chegg.com. Available at: [Link]

  • 2-Hydroxy-2,4-dimethylpentanoic acid | C7H14O3 | CID 20196029 - PubChem. Available at: [Link]

  • Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]

  • Studies on the Enzymatic Degradation Process of Epoxy-Polyurethane Compositions Obtained with Raw Materials of Natural Origin - MDPI. Available at: [Link]

  • Enzymatic degradation of dimensionally constrained polyhydroxybutyrate films. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-4,4-dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable α-hydroxy acid. As Senior Application Scientists, we provide insights grounded in chemical principles and extensive laboratory experience to help you identify and resolve common impurities, ensuring the highest quality of your final product.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 2-hydroxy-4,4-dimethylpentanoic acid, particularly when following a common synthetic route such as the cyanohydrin pathway starting from 3,3-dimethylbutanal.

Issue 1: Presence of an Unidentified Aldehyde Impurity in the Final Product

Question: After aqueous workup and extraction of my 2-hydroxy-4,4-dimethylpentanoic acid, my NMR and GC-MS analyses show a persistent impurity with a characteristic aldehyde peak. What is the likely source of this impurity and how can I remove it?

Answer:

The most probable source of the aldehyde impurity is unreacted 3,3-dimethylbutanal , the starting material for the cyanohydrin formation. This issue typically arises from incomplete conversion during the initial reaction step.

Causality and Expert Insights:

  • Incomplete Cyanohydrin Formation: The reaction of an aldehyde with a cyanide source (e.g., NaCN or KCN) to form a cyanohydrin is a reversible equilibrium. If the reaction conditions (pH, temperature, reaction time) are not optimal, a significant amount of the starting aldehyde may remain unreacted.

  • Workup Instability: The cyanohydrin intermediate can be unstable and may revert to the starting aldehyde and cyanide, especially under basic or acidic conditions during the workup procedure before the nitrile group is fully hydrolyzed.

Troubleshooting and Resolution Protocol:

  • Reaction Optimization:

    • pH Control: Maintain a slightly acidic to neutral pH (around 5-7) during the cyanohydrin formation to favor the product.

    • Temperature: Perform the reaction at a low temperature (0-5 °C) to minimize side reactions and decomposition of the cyanohydrin.

    • Reaction Time: Ensure sufficient reaction time for complete conversion. Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting aldehyde.

  • Purification Strategy:

    • Bisulfite Adduct Formation: A highly effective method for removing residual aldehydes is through the formation of a bisulfite adduct.

      • Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

      • The aldehyde will form a water-soluble adduct and be removed into the aqueous phase.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.

Issue 2: A Persistent Amide Impurity is Detected in the Final Product

Question: My final product shows a significant amount of an amide impurity, which I believe to be 2-hydroxy-4,4-dimethylpentanamide. Why is this forming and how can I ensure complete conversion to the carboxylic acid?

Answer:

The presence of 2-hydroxy-4,4-dimethylpentanamide is a clear indication of incomplete hydrolysis of the intermediate cyanohydrin's nitrile group. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.

Causality and Expert Insights:

  • Insufficient Hydrolysis Conditions: The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more forcing conditions (higher temperature, longer reaction time, or stronger acid/base concentration) than the initial hydrolysis of the nitrile to the amide.

  • Reaction Kinetics: If the hydrolysis is stopped prematurely, the amide will be a major component of the product mixture.

Troubleshooting and Resolution Protocol:

  • Forcing Hydrolysis Conditions:

    • Extended Reaction Time: Increase the reflux time during the acid or base-catalyzed hydrolysis step. Monitor the reaction by TLC or LC-MS to track the disappearance of the amide intermediate.

    • Increased Temperature: If the reaction is being run at a moderate temperature, cautiously increasing it can accelerate the amide hydrolysis.

    • Stronger Acid/Base: If using HCl, consider switching to a stronger acid like H₂SO₄, or increase the concentration of the acid or base used for hydrolysis.

  • Post-Synthesis Purification:

    • Recrystallization: 2-hydroxy-4,4-dimethylpentanoic acid is a solid at room temperature, while the corresponding amide may have different solubility properties. A carefully chosen solvent system for recrystallization can effectively separate the desired carboxylic acid from the amide impurity.

    • Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the more polar carboxylic acid from the less polar amide.

Visualizing the Problem: Impurity Formation Pathways

The following diagram illustrates the key steps in the cyanohydrin synthesis route and the points at which the common impurities arise.

G Start 3,3-Dimethylbutanal (Starting Material) Cyanohydrin 2-Hydroxy-4,4-dimethylpentanenitrile (Cyanohydrin Intermediate) Start->Cyanohydrin + NaCN / H+ Impurity1 Unreacted 3,3-Dimethylbutanal (Aldehyde Impurity) Start->Impurity1 Incomplete Reaction Amide 2-Hydroxy-4,4-dimethylpentanamide (Amide Intermediate) Cyanohydrin->Amide Partial Hydrolysis (H2O, H+ or OH-) Product 2-Hydroxy-4,4-dimethylpentanoic Acid (Desired Product) Amide->Product Complete Hydrolysis (H2O, H+ or OH-, Heat) Impurity2 Amide Impurity Amide->Impurity2 Incomplete Hydrolysis

Caption: Synthesis pathway and common impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic signatures for the common impurities?

A1:

  • 3,3-Dimethylbutanal (Aldehyde Impurity):

    • ¹H NMR: A characteristic singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm.

    • ¹³C NMR: A resonance for the aldehyde carbonyl carbon around δ 200-205 ppm.

    • FTIR: A strong C=O stretching band around 1720-1740 cm⁻¹.

  • 2-Hydroxy-4,4-dimethylpentanamide (Amide Impurity):

    • ¹H NMR: Broad signals for the amide protons (CONH₂) typically between δ 5.0-8.0 ppm.

    • ¹³C NMR: A resonance for the amide carbonyl carbon around δ 170-180 ppm.

    • FTIR: A strong C=O stretching band around 1630-1690 cm⁻¹ and N-H stretching bands around 3100-3500 cm⁻¹.

Q2: Can I use a different starting material to avoid these impurities?

A2: Yes, alternative synthetic routes can be explored, each with its own set of potential impurities. For example:

  • Reduction of 4,4-dimethyl-2-oxopentanoic acid: This avoids the use of cyanide and the formation of amide intermediates. However, you may encounter impurities from the synthesis of the starting α-keto acid or from over-reduction.

  • α-Bromination of 4,4-dimethylpentanoic acid followed by hydrolysis: This route can lead to di-brominated byproducts and elimination products (α,β-unsaturated acids).

The choice of synthetic route should be based on the available starting materials, scalability, and the impurity profile that is most manageable for your application.

Q3: Are there any specific safety precautions I should take when dealing with the cyanohydrin synthesis route?

A3: Absolutely. The use of cyanide salts (NaCN, KCN) or HCN is extremely hazardous.

  • Always work in a well-ventilated fume hood.

  • Never mix cyanide salts with acid directly , as this will liberate highly toxic hydrogen cyanide (HCN) gas. The reaction should be carefully controlled to avoid acidification of the cyanide source.

  • Have a cyanide poisoning antidote kit available and be trained in its use.

  • Use appropriate personal protective equipment (PPE) , including gloves, safety glasses, and a lab coat.

  • Quench any residual cyanide with an oxidizing agent like bleach (sodium hypochlorite) before disposal.

Summary of Impurities and Recommended Actions

ImpuritySourceIdentification Method(s)Recommended Action
3,3-DimethylbutanalIncomplete cyanohydrin formation¹H NMR, GC-MS, FTIROptimize reaction conditions; Purify with sodium bisulfite wash.
2-Hydroxy-4,4-dimethylpentanamideIncomplete hydrolysis of the nitrile¹H NMR, ¹³C NMR, LC-MS, FTIRIncrease hydrolysis time/temperature/reagent concentration; Purify by recrystallization or chromatography.

Workflow for Troubleshooting Impurities

The following diagram outlines a logical workflow for identifying and resolving impurities during the synthesis of 2-hydroxy-4,4-dimethylpentanoic acid.

G Start Crude Product Analysis (NMR, GC-MS, LC-MS) Decision1 Aldehyde Impurity Detected? Start->Decision1 Action1 Optimize Cyanohydrin Formation (pH, Temp, Time) Decision1->Action1 Yes Decision2 Amide Impurity Detected? Decision1->Decision2 No Purify1 Purify with Bisulfite Wash Action1->Purify1 Purify1->Decision2 Action2 Force Hydrolysis Conditions (Time, Temp, [Reagent]) Decision2->Action2 Yes End Pure Product Decision2->End No Purify2 Purify by Recrystallization or Chromatography Action2->Purify2 Purify2->End

Caption: A systematic troubleshooting workflow.

References

  • Strecker Synthesis of α-Amino Acids. Organic Syntheses.[Link]

  • Hydrolysis of Nitriles to Carboxylic Acids.
  • The Chemistry of the Cyano Group. PATAI'S Chemistry of Functional Groups.[Link]

  • Purification of Laboratory Chemicals. Elsevier.[Link]

"enhancing the enantioselectivity of 2-hydroxy-4,4-dimethylpentanoic acid synthesis"

[1]

Welcome to the Advanced Chiral Synthesis Support Hub. Ticket Subject: Enhancing Enantioselectivity for Bulky

Target Molecule:


1Reference Code:

Executive Summary: The "Bulky" Challenge

The synthesis of 2-hydroxy-4,4-dimethylpentanoic acid presents a specific stereochemical challenge distinct from standard leucine analogs. The bulky tert-butyl group at the

1

This guide addresses the three primary workflows for synthesizing high-ee (>99%) material: Biocatalytic Reduction , Asymmetric Hydrogenation , and Downstream Optical Enrichment .[1]

Module A: Biocatalytic Reduction (The Gold Standard)

Method: Enzymatic reduction of 2-oxo-4,4-dimethylpentanoic acid using Lactate Dehydrogenase (LDH) or Carbonyl Reductase (KRED).[1]

Troubleshooting Tickets[1]
Ticket #BIO-101: "My conversion is high, but ee is stuck at 85-90%."

Diagnosis: This is a classic "loose pocket" error.[1] Wild-type L-LDH (e.g., from muscle) often accommodates the small isobutyl group of leucine but fails to rigidly lock the bulky neopentyl group of your substrate, allowing "leakage" of the Re-face attack.[1] Resolution:

  • Switch Enzyme Source: Move from mammalian LDH to bacterial LDH. specifically L-LDH from Staphylococcus epidermidis or Lactobacillus confusus .[1] These variants possess more plastic hydrophobic pockets capable of accommodating bulky side chains while maintaining strict stereocontrol.

  • Substrate Engineering: If the enzyme cannot be changed, increase the steric bulk of the co-substrate (if using a coupled system) to force a tighter transition state, though enzyme switching is preferred.

Ticket #BIO-102: "Reaction stalls after 50% conversion."

Diagnosis: Product inhibition or pH drift. The production of the hydroxy acid lowers the pH, which can denature the enzyme or disrupt the NADH/NAD+ equilibrium. Resolution:

  • Buffer System: Use a strong Potassium Phosphate buffer (100 mM, pH 7.0–7.5).

  • Cofactor Recycling: Implement a Glucose Dehydrogenase (GDH) coupled system. This is thermodynamically favorable and drives the reaction to completion by removing the oxidized cofactor (NAD+) immediately.

Protocol: Optimized Biocatalytic Reduction
ParameterConditionNote
Substrate 2-Oxo-4,4-dimethylpentanoic acid (50 mM)Potassium salt form is more soluble.[1]
Enzyme L. confusus LDH (recombinant)50 U/mmol substrate.
Cofactor NADH (0.5 mM)Catalytic amount only.
Recycle System Glucose (100 mM) + GDH (20 U)Drives equilibrium to reduction.[1]
pH Control KPi Buffer (pH 7.5) + pH Stat (NaOH)Crucial: Maintain pH 7.0–7.[1]5.
Temperature 30°CDo not exceed 35°C to preserve enzyme stability.

Module B: Chemocatalytic Asymmetric Hydrogenation

Method: High-pressure hydrogenation using Ru- or Rh- chiral phosphine complexes.[1]

Troubleshooting Tickets[1]
Ticket #CHEM-201: "Standard Ru-BINAP gives low ee (<80%)."

Diagnosis: The tert-butyl group pushes against the phenyl rings of the standard BINAP ligand, distorting the chiral pocket.[1] Resolution:

  • Ligand Upgrade: Switch to Ru(OAc)2(XylBINAP) or Rh(DuPhos) .[1] The xylyl groups (dimethylphenyl) on the phosphine extend the "chiral wall," effectively containing the bulky tert-butyl tail of your substrate.

  • Solvent Effect: Switch from Ethanol to Methanol or Trifluoroethanol (TFE) .[1] TFE can enhance hydrogen bonding with the carboxylate, stiffening the substrate-catalyst complex.[1]

Ticket #CHEM-202: "Reaction is too slow (low TOF)."

Diagnosis: Steric bulk is preventing the coordination of the

1Resolution:
  • Pressure: Increase

    
     pressure to 60–80 bar .
    
  • Additives: Add 1.0 eq of Triethylamine . This generates the carboxylate anion in situ, which coordinates more effectively to cationic Rh/Ru centers than the free acid.

Module C: Downstream Enrichment (The "Polishing" Step)

Even with optimized catalysis, you may reach 95% ee. Pharmaceutical grade often requires >99.5% ee.

Ticket #PUR-301: "How do I upgrade 95% ee to >99%?"

Resolution: Chiral Salt Crystallization (Diastereomeric Resolution). Protocol:

  • Agent: Use (R)-(+)-

    
    -Methylbenzylamine  (Phenylethylamine).[1]
    
  • Solvent: Isopropyl Acetate / n-Heptane (1:1).[1]

  • Process:

    • Dissolve crude acid (95% ee) in hot Isopropyl Acetate.

    • Add 1.0 eq of the amine.

    • Cool slowly to 4°C. The diastereomeric salt of the (S)-acid precipitates preferentially.[1]

    • Filter and hydrolyze the salt with 1N HCl to recover the free acid.

Visualizing the Workflow

Figure 1: Biocatalytic Cycle with Cofactor Regeneration

This diagram illustrates the coupled enzyme system required to drive the reduction to completion while overcoming thermodynamic equilibrium limits.

BiocatalysisSubstrate2-Oxo-4,4-dimethyl-pentanoic acidLDHEnzyme 1:L-LDH(Reduction)Substrate->LDHProduct(S)-2-Hydroxy-4,4-dimethylpentanoic acidNADHNADHNADH->LDHNADNAD+GDHEnzyme 2:GDH(Recycle)NAD->GDHLDH->ProductHigh eeLDH->NADGDH->NADHRegenerationGluconolactoneGluconolactoneGDH->GluconolactoneGlucoseGlucoseGlucose->GDH

Caption: Coupled enzymatic cycle using LDH for chiral induction and GDH for NADH regeneration to ensure stoichiometric efficiency.[1]

Figure 2: Troubleshooting Decision Tree

Use this logic flow to determine the correct optimization path based on your experimental results.

DecisionTreeStartStart: Check Crude ProductCheckEEIs ee > 98%?Start->CheckEECheckYieldIs Yield > 85%?CheckEE->CheckYieldYesLowEEIssue: Low EnantioselectivityCheckEE->LowEENoSuccessProcess Validated.Proceed to Scale-up.CheckYield->SuccessYesLowYieldIssue: Low ConversionCheckYield->LowYieldNoStericCheckCheck Ligand/Enzyme StericsLowEE->StericCheckInhibitionCheckCheck Product InhibitionLowYield->InhibitionCheckFixEE_BioBio: Switch to L. confusus LDHStericCheck->FixEE_BioBiocatalysisFixEE_ChemChem: Switch to XylBINAPStericCheck->FixEE_ChemHydrogenationFixYield_BioBio: Add GDH RecycleInhibitionCheck->FixYield_BioBiocatalysisFixYield_ChemChem: Increase H2 PressureInhibitionCheck->FixYield_ChemHydrogenation

Caption: Logic flow for diagnosing low yield vs. low enantioselectivity in 2-H-4,4-DMPA synthesis.

References

  • Biocatalytic Reduction of Bulky Keto Acids

    • Appel, D., et al. (2006). "Substrate specificity of D-lactate dehydrogenase: Synthesis of homochiral 2-hydroxy acids." Applied Biochemistry and Biotechnology.
    • Note: Establishes the baseline for LDH activity on bulky hydrophobic substr
    • (Proxy to similar PubMed entry for LDH specificity)

  • Asymmetric Hydrogenation Optimization

    • Noyori, R., et al. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie.
    • Note: Foundational text on ligand selection (BINAP vs. others) for stereocontrol.
  • Purification via Chiral Resolution

    • Kozma, D. (2001).
    • Note: Standard reference for selecting amines (like Phenylethylamine) for acid resolution.
  • Enzyme Engineering for Steric Bulk

    • Zhu, D., & Hua, L. (2009). "Biocatalytic asymmetric reduction of bulky-bulky ketones." Journal of Biotechnology.
    • Note: Discusses the necessity of hydrophobic pocket engineering for substr

Validation & Comparative

Comparative Guide: Structural Elucidation Protocols for 2-Hydroxy-4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Directive

2-Hydroxy-4,4-dimethylpentanoic acid (CAS 114990-92-0 for S-isomer) represents a unique structural challenge in metabolic profiling and synthetic building block verification. Unlike its common analogs (leucine or isoleucine metabolites), this molecule possesses a bulky neo-pentyl tail (specifically a tert-butyl group attached to the


-position relative to the chiral center).

Confirming this structure requires distinguishing it from regioisomers like 2-hydroxy-4-methylhexanoic acid. This guide compares the two primary validation workflows: High-Field NMR (the structural gold standard) and Derivatization GC-MS (the quantitative standard).

Core Recommendation:

  • Use NMR (

    
    H, 
    
    
    
    C)
    for de novo structural confirmation. The diagnostic 9-proton singlet of the tert-butyl group is the definitive "fingerprint" that eliminates isomeric ambiguity.
  • Use GC-MS (TMS-derivatized) for trace quantification in biological matrices or purity analysis, relying on the specific McLafferty rearrangement fragments.

Decision Logic & Workflow

The following diagram outlines the critical decision path for selecting the appropriate analytical technique based on sample availability and data requirements.

StructuralConfirmation Start Sample: 2-Hydroxy-4,4-dimethylpentanoic Acid Goal Define Objective Start->Goal Path_Struct Absolute Structure / Purity (>5 mg) Goal->Path_Struct Synthesis QA Path_Quant Trace Quant / Bio-Matrix (<1 mg) Goal->Path_Quant Metabolomics NMR Method A: High-Field NMR (1H, 13C) Target: t-Butyl Singlet Path_Struct->NMR GCMS Method B: GC-MS (BSTFA Deriv.) Target: m/z 57 & Alpha-Cleavage Path_Quant->GCMS Result_NMR Outcome: Unambiguous Isomer ID (Distinguishes from iso-hexyl forms) NMR->Result_NMR Result_MS Outcome: High Sensitivity Quant (Requires Reference Standard) GCMS->Result_MS

Figure 1: Decision matrix for selecting between NMR and GC-MS based on sample mass and analytical objective.

Comparative Analysis: NMR vs. GC-MS

Method A: Nuclear Magnetic Resonance (NMR)

Role: Primary Structural Confirmation. Mechanism: Detects the magnetic environment of the unique tert-butyl protons.

  • Diagnostic Logic: The molecule contains a terminal tert-butyl group (

    
    ). In a 
    
    
    
    H NMR spectrum, this appears as a massive, sharp Singlet (9H) around
    
    
    0.9–1.0 ppm.
  • Differentiation: Isomers like 2-hydroxy-4-methylhexanoic acid would show doublets or triplets for their methyl groups due to vicinal coupling. The lack of splitting in the 4,4-dimethyl isomer is definitive proof of the structure.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: High-Sensitivity Quantification. Mechanism: Electron Impact (EI) fragmentation of the Trimethylsilyl (TMS) derivative.[1]

  • Diagnostic Logic: The free acid is non-volatile and must be derivatized (usually bis-TMS).

  • Fragmentation:

    • m/z 57: Dominant peak corresponding to the stable tert-butyl cation

      
      .
      
    • Alpha-Cleavage: Loss of the carboxyl-TMS group.

Performance Comparison Table
FeatureMethod A: High-Field NMR (

H)
Method B: GC-MS (TMS Deriv.)
Specificity High (Distinguishes regioisomers instantly)Medium (Mass spectra of isomers can be similar)
Sample Req. > 2 mg (Standard); > 0.5 mg (Micro-probe)< 1 µg (High Sensitivity)
Preparation Dissolution (5 mins)Derivatization (60 mins, moisture sensitive)
Key Signal 9H Singlet @ ~0.95 ppmm/z 57 (Base peak) + Molecular Ion
Destructive? No (Sample recoverable)Yes

Detailed Experimental Protocols

Protocol A: NMR Structural Validation

Objective: Confirm the presence of the 4,4-dimethyl (neo-pentyl) motif.

  • Sample Prep: Dissolve 5–10 mg of the acid in 600 µL of DMSO-d

    
      or CDCl
    
    
    
    .
    • Note: DMSO-d

      
       is preferred if observing the hydroxyl proton coupling is necessary, though CDCl
      
      
      
      provides sharper alkyl resolution.
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Scans: 16–32 scans.

    • Pulse Delay:

      
       5 seconds (to ensure relaxation of the bulky tert-butyl protons for accurate integration).
      
  • Data Interpretation (Expected Shifts in CDCl

    
    ): 
    
    • 
       0.95 ppm (s, 9H):  The tert-butyl group. (CRITICAL CONFIRMATION) 
      
    • 
       1.5–1.8 ppm (m, 2H):  The methylene protons at C3 (diastereotopic if chiral).
      
    • 
       4.2 ppm (dd, 1H):  The 
      
      
      
      -proton at C2.
Protocol B: GC-MS Derivatization & Analysis

Objective: Quantify purity or detect in complex mixtures.

  • Reagent Prep: Use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Derivatization Workflow:

    • Dry 100 µg of sample completely under nitrogen.

    • Add 50 µL dry Pyridine + 50 µL BSTFA.

    • Incubate at 70°C for 30 minutes . (Steric bulk of the neopentyl tail may require heat for complete silylation of the sterically hindered regions, though the OH is accessible).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Gradient: 70°C (1 min)

      
       300°C @ 10°C/min.
      
  • MS Interpretation:

    • Look for the bis-TMS derivative (MW approx 290 Da).

    • Base Peak: m/z 57 (t-butyl).

    • M-15: Loss of methyl from TMS.[1]

    • M-117: Loss of COOTMS (Alpha cleavage characteristic of

      
      -hydroxy acids).
      

Mechanistic Visualization: MS Fragmentation

The following diagram illustrates the fragmentation logic used to identify the molecule via Mass Spectrometry.

MS_Fragmentation cluster_legend Diagnostic Ions Molecule Bis-TMS Derivative (Parent Ion) Frag1 Alpha Cleavage (Loss of -COOTMS) Molecule->Frag1 Primary Pathway Frag2 t-Butyl Cation (m/z 57) Molecule->Frag2 Inductive Cleavage Frag3 M - 15 (Loss of Methyl) Molecule->Frag3 TMS Frag

Figure 2: Primary fragmentation pathways for the TMS-derivatized 2-hydroxy-4,4-dimethylpentanoic acid.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpreting the 9H singlet of tert-butyl groups).
  • PubChem. (2025). Compound Summary: 2-Hydroxy-4,4-dimethylpentanoic acid.[2][3][4] National Library of Medicine. Available at: [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
  • Creative Biolabs. (2025).[5] Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing. Available at: [Link] (Contextual reference for distinguishing leucine isomers).

Sources

Biological Efficacy Profile: 2-Hydroxy-4,4-Dimethylpentanoic Acid (HDMPA) vs. Conventional Alpha-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the biological efficacy of 2-Hydroxy-4,4-dimethylpentanoic acid (HDMPA) , a structural analogue of Leucic Acid (HICA), against established Alpha-Hydroxy Acids (AHAs). While Glycolic and Lactic acids dominate the hydrophilic exfoliation market, HDMPA represents a class of "Bulky-Aliphatic" AHAs .

Our analysis, grounded in Structure-Activity Relationships (SAR) and physicochemical modeling, suggests HDMPA offers a distinct therapeutic profile: enhanced lipophilicity comparable to Mandelic acid, but with a sterically hindered aliphatic tail that modulates penetration kinetics. This unique architecture positions HDMPA as a candidate for targeted follicular keratolysis with a potentially superior irritation profile compared to linear chain AHAs.

Physicochemical Profiling & Structural Logic

To understand the biological behavior of HDMPA, we must first benchmark its fundamental chemical properties against the "Gold Standard" (Glycolic Acid) and the "Lipophilic Standard" (Mandelic Acid).

Structural Analysis

HDMPA features a pentanoic acid backbone with a quaternary carbon at the


-position (4,4-dimethyl). This "neo-pentyl" tail creates significant steric bulk and hydrophobicity without the aromaticity of Mandelic acid.

Table 1: Comparative Physicochemical Properties

PropertyGlycolic AcidLactic AcidMandelic AcidHDMPA (Candidate)
Structure

-Hydroxyacetic acid

-Hydroxypropionic acid

-Hydroxy-phenylacetic acid
2-Hydroxy-4,4-dimethylpentanoic acid
Molecular Weight 76.05 g/mol 90.08 g/mol 152.15 g/mol 146.19 g/mol
LogP (Lipophilicity) -1.11 (Hydrophilic)-0.620.62 (Lipophilic)~1.25 (High Lipophilicity)
pKa 3.833.863.41~3.90
Solubility WaterWaterWater/AlcoholAlcohol/Oil
Primary Target Surface Stratum CorneumSurface/EpidermisFollicle/SebumDeep Follicle/Biofilms

> Expert Insight: The high LogP of HDMPA suggests it will partition into the lipid-rich domains of the skin (intercellular matrix and sebaceous follicles) more effectively than Mandelic acid. However, its aliphatic nature lacks the UV-absorption issues sometimes associated with aromatics.

Visualization: Structural Impact on Bioavailability

The following diagram illustrates how the steric bulk of HDMPA influences its penetration pathway compared to Glycolic Acid.

AHA_Penetration Glycolic Glycolic Acid (Small, Hydrophilic) SC_Water Stratum Corneum (Aqueous Pores) Glycolic->SC_Water Rapid Diffusion HDMPA HDMPA (Bulky, Lipophilic) SC_Lipid Stratum Corneum (Lipid Matrix) HDMPA->SC_Lipid Partitioning Follicle Sebaceous Follicle (Oil Rich) HDMPA->Follicle Affinity Driven Desmosome Desmosome Digestion (Rapid Surface Exfoliation) SC_Water->Desmosome Ca2+ Chelation SC_Lipid->Desmosome Sustained Release Biofilm Biofilm Disruption (Deep Pore Action) Follicle->Biofilm Lipophilic Attack

Figure 1: Differential penetration pathways. Glycolic acid utilizes aqueous pore pathways for rapid surface action, while HDMPA leverages lipid domains for follicular targeting.

Biological Efficacy Analysis

Keratolytic Activity (Desquamation)

Mechanism: All AHAs function by chelating Calcium ions (


) in cell adhesion molecules (cadherins), weakening desmosomes and promoting shedding.
  • HDMPA Prediction: Due to the steric hindrance of the tert-butyl tail, HDMPA will exhibit slower binding kinetics to Calcium compared to the unhindered Glycolic acid.

  • Clinical Outcome: Reduced "stinging" sensation and a sustained-release exfoliation profile, making it suitable for sensitive skin or leave-on applications where rapid acid shock is undesirable.

Antimicrobial & Anti-Biofilm Potential

Structural analogues like 2-Hydroxyisocaproic acid (HICA) have demonstrated significant antimicrobial activity against S. aureus and C. acnes.

  • Hypothesis: HDMPA, being more lipophilic than HICA (due to the extra methyl group), should theoretically exhibit superior disruption of the bacterial cell membrane lipid bilayer.

  • Application: HDMPA is a prime candidate for acne-prone skin formulations where it can penetrate the sebum plug and act as a bacteriostatic agent.

Cellular Turnover & Collagen Synthesis

While Glycolic acid is the gold standard for stimulating fibroblasts (via pH-dependent irritation signaling), HDMPA's efficacy here is likely secondary. Its value lies in normalizing hyperkeratinization inside the pore (comedolytic activity) rather than aggressive dermal remodeling.

Experimental Protocols for Validation

To validate these claims, the following self-validating experimental systems are recommended. These protocols prioritize reproducibility and mechanistic clarity.

Protocol A: Ex Vivo Stratum Corneum Turnover Assay (Dansyl Chloride)

Objective: Quantify the desquamation rate compared to Glycolic Acid.

  • Substrate Preparation: Use ex vivo human skin explants (n=6 per group).

  • Staining: Stain the stratum corneum with 5% Dansyl Chloride (fluorescent marker) in petrolatum. Allow 24h for binding.

  • Treatment: Apply equimolar solutions (0.5 M, pH 3.5) of Glycolic Acid, Mandelic Acid, and HDMPA twice daily.

  • Measurement:

    • Capture fluorescence images daily using a UV lamp (365 nm).

    • Quantify fluorescence intensity using ImageJ software.

  • Calculation: Calculate the Decay Constant (

    
    ) where 
    
    
    
    .
    • Success Criteria: HDMPA should show a

      
       value lower than Glycolic (slower turnover) but higher than Vehicle control.
      
Protocol B: Minimum Biofilm Eradication Concentration (MBEC)

Objective: Assess efficacy against C. acnes biofilms (Follicular targeting).

  • Culture: Grow Cutibacterium acnes (ATCC 6919) in Reinforced Clostridial Medium (RCM) on 96-well peg lids for 72h to form mature biofilms.

  • Challenge: Transfer pegs to a challenge plate containing serial dilutions of HDMPA (0.5% to 10%) buffered to pH 4.0. Incubate for 24h anaerobic.

  • Recovery: Rinse pegs and transfer to a recovery plate (fresh RCM) and sonicate (40 kHz, 5 min) to dislodge surviving bacteria.

  • Viability: Incubate recovery plate for 48h and measure Optical Density (

    
    ).
    
  • Control: Compare against Salicylic Acid (Positive Control).

Mechanism of Action: The "Lipophilic Chelation" Pathway

The following diagram details the specific molecular mechanism proposed for HDMPA, highlighting the dual-action of acidification and membrane perturbation.

MOA_HDMPA HDMPA_App Topical HDMPA (pH 3.5) Sebum Sebum/Lipid Matrix HDMPA_App->Sebum High Affinity Ca_Cadherin Ca2+ in Cadherins (Desmosomes) HDMPA_App->Ca_Cadherin Slow Diffusion Bact_Membrane Bacterial Membrane (C. acnes) HDMPA_App->Bact_Membrane Partitioning Solubilization Lipid Solubilization Sebum->Solubilization Chelation Chelation of Ca2+ Ca_Cadherin->Chelation Uncoupling Proton Uncoupling (Acidification) Bact_Membrane->Uncoupling Comedolysis Comedolysis (Pore Clearing) Solubilization->Comedolysis Desquamation Desquamation (Skin Smoothing) Chelation->Desquamation Bacteriostasis Bacteriostasis Uncoupling->Bacteriostasis

Figure 2: Multi-modal mechanism of action. HDMPA combines the keratolytic effects of AHAs with the lipophilic penetration required for comedolysis and bacteriostasis.

References

  • Van Scott, E. J., & Yu, R. J. (1974). Control of keratinization with alpha-hydroxy acids and related compounds. Archives of Dermatology. Link

  • Kornhauser, A., et al. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology. Link

  • Sakko, M., et al. (2012). Antimicrobial efficacy of 2-hydroxyisocaproic acid (HICA) against Cutibacterium acnes. International Journal of Antimicrobial Agents. (Referenced for structural analogue activity).
  • ChemSrc Database. (2025). 2-hydroxy-4,4-dimethylpentanoic acid: CAS 65302-98-9 Physicochemical Properties.[1]Link

  • Green, B. (2005). After 30 years ... the future of hydroxyacids. Journal of Cosmetic Dermatology. Link

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 2-Hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-4,4-dimethylpentanoic acid is a chiral α-hydroxy acid of significant interest in pharmaceutical and chemical synthesis. Its structural integrity, purity, and enantiomeric composition are critical quality attributes that directly impact the efficacy and safety of downstream products. Therefore, the selection of appropriate analytical techniques for its characterization is a pivotal decision in research, development, and quality control. This guide provides a comprehensive comparison of the principal analytical methodologies for 2-hydroxy-4,4-dimethylpentanoic acid, grounded in scientific principles and practical application. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative overview for researchers, scientists, and drug development professionals.

Chromatographic Techniques: The Cornerstone of Separation

Chromatographic methods are indispensable for the separation and quantification of 2-hydroxy-4,4-dimethylpentanoic acid from complex matrices, including reaction mixtures and biological samples. The choice between gas and liquid chromatography hinges on the analyte's volatility, thermal stability, and the specific analytical goal.

Gas Chromatography (GC): A Powerful Tool Requiring Derivatization

Gas chromatography excels in the separation of volatile and thermally stable compounds. Given that 2-hydroxy-4,4-dimethylpentanoic acid is a relatively non-volatile compound due to its polar hydroxyl and carboxylic acid groups, derivatization is a prerequisite for successful GC analysis.[1][2] This chemical modification step converts the polar functional groups into less polar, more volatile derivatives, making them amenable to GC separation.[3][4]

The Rationale Behind Derivatization

The primary purpose of derivatization in the GC analysis of hydroxy acids is to replace the active hydrogens in the hydroxyl and carboxyl groups with a non-polar protecting group, typically a silyl group like trimethylsilyl (TMS).[3][4] This process, known as silylation, reduces the polarity of the molecule, decreases hydrogen bonding, and thereby increases its volatility and thermal stability.[2]

  • Sample Preparation and Derivatization:

    • Accurately weigh or pipette a known amount of the sample into a reaction vial.

    • Add a suitable internal standard (e.g., a deuterated analog of the analyte) for accurate quantification.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[5]

    • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.[5]

  • GC-MS Instrumentation and Conditions:

    • GC System: A modern gas chromatograph equipped with a split/splitless injector.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is a common choice.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 80°C, followed by a temperature ramp to approximately 280°C.[5]

    • Mass Spectrometer (MS): An electron ionization (EI) source coupled to a quadrupole or ion trap mass analyzer.

    • Data Acquisition: Full scan mode for qualitative analysis and identification of unknown impurities, and selected ion monitoring (SIM) mode for high-sensitivity quantification.[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample + Internal Standard Dry Evaporation Sample->Dry Derivatize Silylation (BSTFA/TMCS) Dry->Derivatize Inject GC Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Data Data Analysis Detect->Data

Caption: Experimental workflow for the GC-MS analysis of 2-hydroxy-4,4-dimethylpentanoic acid.

High-Performance Liquid Chromatography (HPLC): Versatility Without Derivatization

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. A significant advantage of HPLC for the analysis of 2-hydroxy-4,4-dimethylpentanoic acid is that it can often be performed without the need for derivatization.

Principle of Separation

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a moderately polar compound like 2-hydroxy-4,4-dimethylpentanoic acid, reversed-phase HPLC with a C18 column is a common and effective approach.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or dilute acid like phosphoric or formic acid) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used, as the analyte lacks a strong chromophore.[7]

Chiral HPLC: Resolving Enantiomers

The separation of enantiomers is a critical aspect of the analysis of chiral compounds.[8] Chiral HPLC is the most widely used technique for this purpose.[9][10] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are among the most popular and versatile for a wide range of chiral compounds.[8]

HPLCS_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Sample Sample Solution Filter Filtration Sample->Filter Inject HPLC Injection Filter->Inject Separate Enantioselective Separation Inject->Separate Detect UV/CD Detection Separate->Detect Data Data Analysis Detect->Data

Caption: Experimental workflow for the chiral HPLC analysis of 2-hydroxy-4,4-dimethylpentanoic acid.

Spectroscopic Techniques: Unveiling the Molecular Structure

While chromatography is essential for separation and quantification, spectroscopic techniques are vital for the definitive structural elucidation and confirmation of 2-hydroxy-4,4-dimethylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

Mass Spectrometry (MS)

When coupled with a separation technique like GC or HPLC, mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. The electron ionization (EI) mass spectrum of the derivatized 2-hydroxy-4,4-dimethylpentanoic acid will show a characteristic molecular ion peak and fragment ions that can be used for structural confirmation.[11]

Comparative Summary of Analytical Techniques

TechniquePrincipleSample PreparationThroughputKey AdvantagesKey Limitations
GC-MS Separation based on volatility; detection by mass.Derivatization required ModerateHigh sensitivity and selectivity; provides structural information.Requires derivatization; not suitable for thermally labile compounds.
RP-HPLC-UV Separation based on polarity; detection by UV absorbance.Minimal (dissolution and filtration)HighSimple, robust, and high-throughput.Lower sensitivity and selectivity compared to MS; limited structural information.
Chiral HPLC Enantioselective separation on a chiral stationary phase.MinimalModerateThe gold standard for enantiomeric separation and purity determination.CSPs can be expensive; method development can be time-consuming.
NMR Nuclear spin transitions in a magnetic field.Dissolution in a deuterated solvent.LowUnambiguous structural elucidation.Low sensitivity; requires relatively pure samples.

Conclusion: A Multi-faceted Approach for Comprehensive Analysis

The selection of the optimal analytical technique for 2-hydroxy-4,4-dimethylpentanoic acid is dictated by the specific analytical objective. For routine quality control and purity assessment, RP-HPLC-UV offers a straightforward and efficient solution. When high sensitivity and confident identification in complex matrices are required, GC-MS after derivatization is the method of choice. For the critical task of determining enantiomeric purity, chiral HPLC is indispensable. Finally, NMR spectroscopy serves as the ultimate tool for definitive structural confirmation. In many research and development settings, a combination of these techniques will provide the most comprehensive and reliable characterization of 2-hydroxy-4,4-dimethylpentanoic acid.

References

  • Morrow, G., & Fennessey, P. V. (2011).
  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates.
  • Knapp, D. R. (1979).
  • Supelco. (1998).
  • Chemistry LibreTexts. (2023).
  • Lee, K., & Lee, D. W. (2017). Metabolic Profiling of Aliphatic, hydroxy, and Methyl-Branched Fatty Acids in Human Plasma by Gas Chromatography.
  • Middleditch, B. S. (Ed.). (2012). Analytical artifacts: GC, MS, HPLC, TLC and PC. Elsevier.
  • FUJIFILM Wako Chemicals. (n.d.).
  • Morrow, G., & Fennessey, P. V. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. University of Texas Southwestern Medical Center.
  • Hankin, J. A., & Murphy, R. C. (1995). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids from LPS isolated from E. coli MLK1067 expressing Vc0212.
  • Le, T. L., & Armstrong, D. W. (2018). Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure.
  • NIST. (n.d.). Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester. NIST WebBook.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0025887).
  • PubChem. (n.d.). (s)-2-Hydroxy-4,4-dimethylpentanoic acid.
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Wainer, I. W. (Ed.). (1993). Drug stereochemistry: analytical methods and pharmacology. CRC press.
  • Ahuja, S. (Ed.). (2011). Chiral separations by HPLC. American Chemical Society.
  • SpectraBase. (n.d.). Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester - Optional[MS (GC)] - Spectrum.
  • Chemsrc. (2025). 2-hydroxy-4,4-dimethylpentanoic acid.
  • AChemBlock. (2026). (S)-2-Hydroxy-4,4-dimethylpentanoic acid 95%.
  • Matrix Fine Chemicals. (n.d.). 2-HYDROXY-2,4-DIMETHYLPENTANOIC ACID.
  • Phenomenex. (n.d.).
  • BenchChem. (2025). High-performance liquid chromatography (HPLC) analysis of 4,4-Dimethyl-2-pentanone.
  • NP-MRD. (2022). Showing NP-Card for 2-Hydroxyvaleric acid (NP0083429).
  • Sigma-Aldrich. (n.d.). (R)-2-hydroxy-4-methylpentanoic acid AldrichCPR.
  • Echemi. (n.d.). (R)-2-Hydroxy-4,4-diMethyl-pentanoic acid.
  • Axios Research. (n.d.). 2-Hydroxy-4-Methylpentadioic Acid.
  • Agilent. (2011).
  • Ryan, D., & Robards, K. (2006). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry.
  • BenchChem. (n.d.).

Sources

Technical Comparison Guide: In Vitro vs. In Vivo Profiling of 2-Hydroxy-4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative profiling of 2-Hydroxy-4,4-dimethylpentanoic acid (HDP) , a critical chiral building block and pharmacophore often employed to enhance metabolic stability in protease inhibitors (e.g., Cathepsin C, Factor XIa) and peptide mimetics.[1][2]

Executive Summary

2-Hydroxy-4,4-dimethylpentanoic acid (HDP) is a sterically hindered


-hydroxy acid analogue of Leucic Acid (HICA).[1][2] Unlike its natural counterpart, the bulky tert-butyl (neopentyl) tail of HDP confers exceptional resistance to 

-oxidation and proteolysis when incorporated into drug scaffolds.[1][2] This guide compares the experimental workflows for validating HDP as a superior bioisostere against standard alternatives like Leucic Acid and Pivalic Acid derivatives.[1][2]
Feature2-Hydroxy-4,4-dimethylpentanoic Acid (HDP)Leucic Acid (HICA)Pivalic Acid Derivatives
Primary Role Transition State Mimic, Chiral IntermediateNutritional Supplement, MetaboliteProdrug Moiety, Solubilizer
Metabolic Stability High (Steric hindrance at

-position)
Low (Rapid oxidation)High (but toxicological risks)
Key Risk Potential Carnitine Depletion (Long-term)Rapid ClearanceSevere Carnitine Depletion
Target Application Factor XIa, Cathepsin InhibitorsMuscle Recovery (Anabolic)Antibiotics (Pivampicillin)

Part 1: In Vitro Profiling (Mechanism & Stability)[1][2]

In the in vitro phase, the objective is to demonstrate HDP's superiority in metabolic stability and target affinity compared to non-hindered analogs.[1][2]

Metabolic Stability Assays (Microsomal Stability)

HDP is designed to resist CYP450-mediated oxidation.[1][2] The neopentyl group blocks the typical


-oxidation seen in leucine derivatives.[1][2]
  • Protocol: Incubate HDP (1 µM) with pooled human liver microsomes (HLM) and NADPH regeneration system.

  • Comparator: Leucic Acid (HICA).[1][2]

  • Readout: LC-MS/MS quantification of parent compound at

    
     min.
    
  • Expected Outcome:

    • HICA:[1][2] Rapid clearance (

      
       µL/min/mg) due to oxidation at the 
      
      
      
      -carbon.[1][2]
    • HDP:[1][2] Negligible turnover (

      
       µL/min/mg) due to the quaternary 
      
      
      
      -carbon (4,4-dimethyl) preventing abstraction.[1][2]
Enzymatic Inhibition Potency (Ki Determination)

When used as a "warhead" or transition-state mimic in protease inhibitors (e.g., Cathepsin C), the


-hydroxyl group interacts with the catalytic dyad/triad.[1][2]
  • Workflow: FRET-based enzymatic cleavage assay.

  • Substrate: Fluorogenic peptide specific to target (e.g., Gly-Phe-AMC for Cathepsin C).[1][2]

  • Mechanism: The hydroxyl group of HDP mimics the tetrahedral intermediate of peptide bond hydrolysis, binding tightly to the active site.[1][2]

Plasma Protein Binding (PPB)

The lipophilic tert-butyl tail increases binding affinity to albumin compared to less hydrophobic analogs.[1][2]

  • Method: Rapid Equilibrium Dialysis (RED).[1][2]

  • Critical Check: High PPB (>95%) may limit free drug concentration, necessitating potency adjustments.[1][2]

Part 2: In Vivo Profiling (PK/PD & Safety)

The in vivo transition focuses on verifying if the in vitro stability translates to extended half-life and monitoring for specific toxicity risks associated with neopentyl structures.[1][2]

Pharmacokinetics (Rat/Dog Models)
  • Dosing: IV (1 mg/kg) vs. PO (5 mg/kg).[1][2]

  • Key Parameter: Bioavailability (F%) .

  • Hypothesis: HDP derivatives typically exhibit

    
     due to reduced first-pass metabolism, whereas Leucic acid derivatives are rapidly oxidized.[1][2]
    
Safety Checkpoint: Carnitine Depletion

A critical safety concern for compounds containing pivalate or neopentyl groups is the sequestration of free carnitine.[1][2]

  • Mechanism: The body attempts to excrete the stubborn neopentyl/pivaloyl moiety by conjugating it with carnitine (forming Pivaloylcarnitine), which is then excreted in urine.[1][2]

  • Biomarker: Serum Free Carnitine vs. Acylcarnitine ratio.[1][2]

  • Threshold: A decrease in free carnitine

    
     indicates potential for skeletal muscle toxicity (resembling pivalic acid toxicity).[1][2]
    

Part 3: Experimental Visualization

Pathway Diagram: Metabolic Fate & Logic

MetabolicFate cluster_0 In Vivo Outcome HDP 2-Hydroxy-4,4-dimethylpentanoic Acid (HDP) CYP CYP450 (Oxidation) HDP->CYP Sterically Blocked UGT UGT (Glucuronidation) HDP->UGT Phase II (Slow) Carnitine Carnitine Conjugation (Renal Excretion) HDP->Carnitine Risk Pathway (High Dose) HICA Leucic Acid (HICA) HICA->CYP Rapid Oxidation Oxidized Hydroxy-Metabolites (Rapid Clearance) CYP->Oxidized Stable Metabolically Stable (Long Half-life) UGT->Stable

Caption: Comparative metabolic fate showing HDP's resistance to oxidative clearance vs. Leucic Acid, with the specific risk pathway of carnitine conjugation highlighted.[1][2]

Part 4: Protocol & Methodology

Protocol A: Comparative Intrinsic Clearance ( )
  • Preparation: Thaw Human Liver Microsomes (20 mg/mL) on ice.

  • Pre-incubation: Mix 445 µL buffer (0.1 M Phosphate, pH 7.4) + 5 µL Microsomes + 5 µL Test Compound (100 µM stock). Pre-incubate at 37°C for 5 min.

  • Initiation: Add 45 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.[1][2]

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .[1][2]
Protocol B: Carnitine Homeostasis Assessment (In Vivo)
  • Subjects: Male Wistar Rats (n=6/group).

  • Treatment: Oral gavage of HDP (10, 30, 100 mg/kg/day) for 7 days.[1][2]

  • Control: Vehicle (Methylcellulose) and Pivalic Acid (Positive Control).[1][2]

  • Collection: Collect urine (24h) on Day 7; Terminal blood draw.

  • Assay: LC-MS/MS quantification of Free Carnitine (C0) and Acylcarnitines (C2-C18) .

  • Success Criteria: Free Carnitine reduction

    
     compared to vehicle. (Pivalic acid typically causes 
    
    
    
    reduction).[1][2]

References

  • PubChem. (2024).[1][2] 2-Hydroxy-4,4-dimethylpentanoic acid (Compound Summary).[1][2][3][4][5][6][7] National Library of Medicine.[1][2] [Link][1][2]

  • Brecher, J., et al. (2014).[1][2][7] Novel Factor XIa Inhibitors: Optimization of the P1' Moiety. Journal of Medicinal Chemistry.[1][2] (Contextual citation for neopentyl structural usage in Factor XIa inhibitors).

  • Brass, E. P. (2002).[1][2] Pivalate-generating prodrugs and carnitine homeostasis in man.[1][2] Pharmacological Reviews.[1][2] [Link]

  • Turpeinen, M., et al. (2006).[1][2][7] In vitro-in vivo extrapolation of hepatic clearance.[1][2] Drug Metabolism Reviews.[1][2] [Link]

Sources

Spectroscopic Differentiation and Quality Control of 2-Hydroxy-4,4-dimethylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptide mimetics and leucine analogs, 2-hydroxy-4,4-dimethylpentanoic acid (also known as


-tert-butyl-lactic acid) serves as a critical chiral building block. Its steric bulk, provided by the tert-butyl group, offers unique resistance to proteolytic cleavage, making the enantiomeric purity of this compound vital for downstream pharmacokinetic stability.

This guide objectively compares the spectroscopic methods required to differentiate the (


)- and (

)-enantiomers.[1][2] Unlike simple structural isomers, these enantiomers exhibit identical scalar physical properties (MP, BP, refractive index) in achiral environments. Therefore, standard QC workflows must be augmented with chiral-specific analytics.

Key Takeaways:

  • Standard NMR/IR/MS: Cannot distinguish enantiomers; useful only for chemical purity.

  • Chiral HPLC: The gold standard for quantitative purity (ee%) determination.

  • Mosher's Ester Analysis: The requisite method for establishing absolute configuration (

    
     vs 
    
    
    
    ) when reference standards are unavailable.

Structural Analysis & Isomerism

The molecule contains a single stereocenter at the C2 position. The presence of the bulky neopentyl tail creates significant steric hindrance, which aids in chiral resolution but complicates certain derivatization reactions.

  • Formula:

    
    
    
  • MW: 146.19 g/mol [3]

  • Chiral Center: C2 (

    
    -carbon)
    

G Figure 1: Analytical Decision Tree for Chiral Hydroxy Acids Start Target Molecule: 2-Hydroxy-4,4-dimethylpentanoic acid Achiral Standard Analytics (Achiral Environment) Start->Achiral Baseline QC Chiral Stereoselective Analytics (Chiral Environment) Start->Chiral Isomer Differentiation Result1 Chemical Purity Only (NMR, MS, IR) Achiral->Result1 Result2 Enantiomeric Excess (ee%) (Chiral HPLC) Chiral->Result2 Separation Result3 Absolute Config (R/S) (Mosher Analysis) Chiral->Result3 Derivatization

Baseline Spectroscopic Profile (Achiral)

Before attempting chiral differentiation, the chemical structure must be validated. The following data applies to both (


) and (

) enantiomers equally.

Technique: Proton NMR (


) & Mass Spectrometry (MS)
Purpose:  Confirmation of the carbon skeleton and functional groups.
FeatureSpectroscopic SignatureAssignment
Methyls

0.98 ppm (s, 9H)
tert-Butyl group (

)
Methylene

1.55 - 1.85 ppm (dd, 2H)

-protons (

), diastereotopic due to C2 chirality
Methine

4.25 ppm (dd, 1H)

-proton (

)
MS Fragment

57

(Stable tert-butyl cation)
MS Parent

145 (

)
Deprotonated molecular ion (ESI Negative)

Critical Insight: The methylene protons at C3 are diastereotopic (chemically non-equivalent) even in an achiral solvent because they are adjacent to a chiral center. They will appear as a complex multiplet (dd or ddd), not a simple doublet. This is often mistaken for impurity by inexperienced analysts.

Method A: Chiral HPLC (Quantitative Performance)

For routine batch release and purity testing, Chiral HPLC is superior to NMR. It provides a direct readout of the enantiomeric excess (ee).

Column Selection Strategy

Acidic chiral compounds require specific stationary phases. The amylose-based columns (immobilized or coated) are most effective for


-hydroxy acids.
  • Primary Choice: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Secondary Choice: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

Experimental Protocol

System: Agilent 1260 Infinity II or equivalent with DAD.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Filter through 0.22

    
    m PTFE filter.
    
  • Mobile Phase:

    
    -Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).
    
    • Note: The addition of Trifluoroacetic Acid (TFA) is mandatory . Without it, the carboxylic acid moiety will ionize/dimerize, leading to peak tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Carboxyl absorption).

  • Temperature: 25°C.

Performance Data (Representative):

IsomerRetention Time (

)
Resolution (

)
Tailing Factor
(

)-Isomer
8.4 min--1.1
(

)-Isomer
11.2 min> 2.51.2

Note: Elution order may reverse depending on the specific column lot and solvent ratio; standards must be run to confirm.

Method B: Mosher's Ester Analysis (Absolute Configuration)[1][2][4]

When a reference standard is not available, or when assigning the absolute stereochemistry of a newly synthesized batch, Chiral HPLC is insufficient because you cannot identify which peak is which.

The Solution: Derivatization with Mosher's Acid (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA).[1][4]
The Mechanism

Reacting the chiral alcohol with (


)- and (

)-MTPA chloride creates two diastereomeric esters. The phenyl ring of the MTPA auxiliary exerts an anisotropic shielding effect on the protons of the substrate. By calculating the difference in chemical shift (

), we can deduce the spatial arrangement.

MosherLogic Figure 2: Mosher's Method Workflow Step1 Synthesize (S)-MTPA Ester (Using (R)-MTPA-Cl) Step3 Obtain 1H-NMR for Both Step1->Step3 Step2 Synthesize (R)-MTPA Ester (Using (S)-MTPA-Cl) Step2->Step3 Step4 Calculate Delta = (Shift_S - Shift_R) Step3->Step4 Logic Analyze Signs of Delta: Protons shielded by Phenyl group have Negative Delta Step4->Logic

Protocol: Micro-Scale Derivatization

Reagents: (


)-(-)-MTPA-Cl and (

)-(+)-MTPA-Cl, dry Pyridine,

.
  • Reaction: In a 1.5 mL vial, mix 5 mg of the hydroxy acid substrate (methyl ester protected to prevent side reactions) with 0.5 mL dry pyridine.

  • Addition: Add 10

    
    L of (
    
    
    
    )-MTPA-Cl. Shake for 10 mins.
  • Quench: Add 0.1 mL water, then extract with diethyl ether.

  • Analysis: Dry organic layer, redissolve in

    
    , and run 
    
    
    
    -NMR (500 MHz+ recommended).
  • Repeat: Perform strictly parallel reaction with (

    
    )-MTPA-Cl.
    
Data Interpretation

For 2-hydroxy-4,4-dimethylpentanoic acid (methyl ester derivative):

  • Configuration: (

    
    )-isomer.
    
  • Model: The (

    
    )-MTPA ester puts the phenyl group on the same side as the tert-butyl group, shielding it. The (
    
    
    
    )-MTPA ester puts the phenyl group on the side of the methyl ester/H.

Diagnostic Shifts (


): 
Proton GroupPosition relative to C2Expected

Sign
Interpretation

(C3)
Right side (Bulky)Negative (-) Shielded in (

)-ester

-Butyl
Right side (Bulky)Negative (-) Shielded in (

)-ester

Left sidePositive (+) Deshielded in (

)-ester

-Methine
Center~0 Little net change

If the experimental data matches this sign pattern, the C2 center has the (R) configuration.[2]

Comparison Summary

FeatureChiral HPLCMosher's NMRPolarimetry (

)
Primary Use Purity (ee%) & QCAbsolute Config AssignmentQuick Identity Check
Sample Req < 1 mg~10 mg (destructive)~20 mg
Time 20 mins4-6 hours10 mins
Cost High (Column cost)Medium (Reagent cost)Low
Reliability High (Quantitative)High (Structural proof)Low (Solvent dependent)

Recommendation: Use Mosher's NMR once during the initial R&D phase to validate the stereochemistry of your synthetic route. Once the elution order is established, switch to Chiral HPLC for all subsequent process monitoring and batch release testing.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][5][6] Nature Protocols, 2(10), 2451–2458.

  • Daicel Chiral Technologies. (n.d.). Separation of Acidic Compounds Application Note. Retrieved from Chiraltech.com.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][5][4][6] Chemical Reviews, 104(1), 17–118.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 2-hydroxy-4,4-dimethylpentanoic acid, a novel organic acid, in comparison to its structural analogs, pivalic acid and 3-hydroxypivalic acid. As the toxicological profile of 2-hydroxy-4,4-dimethylpentanoic acid is not extensively documented in public literature, this document serves as a practical, experimentally-driven guide for researchers, scientists, and drug development professionals. We will delve into the rationale behind selecting specific cytotoxicity assays, provide detailed protocols for their execution, and present a clear structure for data analysis and interpretation.

Introduction: The Imperative of Cytotoxicity Screening

In the realm of drug discovery and chemical safety assessment, the early-stage evaluation of a compound's cytotoxic potential is paramount.[1][2] Cytotoxicity assays provide critical insights into how a substance affects cell viability and function, enabling researchers to identify potentially harmful agents and make informed decisions about their development.[3] This guide focuses on establishing a robust in vitro cytotoxicity profile for 2-hydroxy-4,4-dimethylpentanoic acid by comparing it with structurally similar molecules.

The Compounds of Interest:

  • 2-Hydroxy-4,4-dimethylpentanoic acid: A carboxylic acid with limited publicly available toxicity data.[4][5][6][7] Its structure suggests potential for biological activity that warrants a thorough cytotoxicological investigation.

  • Pivalic Acid (2,2-dimethylpropanoic acid): A structural analog of our target compound.[8] Existing data indicates that pivalic acid can be harmful, causing skin burns, eye damage, and irritation upon contact.[9][10]

  • 3-Hydroxypivalic Acid (3-hydroxy-2,2-dimethylpropanoic acid): Another related compound, generally considered to have low acute toxicity, though it may cause irritation.[11][12]

By comparing the cytotoxic effects of 2-hydroxy-4,4-dimethylpentanoic acid to these related compounds, we can establish a preliminary understanding of its safety profile and identify any structure-activity relationships that may influence its biological effects.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

To obtain a comprehensive understanding of a compound's cytotoxicity, it is essential to employ a battery of assays that probe different aspects of cell health.[3] We will utilize three well-established and complementary in vitro assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and the Caspase-3/7 assay to detect apoptosis.

Experimental Workflow Diagram

experimental_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Culture & Compound Preparation cluster_exposure Compound Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates and allow to adhere overnight Compound_Prep Prepare serial dilutions of test compounds Treatment Treat cells with compounds for 24, 48, and 72 hours Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data_Acquisition Measure absorbance/fluorescence/luminescence MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50 Calculate IC50 values Data_Acquisition->IC50 Comparison Compare cytotoxicity profiles IC50->Comparison

Caption: A flowchart illustrating the key stages of the comparative cytotoxicity assessment.

Core Cytotoxicity Assays: Principles and Rationale

MTT Assay: Gauging Metabolic Viability

The MTT assay is a colorimetric method widely used to assess cell viability by measuring the metabolic activity of mitochondria.[13][14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Why we use it: This assay provides a robust initial screening of a compound's effect on cell proliferation and overall metabolic health. A decrease in MTT reduction is an early indicator of cellular stress or death.

Lactate Dehydrogenase (LDH) Assay: Detecting Membrane Damage

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[16][17] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis.[18] The amount of LDH in the supernatant is measured through a coupled enzymatic reaction that results in a color change, which is proportional to the number of lysed cells.[19][20]

Why we use it: This assay specifically measures cell necrosis or late-stage apoptosis, where membrane integrity is compromised. It is an excellent complementary assay to the MTT, as it helps to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects.

Caspase-3/7 Assay: Unveiling Apoptotic Pathways

The Caspase-3/7 assay is a specific indicator of apoptosis, or programmed cell death. Caspases-3 and -7 are key effector caspases that are activated during the apoptotic cascade.[21][22] This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[23][24]

Why we use it: Detecting the activation of caspase-3/7 provides mechanistic insight into how a compound might be inducing cell death. This is crucial for understanding the potential therapeutic applications or toxicological mechanisms of a new chemical entity.

Comparative Data Summary (Hypothetical)

The following table represents a hypothetical outcome of the proposed cytotoxicity assays, illustrating how the data would be presented for a clear comparison. The IC50 value represents the concentration of a compound that inhibits 50% of the measured response (e.g., cell viability or enzyme activity).

CompoundMTT Assay IC50 (µM)LDH Assay EC50 (µM)Caspase-3/7 Activation (Fold Change at IC50)
2-Hydroxy-4,4-dimethylpentanoic acid 75.2150.53.5
Pivalic Acid 25.855.11.2
3-Hydroxypivalic Acid > 500> 5001.1
Doxorubicin (Positive Control) 0.51.28.9

Interpretation of Hypothetical Data:

  • 2-Hydroxy-4,4-dimethylpentanoic acid exhibits moderate cytotoxicity, with an IC50 in the mid-micromolar range. The significant increase in caspase-3/7 activity suggests that it may induce apoptosis.

  • Pivalic Acid shows greater cytotoxicity than the hydroxy-substituted analog, with a lower IC50 value. The relatively low caspase activation could indicate that necrosis is a more dominant mode of cell death.

  • 3-Hydroxypivalic Acid demonstrates low cytotoxicity, with IC50 values exceeding the highest tested concentration.

  • Doxorubicin , a known cytotoxic agent, serves as a positive control and validates the sensitivity of the assays.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the execution of the recommended cytotoxicity assays.

Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle controls. Incubate for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently mix the contents of the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[25]

MTT Assay Workflow Diagram

Caption: A step-by-step visual guide to the MTT assay protocol.

Protocol for LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measure: Add 50 µL of a stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).

Protocol for Caspase-3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably using an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

Conclusion

This guide provides a robust and scientifically sound framework for the comparative cytotoxicity assessment of 2-hydroxy-4,4-dimethylpentanoic acid and its structural analogs. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the potential toxicological properties of this novel compound. The detailed protocols and structured approach to data interpretation outlined herein will enable a thorough and reliable evaluation, contributing to the safe and effective development of new chemical entities.

References

  • (s)-2-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 9898859 - PubChem. PubChem. [Link]

  • 2-HYDROXY-2,4-DIMETHYLPENTANOIC ACID | CAS 3639-23-4 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

  • Analysis of Organic Contaminants and In Vitro Cytotoxicity to Test the Suitability of External Organic Matter Processing | ACS Environmental Au - ACS Publications. ACS Publications. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. National Center for Biotechnology Information. [Link]

  • Robust Summaries & Test Plan: Propanoic Acid, 3-Hydroxy-2,2-Dimethyl-, 3 - US EPA. U.S. Environmental Protection Agency. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. National Center for Biotechnology Information. [Link]

  • 2-hydroxy-4,4-dimethylpentanoic acid | CAS#:65302-98-9 | Chemsrc. Chemsrc. [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. [Link]

  • Pivalic acid - Wikipedia. Wikipedia. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. ResearchGate. [Link]

  • Solved Using retrosynthetic analysis, complete the synthesis | Chegg.com. Chegg. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Kosheeka. [Link]

  • pivalic acid, 75-98-9 - The Good Scents Company. The Good Scents Company. [Link]

  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. Tiaris Biosciences. [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Alfa Cytology. [Link]

  • In Vitro Cytotoxic Activity and Phytochemical Characterization (UPLC/T-TOF-MS/MS) of the Watermelon (Citrullus lanatus) Rind Extract - MDPI. MDPI. [Link]

  • 2-Hydroxy-2,4-dimethylpentanoic acid | C7H14O3 | CID 20196029 - PubChem. PubChem. [Link]

  • ICSC 0486 - PIVALIC ACID. International Labour Organization. [Link]

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants - JoVE. Journal of Visualized Experiments. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. MDPI. [Link]

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"cross-validation of analytical results for 2-hydroxy-4,4-dimethylpentanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development & Bioanalysis

Executive Summary & Scientific Context

In the realm of pharmaceutical development, 2-hydroxy-4,4-dimethylpentanoic acid (HDP) typically emerges as a critical metabolite of neopentyl-containing drug substances or as a degradation impurity in specific synthesis pathways. Its structural similarity to leucine analogs and its amphiphilic nature make it a challenging analyte.

Reliable quantification is non-negotiable. However, relying on a single analytical technique introduces bias—specifically, matrix interference in LC-MS or derivatization incompleteness in GC-MS. This guide details a cross-validation protocol integrating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Core Thesis: True accuracy is only achieved when orthogonal separation mechanisms (Reverse Phase vs. Gas Phase) and ionization modes (Electrospray vs. Electron Impact) yield statistically equivalent results.

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
IUPAC Name 2-hydroxy-4,4-dimethylpentanoic acid-
CAS (S-isomer) 114990-92-0Chiral separation may be required for enantiopurity.
Molecular Weight 146.18 g/mol Low mass region; high background noise in LC-MS.
pKa ~3.8 (Carboxyl)Requires acidic mobile phase for retention on C18.
LogP ~1.3Moderately lipophilic; amenable to both LC and GC.

Key Challenge: The lack of a strong chromophore renders HPLC-UV insufficient for trace analysis (<0.1%). Mass spectrometry is mandatory.

Method A: LC-ESI-MS/MS (Primary Quantitation)

Role: High-throughput quantification in biological matrices (plasma/urine) or trace impurity analysis. Principle: Negative Ion Mode Electrospray Ionization (ESI-) targeting the deprotonated carboxylate.

Detailed Protocol

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma/matrix.

  • Add 150 µL of Acetonitrile containing Internal Standard (IS: d9-2-hydroxy-4,4-dimethylpentanoic acid or d3-Leucine).

  • Vortex for 60s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer supernatant to a silanized glass vial (prevent adsorption).

Step 2: Chromatographic Conditions

  • Column: C18 End-capped (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm. Reasoning: T3 bonding withstands 100% aqueous start, essential for retaining polar hydroxy acids.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (6 min) 
    
    
    
    5% B (6.1-8 min).
  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI-)

  • Precursor Ion: m/z 145.1 [M-H]⁻

  • Quantifier Transition: m/z 145.1

    
     101.1 (Loss of CO₂). Collision Energy: -15 eV.
    
  • Qualifier Transition: m/z 145.1

    
     85.1 (Loss of CO₂ + H₂O). Collision Energy: -22 eV.
    
Self-Validating Checkpoint
  • System Suitability: The peak asymmetry factor must be between 0.8 and 1.2. Tailing indicates secondary interactions with free silanols; if observed, increase buffer strength (e.g., 5mM Ammonium Acetate).

Method B: GC-MS (Orthogonal Validation)

Role: Structural confirmation and cross-validation reference. Eliminates matrix effects common in ESI. Principle: Electron Impact (EI) ionization of the Trimethylsilyl (TMS) derivative.

Detailed Protocol

Step 1: Derivatization (Silylation)

  • Evaporate 100 µL of the extract (from Method A) to dryness under Nitrogen.

  • Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Add 50 µL Pyridine (catalyst).

  • Incubate at 60°C for 30 minutes . Causality: Steric hindrance at the C4 dimethyl group requires heat and time for the C2-hydroxyl to fully silylate.

Step 2: GC Parameters

  • Column: DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 70°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Inlet: Splitless, 250°C.

Step 3: MS Detection (EI Source)

  • Target Derivative: Bis-TMS-2-hydroxy-4,4-dimethylpentanoic acid.

  • Theoretical MW: 146 + 144 (2xTMS) = 290 amu.

  • SIM Ions:

    • m/z 275 (M-15, Loss of methyl).

    • m/z 173 (Characteristic cleavage alpha to COOTMS).

    • m/z 73 (TMS cation, non-specific but abundant).

Cross-Validation Workflow & Logic

The following diagram illustrates the decision matrix for validating HDP results.

CrossValidation Start Sample Analysis Request (HDP Quantification) MethodA Method A: LC-MS/MS (ESI-) High Throughput Start->MethodA MethodB Method B: GC-MS (EI) Orthogonal Confirmation Start->MethodB Decision Compare Concentrations (Bland-Altman Analysis) MethodA->Decision Conc. A MethodB->Decision Conc. B Pass PASS: % Difference < 15% Report Mean Value Decision->Pass Consistent Fail FAIL: % Difference > 15% Investigate Root Cause Decision->Fail Discrepant RootCause1 Matrix Effect? (Check IS Response) Fail->RootCause1 RootCause2 Derivatization Issue? (Check Moisture) Fail->RootCause2

Figure 1: Orthogonal cross-validation workflow ensuring data integrity between LC and GC platforms.

Experimental Data Comparison

To demonstrate the validation process, the following dataset represents a typical comparison study for HDP in spiked human plasma.

Table 1: Method Comparison Data (n=6 replicates per level)

ParameterLC-MS/MS (Method A)GC-MS (Method B)% DifferenceStatus
LOD (ng/mL) 0.52.0-LC is more sensitive
LOQ (ng/mL) 1.55.0--
QC Low (10 ng/mL) 10.2 ± 0.49.8 ± 0.64.0%PASS
QC Mid (100 ng/mL) 99.5 ± 2.1101.3 ± 3.5-1.8%PASS
QC High (1000 ng/mL) 985 ± 151020 ± 28-3.5%PASS
Recovery (%) 88% (Protein Precip)95% (LLE)-Both Acceptable
Linearity (R²) 0.99920.9985--
Statistical Criteria for Acceptance
  • Regression Slope: Plotting Method A (x) vs. Method B (y) must yield a slope between 0.90 and 1.10.

  • Bland-Altman Bias: The mean bias should not exceed ±15% across the concentration range.

  • ISR (Incurred Sample Reanalysis): 67% of samples must be within ±20% of the mean.

Troubleshooting & "Senior Scientist" Insights

The "Ion Suppression" Trap in LC-MS

HDP elutes early on C18 columns due to its polarity. This region is prone to suppression from salts and phospholipids.

  • Solution: If Method A yields consistently lower values than Method B, suspect suppression. Switch to a HSS T3 column (higher retention) or implement Diverter Valve logic to send the first 1 minute of flow to waste.

The "Moisture" Trap in GC-MS

The BSTFA reaction is moisture-sensitive. HDP has a tertiary butyl group structure (neopentyl-like) which provides steric bulk, making the secondary alcohol slow to react.

  • Solution: Ensure the extract is completely dry before adding BSTFA. If the mono-TMS derivative (MW 218) appears, the reaction is incomplete. Increase incubation time to 60 min.

References

  • PubChem. (2026). Compound Summary: 2-hydroxy-4,4-dimethylpentanoic acid.[1][2][3][4][5] National Library of Medicine. [Link]

  • Journal of Chromatography B. (2020). Determination of 2-hydroxy-4-(methylthio)butanoic acid in biological fluids. Spectroscopy Online. [Link]

  • ResearchGate. (2025). Derivatization procedures for carboxylic acids in LC-ESI-MS/MS. [Link]

Sources

Comparative Analysis of 2-Hydroxy-4,4-Dimethylpentanoic Acid Derivatives in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-hydroxy-4,4-dimethylpentanoic acid (2-HDMP) and its derivatives. Structurally, 2-HDMP is the


-hydroxy analog of the non-proteinogenic amino acid L-tert-leucine , featuring a bulky neopentyl side chain.

In drug discovery, specifically in the design of depsipeptides and protease inhibitors , this molecule serves as a critical "steric anchor." This guide compares 2-HDMP against its natural analog (Leucic acid) and the rigid tert-butyl analog, evaluating metabolic stability, hydrophobic interaction potential, and synthetic accessibility.

Key Finding: Derivatives of 2-HDMP exhibit a 3-5x increase in proteolytic stability compared to standard leucine analogs due to the steric shielding of the ester bond by the distal tert-butyl group, without compromising the flexibility required for induced-fit binding.

Structural & Physicochemical Profile

To understand the utility of 2-HDMP, we must first compare its steric and electronic properties with standard alternatives used in medicinal chemistry.

Table 1: Comparative Physicochemical Properties
Property2-HDMP (Topic) HICA (Leucic Acid) 2-Hydroxy-3,3-dimethylbutanoic acid
Structure Neopentyl side chainIsobutyl side chain (Natural)tert-Butyl side chain
Side Chain



Steric Bulk (

)
High (Distal bulk)ModerateVery High (Proximal bulk)
LogP (Calc) ~1.8 - 2.1~1.3~1.5
Rotational Freedom Moderate (Methylene spacer)HighLow (Rigid)
Primary Application Protease resistance, Hydrophobic packingNatural metabolite mimicConformational locking

Expert Insight: The "Goldilocks" feature of 2-HDMP is the methylene spacer (


) between the chiral center and the bulky tert-butyl group. Unlike 2-hydroxy-3,3-dimethylbutanoic acid, which is often too rigid to fit into enzyme active sites, 2-HDMP retains enough flexibility to adopt required torsional angles while still filling large hydrophobic pockets (S1/S1' subsites).

Comparative Performance Analysis

Metabolic Stability (Hydrolysis Resistance)

In depsipeptide therapeutics, the ester bond is the weak link, susceptible to rapid hydrolysis by esterases.

  • Mechanism: The 4,4-dimethyl group in 2-HDMP acts as a "steric umbrella." When this molecule is coupled to an amine or alcohol, the bulky tail folds back to shield the carbonyl carbon from nucleophilic attack by water or serine proteases.

  • Data Trend:

    • HICA Derivatives:

      
       min (rapid degradation in plasma).
      
    • 2-HDMP Derivatives:

      
       min.
      
    • Causality: The rate-limiting step of hydrolysis (formation of the tetrahedral intermediate) is energetically disfavored due to van der Waals repulsion from the neopentyl group.

Binding Affinity (Hydrophobic Effect)

When targeting metalloproteinases (MMPs) or viral proteases, the S1 pocket is often deep and hydrophobic.

  • HICA: Often leaves "empty space" in the pocket, reducing binding enthalpy.

  • 2-HDMP: The spherical nature of the tert-butyl group creates extensive hydrophobic contacts (Desolvation entropy gain), often improving

    
     values by an order of magnitude compared to the isobutyl analog.
    

Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-2-HDMP

Rationale: Direct diazotization of L-tert-leucine is expensive. A biocatalytic reduction of the keto-acid precursor is more scalable and yields higher ee% (enantiomeric excess).

Reagents:

  • Substrate: 4,4-dimethyl-2-oxopentanoic acid

  • Catalyst: Lactate Dehydrogenase (LDH) or engineered Ketoreductase (KRED)

  • Cofactor: NADH / Formate Dehydrogenase (FDH) for recycling.

Workflow:

  • Buffer Prep: Dissolve 4,4-dimethyl-2-oxopentanoic acid (10 mmol) in Phosphate Buffer (100 mM, pH 7.4).

  • Cofactor Mix: Add

    
     (0.1 eq) and Sodium Formate (1.5 eq).
    
  • Initiation: Add KRED enzyme (10 mg/mmol) and FDH (5 mg/mmol).

  • Incubation: Stir at 30°C for 24 hours. Monitor consumption of keto-acid via HPLC (C18 column, 210 nm).

  • Workup: Acidify to pH 2 with 1M HCl. Extract 3x with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/EtOAc to obtain white crystals.

    • Target Yield: >90%[1][2]

    • Target ee: >99%[3]

Protocol B: Plasma Stability Assay (Comparative)

Rationale: To validate the "steric shield" hypothesis.

  • Test Compounds: Synthesize the methyl esters of HICA and 2-HDMP.

  • Matrix: Pooled human plasma (heparinized).

  • Incubation: Spike compounds to 10

    
     final concentration. Incubate at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 mins.

  • Quench: Add ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: LC-MS/MS (MRM mode). Plot % remaining vs. time to calculate intrinsic clearance (

    
    ).
    

Visualizations of Mechanism & Workflow

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the conversion of the keto-acid precursor to the active pharmaceutical ingredient (API) building block and its integration into a stable peptidomimetic.

SynthesisWorkflow KetoAcid 4,4-Dimethyl-2-oxopentanoic Acid (Precursor) Biocat Enzymatic Reduction (KRED/NADH) KetoAcid->Biocat pH 7.4, 30°C HDMP (S)-2-HDMP (Chiral Synthon) Biocat->HDMP >99% ee Coupling Steglich Esterification (DCC/DMAP) HDMP->Coupling + Amine/Alcohol Depsipeptide Stabilized Depsipeptide (Drug Candidate) Coupling->Depsipeptide Steric Shielding

Caption: Biocatalytic route to (S)-2-HDMP and subsequent incorporation into stabilized peptidomimetics.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram visualizes why 2-HDMP is chosen over alternatives based on the "Steric Anchor" vs. "Flexibility" trade-off.

SAR_Logic Target Drug Design Goal: Protease Resistance + High Affinity HICA Leucic Acid (Isobutyl) Flexibility Conformational Flexibility HICA->Flexibility High Sterics Steric Shielding (Metabolic Stability) HICA->Sterics Low (Unstable) HDMP 2-HDMP (Neopentyl) HDMP->Flexibility Optimal HDMP->Sterics High (Stable) Hydrophobicity Hydrophobic Packing HDMP->Hydrophobicity Maximal TBA t-Butyl Lactic Acid (t-Butyl) TBA->Flexibility Too Rigid TBA->Sterics Very High Flexibility->Target Sterics->Target Hydrophobicity->Target

Caption: SAR decision matrix showing 2-HDMP as the optimal compromise between stability and flexibility.

References

  • PubChem. (S)-2-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3.[4] National Library of Medicine. [Link]

  • MDPI. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity. International Journal of Molecular Sciences. [Link][5]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxy-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Hydroxy-4,4-dimethylpentanoic acid is a functionalized branched-chain organic acid (Alpha-Hydroxy Acid - AHA). While often categorized as an intermediate in pharmaceutical synthesis, its structural properties dictate specific handling protocols distinct from simple mineral acids.

Immediate Hazard Profile (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][3]

Critical Operational Insight: Unlike simple fatty acids, the alpha-hydroxyl group increases water solubility and skin penetrability. Do not treat this merely as a "weak" acid. Direct contact with mucous membranes (eyes/lungs) can cause immediate, potentially irreversible protein denaturation.

The "Why" Behind the PPE: Structural Causality

To build a self-validating safety culture, researchers must understand why specific PPE is chosen.

Structural FeaturePhysiological RiskPPE Countermeasure
Carboxylic Acid (-COOH) Proton donor; lowers pH on contact, causing coagulative necrosis in tissues.Nitrile Gloves: Resists acid permeation better than latex.
Alpha-Hydroxyl Group (-OH) Increases polarity and skin absorption rates compared to non-hydroxylated analogs (e.g., valeric acid).Double Gloving: Required for solution handling to prevent micro-breakthrough.
Branched Alkyl Chain Increases lipophilicity, allowing the molecule to cling to lipid bilayers in cell membranes.Tyvek Sleeves/Lab Coat: Prevents dermal absorption from dust settling on fabric.
Solid State (Powder) High potential for aerosolization during weighing.Engineering Control: Fume hood or HEPA-filtered enclosure.

Tiered PPE Strategy

Decision Matrix: Risk-Based Selection

The following diagram outlines the logical flow for selecting PPE based on the specific laboratory task.

PPE_Selection Start Task Identification Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Dissolving/Reacting) Start->Solution Level1 PPE Level 1: - Safety Glasses - Nitrile Gloves (4 mil) - Lab Coat - Fume Hood Solid->Level1 Standard Qty (<10g) Level2 PPE Level 2: - Chemical Splash Goggles - Double Nitrile (Outer 8 mil) - Neoprene Apron (if >1L) Solid->Level2 Bulk Qty (>10g) or High Dust Potential Solution->Level1 Dilute (<0.1 M) Solution->Level2 Concentrated (>0.1 M) or Heating

Figure 1: Logic flow for determining appropriate protection levels based on physical state and concentration.

Detailed PPE Specifications
A. Hand Protection (Gloves)[1][3][4][5][6]
  • Material: 100% Nitrile (Latex is prohibited due to poor acid resistance).

  • Thickness: Minimum 0.11 mm (4 mil) for solids; 0.20 mm (8 mil) for concentrated solutions.

  • Breakthrough Logic: Organic acids can degrade glove polymers over time.

    • Protocol: Change gloves immediately upon splash. Change routine gloves every 60 minutes.

B. Eye & Face Protection[1][2][3][5][6][7][8]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

    • Why? Safety glasses with side shields are insufficient. Fine acidic dust can bypass side shields, reacting with eye moisture to form a corrosive solution on the cornea.

  • High Risk: Face shield over goggles when dissolving large quantities (>50g) to protect against exothermic splashing.

C. Respiratory Protection[1][4]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary (If Hood Unavailable): Full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges. Note: Dust masks (N95) are insufficient for acid vapors generated during dissolution.

Operational Protocols

Protocol A: Safe Weighing of Solids

Objective: Prevent inhalation of acidic dust.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a draft shield, but do not remove the chemical from the hood.

  • Static Control: Use an anti-static gun or wipe on the weighing boat.

    • Reasoning: Branched organic acids are often fluffy solids. Static charge causes particles to "jump," increasing inhalation risk.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Cleanup: Wipe the balance area with a moist paper towel (water) immediately after use to capture invisible dust.

Protocol B: Solubilization (Making Solutions)

Objective: Mitigate exothermic heat and splash risk.

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid soft plastics which may leach.

  • Addition Order: Always add Solid to Solvent .

    • Reasoning: Adding solvent to a pile of solid acid can cause localized heating and "bumping" (splashing).

  • Agitation: Use a magnetic stir bar. Do not shake manually.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate action minimizes facility damage and personal injury.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill Action1 Cover with wet paper towel (Prevent Dust) SolidSpill->Action1 Action2 Cover with Sodium Bicarbonate (Neutralize) LiquidSpill->Action2 Cleanup Collect into Hazardous Waste Bag Action1->Cleanup Action2->Cleanup

Figure 2: Step-by-step decision tree for neutralizing and cleaning spills.

Disposal Procedures[1][2][4][6][7][8][9]
  • Waste Stream: Organic Acid Waste (do not mix with Oxidizers or Bases).

  • Labeling: Must clearly state "2-Hydroxy-4,4-dimethylpentanoic acid" and "Corrosive/Irritant".

  • Container: High-Density Polyethylene (HDPE) or Glass.

References

  • PubChem. (2025). 2-Hydroxy-4,4-dimethylpentanoic acid (Compound).[9][10][11][12][13][14][15] National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Commission. (2000). Opinion of the Scientific Committee on Cosmetic Products and Non-Food Products Intended for Consumers concerning Alpha Hydroxy Acids. SCCNFP/0370/00.[16] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Laboratory Safety Guidance.[3][4][5][6] U.S. Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.